Diethyl telluride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyltellanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Te/c1-3-5-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXWFJOFKUNZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Te]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Te | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060843 | |
| Record name | 1,1'-Tellurobisethane | |
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Molecular Weight |
185.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Matheson Tri-Gas MSDS] | |
| Record name | Diethyltelluride | |
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CAS No. |
627-54-3 | |
| Record name | 1,1′-Tellurobis[ethane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-54-3 | |
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| Record name | Diethyltelluride | |
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| Record name | Ethane, 1,1'-tellurobis- | |
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| Record name | 1,1'-Tellurobisethane | |
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| Record name | 1,1'-tellurobisethane | |
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| Record name | DIETHYLTELLURIDE | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Diethyl Telluride
Introduction
This compound ((C₂H₅)₂Te) is an organotellurium compound characterized by its high reactivity and distinct physical properties. It serves as a precursor in the synthesis of other organotellurium compounds and has applications in materials science, particularly in the production of semiconductors.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis and reactivity, and its biological implications, with a focus on experimental methodologies and data presentation for the research and development community.
Physical and Chemical Properties
This compound is a pale yellow, flammable liquid at room temperature with a strong, unpleasant garlic-like odor.[1][2] It is known for its high toxicity and instability in the air, where it can ignite spontaneously.[1] The compound is practically insoluble in water but is soluble in organic solvents such as ethanol.[1][2]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative physical and chemical properties of this compound.
| General Properties | |
| CAS Number | 627-54-3 |
| Molecular Formula | C₄H₁₀Te[1] |
| Molecular Weight | 185.72 g/mol [2][3] |
| Appearance | Pale yellow to dark yellow liquid[1][3] |
| Odor | Strong garlic-like[1][2] |
| Physical Properties | |
| Boiling Point | 137-138 °C[2][3][4] |
| Density | 1.599 g/mL[5] |
| Refractive Index | 1.5182[2][4] |
| Flash Point | 42 °C[2][4] |
| Vapor Pressure | 9.3 mmHg[3] |
| Solubility in Water | Practically insoluble[1][2] |
| Solubility in Organic Solvents | Soluble in ethanol[1][2] |
| Chemical Identifiers | |
| IUPAC Name | ethyltellanylethane[1] |
| InChI | InChI=1S/C4H10Te/c1-3-5-4-2/h3-4H2,1-2H3[1] |
| InChI Key | ILXWFJOFKUNZJA-UHFFFAOYSA-N[1] |
| SMILES | CC[Te]CC[1] |
| Synonyms | Diethyltellurium, Ethyl telluride[6] |
Synthesis and Experimental Protocols
Several synthetic routes are available for the preparation of this compound, each with distinct advantages depending on the desired scale and purity.
Synthesis via Alkylation of Alkali Metal Tellurides
A common and scalable method involves the alkylation of an alkali metal telluride, such as sodium telluride (Na₂Te), with an ethyl halide.[7]
Experimental Protocol:
-
Preparation of Sodium Telluride: Elemental tellurium is reacted with metallic sodium in an inert solvent like liquid ammonia or tetrahydrofuran (THF) to produce sodium telluride.[7]
-
Alkylation Reaction: The prepared sodium telluride is dissolved in absolute ethanol and cooled to 0°C.[7] An ethyl halide, such as ethyl bromide or ethyl iodide, is then added dropwise to the cooled solution to manage the exothermic reaction.[7]
-
Reaction Completion and Purification: After the addition is complete, the mixture is refluxed to ensure the reaction proceeds to completion.[7] The resulting this compound is then purified and isolated from byproducts like sodium bromide via vacuum distillation.[7]
Caption: Synthesis of this compound via Alkylation.
Industrial Production from Tellurium Dioxide
An industrial method for producing this compound involves the reaction of tellurium dioxide (TeO₂) with diethyl sulfate in the presence of a reducing agent.[1][7]
Experimental Protocol:
-
Reaction Mixture: Tellurium dioxide is combined with diethyl sulfate.
-
Reduction and Ethylation: A reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the tellurium in tellurium dioxide from its +4 oxidation state to a telluride species.[7] This reactive intermediate then reacts with the ethylating agent, diethyl sulfate, to form this compound.[7]
-
Controlled Conditions: The synthesis is carried out under carefully controlled conditions to ensure high purity and yield of the final product.[1]
Synthesis Using Grignard Reagents
The Grignard reagent approach is a reliable method for the synthesis of this compound.
Experimental Protocol:
-
Grignard Reagent Formation: Ethylmagnesium bromide is first prepared by reacting bromoethane with magnesium chips in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.[1]
-
Reaction with Tellurium: The freshly prepared Grignard reagent is then reacted with elemental tellurium to yield this compound.
Synthesis with Organozinc Reagents
Organozinc reagents, such as diethylzinc, offer an alternative synthetic route.
Experimental Protocol:
-
Reaction Setup: The reaction is conducted under an inert atmosphere to prevent oxidation.
-
Transmetalation: Diethylzinc is reacted with tellurium tetrachloride.[1][7] This transmetalation process involves the transfer of ethyl groups from zinc to tellurium, forming this compound.[7]
Chemical Reactivity
This compound exhibits characteristic reactivity for an organotellurium compound, primarily involving oxidation and reduction at the tellurium center.
Oxidation Reactions
This compound is susceptible to oxidation by various oxidizing agents.[7] The product of the oxidation depends on the strength of the oxidizing agent and the reaction conditions.
-
With Hydrogen Peroxide: Reaction with hydrogen peroxide (H₂O₂) typically yields diethyl telluroxide (diethyl tellurium dioxide).[7] This transformation can be achieved with an approximate yield of 85% by reacting this compound with hydrogen peroxide at room temperature for one hour.[7]
-
With Nitric Acid: Stronger oxidizing agents like nitric acid can also be used.[1]
Reduction Reactions
Reduction of this compound generally results in the formation of elemental tellurium.[7]
-
With Strong Reducing Agents: Strong reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction.[1][7]
References
- 1. Buy this compound | 627-54-3 [smolecule.com]
- 2. TELLURIUM DIETHYL | 627-54-3 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 627-54-3 CAS MSDS (TELLURIUM DIETHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. 1,1'-Tellurobis(ethane) | C4H10Te | CID 69394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 627-54-3 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of Diethyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and bonding of diethyl telluride ((C₂H₅)₂Te). This compound is an organotellurium compound with applications in materials science and organic synthesis. A thorough understanding of its molecular geometry and electronic structure is crucial for predicting its reactivity, designing novel synthetic routes, and developing new applications. This document summarizes the available experimental and computational data, outlines common synthetic protocols, and presents visualizations of the molecule's structure and relevant experimental workflows. While extensive research has been conducted on related dialkyl chalcogenides, specific experimental and computational data for this compound remains limited. This guide consolidates the existing knowledge and highlights areas for future investigation.
Introduction
Organotellurium compounds, characterized by the presence of a carbon-tellurium bond, have garnered increasing interest due to their unique reactivity and potential applications in various fields, including organic synthesis, materials science, and medicine. This compound, a simple dialkyl telluride, serves as a fundamental model for understanding the structure and bonding in this class of compounds. Its molecular geometry, including bond lengths, bond angles, and conformational preferences, dictates its physical and chemical properties. This guide aims to provide a detailed technical overview of the molecular structure and bonding of this compound, drawing from spectroscopic studies, computational models, and by analogy to related compounds.
Molecular Structure and Bonding
The molecular formula of this compound is C₄H₁₀Te. Spectroscopic studies, particularly vibrational spectroscopy, have been instrumental in elucidating its fundamental structural features.
Molecular Geometry
Infrared (IR) and Raman spectroscopy studies have shown that this compound possesses a bent C-Te-C skeleton, consistent with a C₂ᵥ molecular symmetry[1][2]. This bent geometry is a common feature among dialkyl chalcogenides and is a consequence of the presence of two bonding pairs and two lone pairs of electrons around the central tellurium atom, according to VSEPR theory.
dot graph DiethylTelluride_Structure { layout="neato"; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
Te [label="Te", fillcolor="#FBBC05", pos="0,0!"]; C1 [label="C", fillcolor="#5F6368", pos="-1.5,0.7!"]; C2 [label="C", fillcolor="#5F6368", pos="1.5,0.7!"]; C3 [label="C", fillcolor="#5F6368", pos="-2.5,-0.5!"]; C4 [label="C", fillcolor="#5F6368", pos="2.5,-0.5!"];
H1 [label="H", fillcolor="#F1F3F4", pos="-1.2,1.7!"]; H2 [label="H", fillcolor="#F1F3F4", pos="-2.2,1.2!"]; H3 [label="H", fillcolor="#F1F3F4", pos="1.2,1.7!"]; H4 [label="H", fillcolor="#F1F3F4", pos="2.2,1.2!"]; H5 [label="H", fillcolor="#F1F3F4", pos="-2.2,-1.5!"]; H6 [label="H", fillcolor="#F1F3F4", pos="-3.5,-0.2!"]; H7 [label="H", fillcolor="#F1F3F4", pos="-2.8, -1.2!"]; H8 [label="H", fillcolor="#F1F3F4", pos="2.2,-1.5!"]; H9 [label="H", fillcolor="#F1F3F4", pos="3.5,-0.2!"]; H10 [label="H", fillcolor="#F1F3F4", pos="2.8, -1.2!"];
Te -- C1; Te -- C2; C1 -- C3; C2 -- C4; C1 -- H1; C1 -- H2; C2 -- H3; C2 -- H4; C3 -- H5; C3 -- H6; C3 -- H7; C4 -- H8; C4 -- H9; C4 -- H10; } caption: "Molecular structure of this compound."
Bond Lengths and Angles
The Te-C bond is significantly longer than C-O, C-S, and C-Se bonds in analogous diethyl chalcogenides due to the larger atomic radius of tellurium. In organotellurium compounds, Te-C(aliphatic) bond lengths are typically in the range of 2.14-2.15 Å. The C-C bond length in the ethyl groups is expected to be similar to that in other alkanes, approximately 1.54 Å. The C-H bond lengths are typically around 1.09 Å.
The C-Te-C bond angle is expected to be smaller than the tetrahedral angle of 109.5° due to the repulsion from the lone pairs on the tellurium atom. For comparison, the C-Se-C bond angle in dimethyl selenide is approximately 96.2°[3][4], and the C-S-C angle in dimethyl sulfide is around 99°[5]. It is reasonable to infer that the C-Te-C bond angle in this compound is also in the range of 95-100°. The Te-C-C and C-C-H bond angles are expected to be close to the tetrahedral angle.
The table below summarizes the expected and comparative bond lengths and angles for this compound and related diethyl chalcogenides.
| Parameter | Diethyl Ether ((C₂H₅)₂O)[3][5] | Diethyl Sulfide ((C₂H₅)₂S)[6][7][8] | Diethyl Selenide ((C₂H₅)₂Se)[9][10][11] | This compound ((C₂H₅)₂Te) (Estimated) |
| Bond Lengths (Å) | ||||
| C-X (X=O, S, Se, Te) | 1.410 | ~1.82 | ~1.96 | ~2.14 - 2.15 |
| C-C | 1.516 | ~1.53 | ~1.53 | ~1.54 |
| C-H | ~1.09 | ~1.09 | ~1.09 | ~1.09 |
| **Bond Angles (°) ** | ||||
| C-X-C | 112.4 | ~99 | ~96 | ~95 - 100 |
| X-C-C | 108.6 | ~110 | ~110 | ~109 |
| C-C-H | ~110 | ~110 | ~110 | ~110 |
Note: Data for diethyl sulfide and diethyl selenide are based on their respective dimethyl analogs and general structural data. Precise experimental or computational data for the diethyl species are limited.
Experimental Protocols
The determination of molecular structure and the synthesis of this compound involve several key experimental techniques.
Structural Determination Methods
Vibrational Spectroscopy (Infrared and Raman):
-
Objective: To identify functional groups and determine the molecular symmetry.
-
Methodology:
-
Sample Preparation: A liquid sample of this compound is placed in a suitable cell (e.g., KBr plates for IR, quartz cuvette for Raman).
-
Data Acquisition:
-
Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of approximately 4000-400 cm⁻¹.
-
Raman Spectroscopy: A Raman spectrum is obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).
-
-
Data Analysis: The observed vibrational frequencies are assigned to specific bond stretching, bending, and torsional modes. The number and activity (IR vs. Raman) of the observed bands can be used to deduce the molecule's point group symmetry.
-
Gas-Phase Electron Diffraction (GED):
-
Objective: To determine precise bond lengths and angles in the gas phase.
-
General Methodology:
-
A high-energy electron beam is directed at a gaseous stream of this compound in a high-vacuum chamber[8][12].
-
The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.
-
The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.
-
Synthesis of this compound
Several methods have been reported for the synthesis of this compound. The two most common approaches involve the use of Grignard reagents or the alkylation of sodium telluride.
Method 1: Grignard Reagent
-
Reaction: Te + 2 C₂H₅MgBr → (C₂H₅)₂Te + 2 MgBrX
-
Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether[13].
-
Ethyl bromide is added dropwise to initiate the formation of the Grignard reagent, ethylmagnesium bromide.
-
Elemental tellurium powder is then added portion-wise to the stirred Grignard solution at a controlled temperature (e.g., 0 °C or room temperature).
-
The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by distillation.
-
Method 2: Alkylation of Sodium Telluride
-
Reaction: Na₂Te + 2 C₂H₅I → (C₂H₅)₂Te + 2 NaI
-
Protocol:
-
Sodium telluride (Na₂Te) is prepared in situ by the reduction of elemental tellurium with a reducing agent such as sodium borohydride (NaBH₄) in an appropriate solvent (e.g., ethanol or water)[10][11][12][14].
-
To the freshly prepared sodium telluride solution, an ethylating agent such as ethyl iodide or diethyl sulfate is added dropwise at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete, which can be monitored by the disappearance of the characteristic color of the telluride solution.
-
The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extract is washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed by rotary evaporation, and the this compound is purified by distillation under reduced pressure.
-
Conclusion
The molecular structure of this compound is characterized by a bent C-Te-C skeleton with C₂ᵥ symmetry. While precise experimental bond lengths and angles have not been reported, they can be reasonably estimated by comparison with related dialkyl chalcogenides. The Te-C bond is significantly longer than its lighter congeners, and the C-Te-C bond angle is compressed to a value likely between 95° and 100° due to lone pair repulsion. The synthesis of this compound is well-established, with methods utilizing Grignard reagents or the alkylation of sodium telluride being the most common. Further research involving gas-phase experimental techniques or high-level computational studies would be invaluable for providing a more precise and complete picture of the molecular structure of this fundamental organotellurium compound. Such data would enhance our understanding of its chemical behavior and facilitate the design of new tellurium-containing molecules with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. academic.oup.com [academic.oup.com]
- 6. THE MICROWAVE SPECTRUM, THE R(S) STRUCTURE AND THE DIPOLE MOMENT OF THE TT ISOMER OF DIETHYL ETHER | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides | Semantic Scholar [semanticscholar.org]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Organotellurium Chemistry: Wöhler's Synthesis of Diethyl Telluride
A Technical Retrospective on the First Organotellurium Compound
In 1840, the distinguished German chemist Friedrich Wöhler, already renowned for his synthesis of urea, ventured into the then-nascent field of organometallic chemistry. His work led to the first-ever synthesis of an organotellurium compound: diethyl telluride. This seminal discovery, published in Annalen der Chemie und Pharmacie, laid the foundational stone for the rich and diverse field of organotellurium chemistry, which continues to be an area of active research for applications in organic synthesis, materials science, and medicine. This technical guide provides a detailed account of Wöhler's pioneering work, including his experimental protocol, the properties of the novel compound he described, and the historical context of this significant scientific achievement.
Wöhler's Experimental Approach: A Synthesis from Inorganic Precursors
Wöhler's synthesis of this compound was a testament to the experimental ingenuity of 19th-century chemists. He devised a method to form a carbon-tellurium bond by reacting a telluride salt with an ethylating agent. The key starting materials for his synthesis were potassium telluride and barium ethyl sulfate, which he referred to as "schwefelsaurem Athyloxydbaryt".
Preparation of Starting Materials
In the absence of modern commercial suppliers, chemists of Wöhler's era often had to prepare their own reagents from readily available substances.
-
Potassium Telluride (K₂Te): This reactant was likely prepared by heating elemental tellurium with potassium carbonate and charcoal, a common method at the time for producing alkali metal chalcogenides. The reaction involves the reduction of tellurium and the formation of the telluride anion (Te²⁻).
-
Barium Ethyl Sulfate (Ba(C₂H₅SO₄)₂): This compound, the "schwefelsaurem Athyloxydbaryt" mentioned in his paper, was a known ethylating agent. It was typically synthesized by the reaction of ethanol with sulfuric acid, followed by neutralization with barium carbonate.
The Synthesis of this compound
The core of Wöhler's discovery lay in the reaction between potassium telluride and barium ethyl sulfate. While his original paper provides a concise description, the inferred experimental protocol is as follows:
Experimental Protocol: Wöhler's Synthesis of this compound
-
Reaction Mixture Preparation: A mixture of potassium telluride (K₂Te) and a concentrated aqueous solution of barium ethyl sulfate (Ba(C₂H₅SO₄)₂) was prepared in a distillation apparatus.
-
Distillation: The mixture was heated to distillation. Wöhler noted the co-distillation of a reddish-yellow, heavy oil along with the water.
-
Purification: The collected distillate separated into two layers. The lower layer, the crude this compound, was separated from the upper aqueous layer. It was then dried, likely using a desiccant such as calcium chloride, and purified by redistillation.
The underlying chemical reaction can be represented by the following equation:
K₂Te + Ba(C₂H₅SO₄)₂ → (C₂H₅)₂Te + K₂SO₄ + BaSO₄
In this double displacement reaction, the ethyl groups from the barium ethyl sulfate are transferred to the tellurium atom of the potassium telluride, forming this compound and the inorganic byproducts potassium sulfate and barium sulfate.
Physicochemical Properties of this compound as Observed by Wöhler
Wöhler meticulously documented the physical and chemical properties of the newly synthesized compound, providing the first characterization of an organotellurium substance. His observations are summarized in the table below.
| Property | Wöhler's Observation (1840) |
| Appearance | A heavy, reddish-yellow oil. |
| Odor | An extremely unpleasant and persistent odor, similar to cacodyl. |
| Solubility in Water | Insoluble in water. |
| Behavior in Air | Fumes in the air and possesses a high tendency to ignite spontaneously. |
| Combustion Products | Burns with a white, dense smoke of tellurium dioxide. |
| Reaction with Nitric Acid | Reacts with nitric acid to form a white, crystalline substance. |
These qualitative observations were crucial in establishing this compound as a distinct and highly reactive chemical entity. The strong, unpleasant odor he described is now recognized as a characteristic feature of many volatile organotellurium compounds.
Logical Workflow of Wöhler's Synthesis
The logical progression of Wöhler's synthesis, from the preparation of his starting materials to the isolation of the final product, can be visualized as a clear experimental workflow.
Caption: Wöhler's synthesis of this compound from inorganic precursors.
Historical Significance and Modern Perspective
Wöhler's synthesis of this compound was a landmark achievement that opened the door to the vast field of organotellurium chemistry. Although the yields of his original procedure were not quantified, the successful isolation and characterization of this novel compound demonstrated the feasibility of forming stable carbon-tellurium bonds.
Modern methods for the synthesis of this compound often employ more efficient and selective reagents, such as the reaction of sodium telluride with ethyl halides. However, the fundamental principle of nucleophilic substitution at a telluride anion, as pioneered by Wöhler, remains a cornerstone of organotellurium synthesis.
The discovery of this compound not only expanded the known boundaries of chemistry but also provided a tangible example of the power of synthesis in creating new forms of matter. It stands as a testament to Friedrich Wöhler's exceptional skill as an experimentalist and his profound impact on the development of chemistry.
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Diethyl Telluride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of diethyl telluride ((C₂H₅)₂Te). This compound is a volatile organotellurium compound with applications in the synthesis of tellurium-containing materials. Understanding its thermal stability and decomposition pathways is crucial for its effective use and for the safety of its handling. This document details the primary decomposition pathways, kinetic parameters, and decomposition products. It also provides detailed experimental protocols for studying the thermal decomposition of this compound and summarizes key quantitative data.
Introduction
This compound is a key precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of tellurium-containing thin films and nanomaterials. Its utility is derived from its volatility and its ability to decompose at specific temperatures to yield elemental tellurium. A thorough understanding of its decomposition mechanism is paramount for controlling deposition processes and ensuring the synthesis of high-quality materials. This guide explores the fundamental aspects of this compound's thermal decomposition, providing researchers and professionals with the necessary knowledge for its application.
Thermal Decomposition Pathways
The thermal decomposition of this compound primarily proceeds through two competing mechanisms: Carbon-Tellurium (C-Te) bond homolysis and β-hydrogen elimination. These pathways govern the formation of various hydrocarbon products and elemental tellurium.
C-Te Bond Homolysis
This pathway involves the cleavage of the C-Te bond, leading to the formation of ethyl radicals (•C₂H₅) and an ethyltellurium radical (•TeC₂H₅). The ethyltellurium radical is unstable and rapidly decomposes to elemental tellurium and another ethyl radical. The generated ethyl radicals can then undergo further reactions, primarily recombination to form ethane (C₂H₆) or disproportionation to form ethane and ethene (C₂H₄).
β-Hydrogen Elimination
In this pathway, a hydrogen atom from the β-carbon of one of the ethyl groups is transferred to the tellurium atom, leading to the formation of ethene (C₂H₄) and an ethyltellurium hydride species (C₂H₅TeH). The ethyltellurium hydride is unstable and subsequently decomposes to elemental tellurium and ethane.
The following diagram illustrates the two primary decomposition pathways of this compound.
Quantitative Data
The thermal decomposition of this compound has been studied under various conditions, yielding important quantitative data for understanding and modeling its behavior.
| Parameter | Value | Carrier Gas | Method |
| Activation Energy (Ea) | ~50 kcal/mol | Helium | Pyrolysis-QMS[1] |
| ~47 kcal/mol | Hydrogen | Pyrolysis-QMS[1] | |
| C-Te Bond Dissociation Energy | Not explicitly found | - | - |
| Product Distribution | Ethane and Ethene | Helium/Hydrogen | Pyrolysis-QMS[1] |
Table 1: Kinetic and Thermodynamic Data for the Thermal Decomposition of this compound.
| Property | Value | Method |
| Molecular Weight | 185.7 g/mol | - |
| Boiling Point | 138 °C | - |
| Density | 1.599 g/mL | - |
Table 2: Physical Properties of this compound.
Experimental Protocols
The study of the thermal decomposition of this compound typically involves gas-phase pyrolysis coupled with a sensitive analytical technique such as mass spectrometry.
Pyrolysis-Quadrupole Mass Spectrometry (Pyrolysis-QMS)
This method allows for the in-situ analysis of the decomposition products as they are formed.
Objective: To determine the decomposition products and estimate the activation energy of the thermal decomposition of this compound.
Apparatus:
-
Isothermal flow reactor
-
Quadrupole mass spectrometer (QMS)
-
Syringe pump for liquid precursor injection
-
Mass flow controllers for carrier gases (Helium or Hydrogen)
-
Heating elements and temperature controllers for the reactor
Procedure:
-
System Preparation: The isothermal reactor is heated to the desired decomposition temperature. The entire system is purged with the carrier gas (Helium or Hydrogen) to remove any residual air or moisture.
-
Precursor Introduction: A dilute solution of this compound in an appropriate solvent is introduced into the heated reactor via a syringe pump at a constant flow rate. The this compound vaporizes and is carried through the reactor by the carrier gas.
-
Decomposition and Analysis: As the this compound passes through the hot zone of the reactor, it undergoes thermal decomposition. A portion of the gas stream from the reactor outlet is continuously sampled by the quadrupole mass spectrometer.
-
Data Acquisition: The mass spectrometer is set to scan a mass range that includes the parent this compound molecule and the expected decomposition products (e.g., ethane, ethene). The ion intensities of these species are monitored as a function of reactor temperature.
-
Kinetic Analysis: By analyzing the decay of the this compound signal as a function of temperature, and assuming first-order kinetics, the activation energy for the decomposition can be determined using an Arrhenius plot.
The following diagram illustrates a typical experimental workflow for studying the thermal decomposition of this compound.
Conclusion
The thermal decomposition of this compound is a complex process governed by competing C-Te bond homolysis and β-hydrogen elimination pathways. The prevalence of each pathway is influenced by experimental conditions such as temperature and the nature of the carrier gas. A comprehensive understanding of these decomposition mechanisms and the associated kinetics is essential for the controlled synthesis of tellurium-based materials. The experimental protocols and data presented in this guide provide a foundation for further research and application in materials science and drug development. Further studies are warranted to precisely determine the C-Te bond dissociation energy and to quantify the product distribution as a function of temperature.
References
Unraveling the Photolytic Decomposition of Diethyl Telluride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl telluride ((C₂H₅)₂Te), an organotellurium compound, is of significant interest in various fields, including as a precursor in the synthesis of tellurium-containing materials and as a model compound for studying the photochemistry of organometallics. Understanding its photolytic decomposition pathways is crucial for controlling chemical vapor deposition processes, designing novel photosensitive materials, and comprehending the environmental fate of organotellurium compounds. This technical guide provides a comprehensive overview of the photolytic decomposition of this compound, detailing the primary and secondary reaction pathways, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate these processes.
Primary Photolytic Decomposition Pathway
The primary event in the photolysis of this compound upon exposure to ultraviolet (UV) radiation is the homolytic cleavage of the carbon-tellurium (C-Te) bond. This is a one-photon process that leads to the formation of an ethyl radical (•C₂H₅) and an ethyltellanyl radical (•TeC₂H₅) or, more commonly, the complete dissociation into a tellurium atom (Te) and two ethyl radicals. The overall primary decomposition can be represented as follows:
(C₂H₅)₂Te + hν → 2 •C₂H₅ + Te
The quantum yield for this dissociation process is reported to be in the range of 0.4 to 0.5, indicating a relatively efficient photochemical decomposition.[1][2] The tellurium atoms are typically produced in their ground or lowest excited states.[3]
Secondary Reaction Pathways of Ethyl Radicals
The highly reactive ethyl radicals generated in the primary photolytic step undergo a series of secondary reactions, leading to the formation of various stable hydrocarbon products. The principal secondary pathways include recombination and disproportionation.
1. Recombination: Two ethyl radicals can combine to form n-butane:
•C₂H₅ + •C₂H₅ → C₄H₁₀
2. Disproportionation: An ethyl radical can abstract a hydrogen atom from another ethyl radical, resulting in the formation of ethane and ethene:
•C₂H₅ + •C₂H₅ → C₂H₆ + C₂H₄
The final product distribution, which includes ethene, n-butane, ethane, propane, and propene, is a result of these and other subsequent radical reactions.[1]
Quantitative Data
The following tables summarize the key quantitative data associated with the photolytic decomposition of this compound.
| Parameter | Value | Reference |
| C-Te Bond Dissociation Energy | ~50 kcal/mol (~209 kJ/mol) | [2] |
| Quantum Yield of Dissociation | 0.4 - 0.5 | [1][2] |
Table 1: Key Physicochemical Properties of this compound Photolysis.
| Reaction | Rate Constant (k) at 298 K | Reference |
| Ethyl Radical Recombination | 2.0 x 10¹³ cm³ mol⁻¹ s⁻¹ | [1] |
| Ethyl Radical Disproportionation | 2.4 x 10¹² cm³ mol⁻¹ s⁻¹ | [1] |
| Ratio of Disproportionation to Recombination (k_d/k_c) | 0.12 | [1] |
Table 2: Rate Constants for Key Secondary Reactions of Ethyl Radicals.
Experimental Protocols
The study of this compound photolysis involves sophisticated experimental techniques to identify and quantify the transient species and final products. Below are representative protocols for two key experimental methods.
Photofragment Translational Spectroscopy (PTS)
Photofragment translational spectroscopy is a powerful technique for studying the dynamics of photodissociation events by measuring the kinetic energy and angular distribution of the photofragments.
Experimental Setup:
A typical PTS apparatus consists of a molecular beam source, a pulsed laser for photolysis, and a detector for the photofragments, all housed within a high-vacuum chamber.
-
Molecular Beam Formation: A dilute mixture of this compound vapor in a carrier gas (e.g., helium) is expanded through a pulsed nozzle into a vacuum chamber, creating a supersonic molecular beam. This cools the this compound molecules to a low rotational and vibrational temperature.
-
Photolysis: The molecular beam is crossed by a pulsed UV laser beam (e.g., an excimer laser operating at 248 nm). The laser dissociates the this compound molecules.
-
Fragment Detection: The neutral photofragments travel a fixed distance to a detector, which is often a quadrupole mass spectrometer with an electron-impact ionizer. The arrival time of the fragments at the detector is recorded, yielding a time-of-flight (TOF) spectrum.
-
Data Analysis: The TOF spectrum is converted into a translational energy distribution of the photofragments. By rotating the polarization of the photolysis laser relative to the detection axis, the angular distribution of the fragments can also be determined.
This technique provides detailed information about the energy released during dissociation and the geometry of the excited state.
Laser Flash Photolysis
Laser flash photolysis is used to generate transient species and monitor their subsequent reactions in real-time.
Experimental Setup:
The setup includes a high-intensity pulsed laser for photolysis (the "pump" beam) and a continuous or pulsed light source for monitoring the transient absorption (the "probe" beam), a reaction cell, a monochromator, and a fast detector.
-
Sample Preparation: A solution of this compound in a suitable solvent is placed in a quartz cuvette. The solution is typically deoxygenated by bubbling with an inert gas to prevent quenching of the excited states or reactions with oxygen.
-
Photolysis: The sample is irradiated with a short, intense pulse of UV light from a laser (e.g., a Nd:YAG laser). This creates a high concentration of transient species, such as ethyl radicals.
-
Transient Absorption Measurement: A probe beam from a lamp or another laser passes through the sample at a right angle to the pump beam. The intensity of the probe beam is monitored by a fast detector (e.g., a photomultiplier tube or a CCD camera) connected to an oscilloscope.
-
Kinetic Analysis: The change in absorbance of the probe light as a function of time after the laser flash is recorded. This provides kinetic information about the decay of the transient species and the formation of products. By varying the concentration of reactants, rate constants for the reactions of the transient species can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the photolytic decomposition pathways and a typical experimental workflow for photofragment translational spectroscopy.
Caption: Photolytic decomposition pathway of this compound.
Caption: Experimental workflow for photofragment translational spectroscopy.
References
The Biological Nexus of Diethyl Telluride and Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotellurium compounds have emerged as a class of molecules with significant and often paradoxical biological activities, ranging from potent antioxidant properties to profound cytotoxicity. Diethyl telluride ((C₂H₅)₂Te), a volatile organotellurium compound, exemplifies this dual nature. Its interaction with cellular systems is intrinsically linked to the generation and modulation of reactive oxygen species (ROS), placing it at a critical juncture of cellular signaling and oxidative stress. This technical guide provides an in-depth exploration of the biological activities of this compound, with a core focus on its interplay with ROS. It summarizes the available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development. While specific data for this compound is limited, this guide draws upon the broader knowledge of organotellurium compounds to provide a foundational understanding of its potential mechanisms of action.
Introduction to this compound and Organotellurium Compounds
This compound is an organotellurium compound characterized by a tellurium atom covalently bonded to two ethyl groups.[1] Like other organotellurides, its biological activity is largely dictated by the unique chemical properties of the tellurium atom. These compounds are known to interact with biological molecules, particularly those containing thiol groups, leading to a cascade of cellular events.[1] The biological effects of organotellurium compounds are diverse, with some exhibiting promising therapeutic potential as anticancer and antimicrobial agents, while others are recognized for their toxicity.[2] A central theme in the bioactivity of these compounds is their ability to modulate the cellular redox environment through the generation or scavenging of reactive oxygen species.[1]
Quantitative Data on the Biological Activity of Organotellurium Compounds
Quantitative assessment of the biological effects of organotellurium compounds is crucial for understanding their therapeutic potential and toxicological profiles. While data specifically for this compound is sparse, studies on related compounds provide valuable insights into their potency.
Table 1: Cytotoxicity of Various Organotellurium Compounds
| Compound | Cell Line | Assay | Endpoint | Concentration/Value | Citation |
| This compound | Rat (in vivo) | Inhalation | LC50 | 24 mg/m³ / 4hr | [3] |
| Diphenyl ditelluride | Rat Astrocytes | Trypan Blue | LC50 | 62.5 µM | [4] |
| Tellurium Tetrachloride | Rat Astrocytes | Trypan Blue | LC50 | 62.5 µM | [4] |
| Biogenic Te Nanorods | PC12 | MTT | IC50 | 5.05 ± 0.07 ng/ml | [5] |
| Potassium Tellurite | PC12 | MTT | IC50 | 2.44 ± 0.38 ng/ml | [5] |
| Tellurium Compound 1 | 2008 (Ovarian Cancer) | MTT | IC50 | 1.25 ± 0.36 µM | [6] |
| Tellurium Compound 1 | LoVo Ox-Pt (Colon Cancer) | MTT | IC50 | 1.18 ± 0.41 µM | [6] |
| Tellurium Compound 1 | PSN-1 (Pancreatic Cancer) | MTT | IC50 | 7.58 ± 1.94 µM | [6] |
| Tellurium Compound 1 | H157 (Lung Cancer) | MTT | IC50 | 2.25 ± 0.85 µM | [6] |
Table 2: Glutathione Peroxidase (GPx)-like Activity of Organotellurium Compounds
| Compound | Description | Activity | Citation |
| 2-tellurium bridged β-cyclodextrin | Reduction of H₂O₂ by GSH | 46.7 U/µmol | [7] |
| Telluroaminoacid derivative 42 | Compared to selenium analogues | 1.5-fold higher activity | [8] |
| Alkyl-substituted telluride 37a | Compared to aryl-substituted telluride | Superior GPx mimic | [8] |
The Dual Role of this compound in Cellular Redox Homeostasis: Antioxidant and Pro-oxidant Effects
Organotellurium compounds, including this compound, can exhibit a dual role in cellular redox modulation, acting as either antioxidants or pro-oxidants depending on the cellular context and concentration.
Glutathione Peroxidase (GPx) Mimetic Activity
Several organotellurium compounds have been shown to mimic the activity of the selenoenzyme glutathione peroxidase (GPx), a key component of the cellular antioxidant defense system.[8][9] This GPx-like activity involves the catalytic reduction of harmful peroxides, such as hydrogen peroxide (H₂O₂), at the expense of glutathione (GSH).[8] The proposed catalytic cycle involves the oxidation of the tellurium(II) center to a tellurium(IV) species by the peroxide, followed by reduction back to tellurium(II) by thiols like GSH.[9] While the GPx-like activity of this compound has not been quantitatively determined, alkyl-substituted tellurides have been shown to be superior GPx mimics compared to their aryl-substituted counterparts.[8]
Generation of Reactive Oxygen Species (ROS)
Conversely, at higher concentrations or under specific cellular conditions, organotellurium compounds can induce oxidative stress by generating ROS.[1] The interaction of this compound with cellular components, particularly mitochondrial electron transport chain proteins, can lead to the formation of superoxide anions (O₂⁻) and subsequently other ROS like hydrogen peroxide.[2] This pro-oxidant activity is believed to be a primary mechanism underlying the cytotoxicity of these compounds.
Figure 1: Dual redox activity of this compound.
Cytotoxicity and Induction of Apoptosis
The generation of ROS and subsequent oxidative stress are key contributors to the cytotoxic effects of organotellurium compounds.[2] This cytotoxicity often manifests as the induction of apoptosis, or programmed cell death.
Mitochondrial Dysfunction
Mitochondria are a primary target of organotellurium-induced toxicity.[2][10] The accumulation of these compounds in mitochondria can disrupt the electron transport chain, leading to a decrease in mitochondrial membrane potential, impaired ATP synthesis, and an increase in ROS production.[10] This mitochondrial dysfunction is a critical initiating event in the intrinsic pathway of apoptosis.
Apoptotic Signaling Pathways
Organotellurium compounds can trigger apoptosis through the upregulation of pro-apoptotic proteins and the activation of caspases.[2] The release of cytochrome c from damaged mitochondria activates the caspase cascade, leading to the execution of the apoptotic program.
Figure 2: this compound induced apoptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound and its interaction with ROS.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
-
Materials:
-
Cells of interest
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[11][12]
-
Measurement of Intracellular ROS: DCFDA Assay
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS.
-
Materials:
-
Cells of interest
-
This compound
-
DCFDA solution (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Wash the cells with PBS and then incubate them with a working solution of DCFDA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points.
-
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells after treatment with this compound.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[11]
-
Figure 3: General experimental workflow.
Conclusion
This compound, as a representative organotellurium compound, possesses significant biological activity that is intimately linked to the modulation of cellular reactive oxygen species. Its ability to act as both an antioxidant and a pro-oxidant highlights the complexity of its interactions within a biological system. The pro-oxidant effects, leading to oxidative stress, mitochondrial dysfunction, and apoptosis, are likely the primary drivers of its observed toxicity. While specific quantitative data for this compound remains limited, the methodologies and mechanistic insights provided in this guide offer a robust framework for future research. A deeper understanding of the structure-activity relationships and the specific molecular targets of this compound will be crucial for harnessing its potential therapeutic applications while mitigating its toxic effects. Further investigation into this and other organotellurium compounds is warranted to fully elucidate their roles in medicine and toxicology.
References
- 1. Buy this compound | 627-54-3 [smolecule.com]
- 2. Cellular toxicity of organotellurans: a systematic review of pre-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethyltelluride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity investigations of biogenic tellurium nanorods towards PC12 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Glutathione Peroxidase-Like Activity of Functionalized Tellurides: Insights into the Oxidation Mechanism Through Activation Strain Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Toxicity of Cadmium Telluride Quantum Dot Nanoparticles in Mammalian Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of Diethyl Telluride: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility of diethyl telluride in common organic solvents, addressing a critical knowledge gap for researchers, scientists, and professionals in drug development and materials science. Due to the scarcity of publicly available quantitative data, this document focuses on collating existing qualitative information and presenting a detailed, adaptable experimental protocol for determining the solubility of this air-sensitive organotellurium compound.
Introduction to this compound
This compound ((C₂H₅)₂Te) is an organotellurium compound characterized as a pale yellow liquid with a potent garlic-like odor. Its high toxicity and instability in the air, with a tendency to ignite spontaneously at room temperature, necessitate careful handling in an inert atmosphere.[1] Understanding its solubility is paramount for its application as a precursor in the synthesis of other organotellurium compounds, in the production of semiconductors, and as a catalyst in various chemical reactions.
Qualitative Solubility Profile
Comprehensive literature and database searches reveal a consistent but qualitative understanding of this compound's solubility. The compound is reported to be practically insoluble in water, which is expected given its nonpolar nature.[1] Conversely, it demonstrates solubility in organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | IUPAC Name | Chemical Formula | Solubility |
| Polar Protic | Water | Water | H₂O | Practically Insoluble[1][2] |
| Ethanol | Ethanol | C₂H₅OH | Soluble[1][2][3] | |
| Polar Aprotic | Tetrahydrofuran (THF) | Oxolane | C₄H₈O | Soluble (Implied)¹ |
¹Tetrahydrofuran is frequently cited as a preferred solvent for the synthesis of this compound, which strongly implies its solubility in this medium.[1]
This solubility pattern, characterized by miscibility with less polar organic solvents and immiscibility with water, is typical for organometallic compounds with alkyl chains.
Experimental Protocol for Quantitative Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of air-sensitive compounds like this compound. This method is adapted from the widely accepted "shake-flask" method, modified for safe handling under an inert atmosphere.
Materials and Equipment
-
This compound
-
Anhydrous organic solvent of interest
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
Thermostatically controlled shaker or stirring plate
-
Gas-tight syringes with filters
-
Pre-weighed glass vials with PTFE-lined septum caps
-
Analytical balance
-
Volumetric flasks
-
Calibrated analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))
Experimental Workflow
The determination of this compound's solubility involves three key stages: preparation of a saturated solution, sample collection and filtration, and quantification.
Detailed Procedure
-
Preparation of the Saturated Solution:
-
Under an inert atmosphere, add an excess amount of this compound to a pre-weighed glass vial.
-
Record the exact mass of the this compound added.
-
Add a known volume of the desired anhydrous organic solvent to the vial.
-
Seal the vial with a PTFE-lined septum cap.
-
Place the vial in a thermostatically controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved this compound should be visually confirmed.
-
-
Sample Collection and Filtration:
-
Cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the excess this compound to settle.
-
Under an inert atmosphere, carefully withdraw a known volume of the clear supernatant (the saturated solution) using a gas-tight syringe equipped with a filter to prevent the transfer of any undissolved material.
-
Transfer the filtered aliquot to a pre-weighed volumetric flask.
-
-
Quantification:
-
Determine the mass of the collected aliquot by weighing the volumetric flask.
-
Dilute the sample in the volumetric flask to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as GC-MS (for the intact molecule) or ICP-MS (for the tellurium content). A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
Calculation of Solubility
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Safety Precautions
-
Toxicity and Odor: this compound is highly toxic and has an extremely unpleasant odor. All manipulations must be performed in a well-ventilated fume hood.
-
Air Sensitivity: Due to its pyrophoric nature, all experimental steps must be carried out under a dry, inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory at all times.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains elusive in public literature, its qualitative profile indicates solubility in solvents like ethanol and tetrahydrofuran, and insolubility in water. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and safe methodology for obtaining this critical data. The successful application of this protocol will facilitate a deeper understanding of the physicochemical properties of this compound, thereby enabling its more effective use in research and development.
References
An In-depth Technical Guide to the Oxidation States and Electrochemical Properties of Diethyl Telluride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oxidation states and electrochemical properties of diethyl telluride ((C₂H₅)₂Te). The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who are working with or exploring the applications of organotellurium compounds.
Introduction to this compound
This compound is an organotellurium compound that presents as a pale yellow liquid with a strong, garlic-like odor.[1] It is known for its high toxicity and instability in air.[1] While practically insoluble in water, it exhibits solubility in organic solvents like ethanol.[1] This compound serves as a precursor in the synthesis of other organotellurium compounds and is a subject of research for its biological effects.[1]
Oxidation States of Tellurium in this compound and Related Compounds
The tellurium atom in this compound exists in the +2 oxidation state. Organotellurium compounds are known to exhibit a range of oxidation states, most commonly +2, +4, and +6.
Upon oxidation, this compound typically forms diethyl telluroxide, also known as diethyl tellurium dioxide, where the tellurium atom is in the +4 oxidation state.[1] This transformation can be achieved using oxidizing agents like hydrogen peroxide.[1] Further oxidation under prolonged exposure to oxygen can lead to the formation of diethyl tellurone, with tellurium in the +6 oxidation state.[1]
Conversely, the reduction of this compound leads to the formation of elemental tellurium (oxidation state 0).[1] This can be accomplished using strong reducing agents such as sodium borohydride or lithium aluminum hydride.[1] The telluride anion (Te²⁻) itself can also act as a reducing agent.[1]
The following diagram illustrates the relationship between the different oxidation states of tellurium in the context of this compound.
Electrochemical Properties of this compound
The electrochemical behavior of this compound is characterized by its oxidation and reduction reactions at an electrode surface. While specific quantitative data for this compound is scarce in the literature, the general behavior can be inferred from studies on analogous organotellurium compounds.
Electrochemical Oxidation
The anodic oxidation of dialkyl tellurides generally involves the transfer of electrons from the tellurium atom. For this compound, this process is expected to lead to the formation of a radical cation intermediate, which can then undergo further reactions. The primary oxidation product is diethyl telluroxide. The overall reaction can be summarized as:
(C₂H₅)₂Te → (C₂H₅)₂TeO + 2e⁻ + 2H⁺
The number of electrons transferred in the oxidation of similar organotellurium compounds has been studied, and for many dialkyl tellurides, a two-electron process is observed.
Electrochemical Reduction
The cathodic reduction of this compound results in the cleavage of the carbon-tellurium bonds and the formation of elemental tellurium. This process is generally irreversible. The overall reaction can be represented as:
(C₂H₅)₂Te + 2e⁻ → Te + 2C₂H₅⁻
The ethyl anions formed would then react with the solvent or supporting electrolyte.
Quantitative Electrochemical Data
The following table summarizes the expected electrochemical reactions and provides a placeholder for quantitative data, which should be determined experimentally.
| Electrochemical Process | Reaction | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Formal Potential (E°') | Number of Electrons (n) |
| Oxidation | (C₂H₅)₂Te → (C₂H₅)₂Te²⁺ + 2e⁻ | Data not available | - | Data not available | 2 (expected) |
| Reduction | (C₂H₅)₂Te + 2e⁻ → Te + 2C₂H₅⁻ | - | Data not available | Data not available | 2 (expected) |
Experimental Protocols for Electrochemical Analysis
To determine the electrochemical properties of this compound, a series of standard electrochemical techniques can be employed. The following sections provide detailed methodologies for these key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement used to investigate the redox behavior of a species in solution.[4]
To determine the oxidation and reduction potentials of this compound and to assess the reversibility of the electron transfer processes.
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) electrode[5][6]
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or foil
-
This compound solution (e.g., 1-5 mM in a suitable solvent)
-
Supporting Electrolyte: e.g., 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) in a non-aqueous solvent like acetonitrile or dichloromethane.
-
Inert gas (Argon or Nitrogen) for deaeration
-
Prepare a 1-5 mM solution of this compound in a suitable non-aqueous solvent (e.g., acetonitrile) containing 0.1 M of the supporting electrolyte.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Deaerate the solution by bubbling with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment. A typical starting potential range could be from -2.0 V to +2.0 V vs. the reference electrode. The scan rate can be varied (e.g., from 20 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer.[7]
-
Initiate the scan and record the cyclic voltammogram.
-
Analyze the resulting voltammogram to determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).[4] The formal potential (E°') can be estimated as the average of Epa and Epc for a reversible or quasi-reversible process.[8]
Chronoamperometry
Chronoamperometry involves stepping the potential of the working electrode to a value where an electrochemical reaction occurs and monitoring the resulting current as a function of time.
To determine the diffusion coefficient of this compound and to study the kinetics of the electrode process.
Same as for Cyclic Voltammetry.
-
Perform a cyclic voltammetry experiment first to determine the potential at which the oxidation or reduction of this compound occurs.
-
Prepare the electrochemical cell as described for cyclic voltammetry.
-
Apply a potential step from an initial potential where no reaction occurs to a final potential where the reaction is diffusion-controlled (on the plateau of the voltammetric wave).
-
Record the current as a function of time.
-
The data can be analyzed using the Cottrell equation, which relates the current to time and the diffusion coefficient of the analyte.
Controlled Potential Coulometry
Controlled potential coulometry is used to determine the total charge passed during an exhaustive electrolysis of the analyte, which allows for the determination of the number of electrons transferred in the redox reaction.
To determine the number of electrons (n) involved in the oxidation and reduction of this compound.
Same as for Cyclic Voltammetry, with the addition of a means to stir the solution.
-
Determine the appropriate potential for the exhaustive electrolysis of this compound from its cyclic voltammogram.
-
Prepare a known concentration of this compound in the electrochemical cell with a larger volume of solution and a larger working electrode surface area to ensure complete electrolysis in a reasonable time.
-
Deaerate the solution and maintain an inert atmosphere.
-
Apply the determined constant potential to the working electrode while stirring the solution.
-
Monitor the current until it decays to a baseline value (typically <1% of the initial current).
-
The instrument will integrate the current over time to provide the total charge (Q) passed.
-
The number of electrons (n) transferred per molecule can be calculated using Faraday's law: Q = nFN, where F is the Faraday constant and N is the number of moles of the reactant.
Conclusion
This technical guide has outlined the fundamental aspects of the oxidation states and electrochemical properties of this compound. While specific quantitative electrochemical data for this compound remains to be fully elucidated in the scientific literature, the provided experimental protocols offer a clear pathway for researchers to determine these crucial parameters. A thorough understanding of the redox behavior of this compound is essential for its application in various fields, including organic synthesis, materials science, and potentially in the design of novel therapeutic agents. The methodologies and diagrams presented here serve as a robust foundation for further investigation into this intriguing organotellurium compound.
References
- 1. This compound | 627-54-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Modified Working Electrodes for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Working Electrodes for Organic Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asdlib.org [asdlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the IUPAC Nomenclature of Organotellurium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the rapidly evolving field of organotellurium chemistry. A systematic and unambiguous naming convention is crucial for clear communication in research, development, and regulatory contexts. This document outlines the core principles and specific rules for naming various classes of organotellurium compounds, supplemented with structural examples, and guidance on the synthesis and characterization of these unique molecules.
Fundamental Principles of Organotellurium Nomenclature
The IUPAC nomenclature for organotellurium compounds is primarily based on the principles of substitutive nomenclature , mirroring the established systems for organosulfur and organoselenium compounds.[1] The core idea is to name an organotellurium compound by identifying a parent hydride and specifying the substitution of hydrogen atoms by organotellurium characteristic groups. The "tellur-" infix is the key indicator of the presence of tellurium in the molecule.[1]
A systematic approach to naming involves the following steps:
-
Identify the principal characteristic group: This group defines the class of the compound and is typically cited as a suffix in the name.
-
Determine the parent hydride: This is the longest continuous carbon chain or the principal ring system to which the principal characteristic group is attached.
-
Number the parent chain or ring: Numbering begins at the end that gives the lowest possible locant to the principal characteristic group.
-
Name the substituents: All other groups attached to the parent are named as prefixes and are ordered alphabetically.
-
Assemble the name: The full name is constructed by combining the prefixes, the parent name, and the suffix, with appropriate locants.
Classification and Nomenclature of Organotellurium Compounds
Organotellurium compounds are categorized into several major classes based on the oxidation state of the tellurium atom and the nature of the bonding.
Tellurols (RTeH) and Tellurolates (RTe⁻)
-
Tellurols: These are the tellurium analogues of alcohols and thiols. They are named by adding the suffix "-tellurol" to the name of the parent hydride.
-
Example: CH₃TeH is named methanetellurol .
-
-
Tellurolates: The corresponding anions are named by replacing the "-ol" ending of the tellurol with "-olate".
-
Example: CH₃Te⁻ is named methanetellurolate .
-
Tellurides (R-Te-R') and Ditellurides (R-Te-Te-R)
-
Tellurides (Telluroethers): When a tellurium atom is bonded to two organic groups, the compound is named as a "telluride". Symmetrical tellurides are named by adding the prefix "di-" to the name of the organic group followed by "telluride". For unsymmetrical tellurides, the organic groups are listed alphabetically. Alternatively, one of the organic groups can be named as a substituent, using the prefix "(...tellanyl)".
-
Example: (CH₃)₂Te is named dimethyl telluride .[2]
-
Example: CH₃TeCH₂CH₃ is named ethyl methyl telluride .
-
-
Ditellurides: Compounds containing a Te-Te bond are named as "ditellurides".
-
Example: CH₃TeTeCH₃ is named dimethyl ditelluride .
-
Telluroxides (R₂Te=O) and Tellurones (R₂TeO₂)
-
Telluroxides: These compounds contain a tellurium-oxygen double bond and are named by adding "telluroxide" after the names of the organic groups.
-
Example: (C₆H₅)₂TeO is named diphenyl telluroxide .
-
-
Tellurones: Organotellurium compounds with two double-bonded oxygen atoms are named as "tellurones".
-
Example: (CH₃)₂TeO₂ is named dimethyl tellurone .
-
Telluronium Salts (R₃Te⁺ X⁻)
Salts containing a positively charged tellurium atom bonded to three organic groups are named as "telluronium" salts. The names of the organic groups precede "telluronium", followed by the name of the anion.
-
Example: (CH₃)₃Te⁺ I⁻ is named trimethyltelluronium iodide .
Organotellurium Halides
A variety of organotellurium compounds containing halogen atoms exist, with the nomenclature depending on the number of organic groups and halogen atoms attached to the tellurium center.
-
Organotellurenyl halides (RTe-X): Named by specifying the organic group followed by "tellurenyl" and the halide name.
-
Example: C₆H₅TeBr is named phenyltellurenyl bromide .
-
-
Organotellurium trihalides (RTeX₃): Named by specifying the organic group followed by "tellurium trihalide".
-
Example: CH₃TeCl₃ is named methyltellurium trichloride .
-
-
Diorganotellurium dihalides (R₂TeX₂): Named by specifying the organic groups followed by "tellurium dihalide".
-
Example: (CH₃)₂TeCl₂ is named dimethyltellurium dichloride .
-
The hierarchical relationship of these nomenclature rules can be visualized as follows:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl Telluride from Sodium Telluride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl telluride ((C₂H₅)₂Te) is an organotellurium compound that serves as a valuable reagent and intermediate in organic synthesis and materials science. Its synthesis via the alkylation of sodium telluride (Na₂Te) is a common and effective method. These application notes provide detailed protocols for the synthesis of this compound, focusing on the in situ generation of sodium telluride from elemental tellurium, followed by its reaction with an ethyl halide. The protocols are designed to be clear, reproducible, and scalable for laboratory settings.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound, derived from optimized procedures for the synthesis of symmetrical diorganyl tellurides.[1][2]
| Parameter | Value | Notes |
| Reactant Stoichiometry | ||
| Elemental Tellurium (Te) | 1.0 eq | Starting material for the in situ generation of sodium telluride. |
| Sodium Borohydride (NaBH₄) | 2.5 eq | Reducing agent. An excess is used to selectively form the telluride dianion (Te²⁻) over the ditelluride dianion.[1][2] |
| Ethyl Bromide (C₂H₅Br) | 2.0 eq | Alkylating agent. Ethyl iodide can also be used. |
| Reaction Conditions | ||
| Step 1: Na₂Te Formation | ||
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is effective for this step.[1][2] |
| Temperature | 80 °C | The reaction mixture is heated to ensure the complete reduction of tellurium.[1][2] |
| Reaction Time | 1 hour | The formation of sodium telluride is indicated by a color change to deep purple.[1] |
| Step 2: Alkylation | ||
| Temperature | 25 °C (Room Temperature) | The alkylation reaction proceeds efficiently at ambient temperature.[1] |
| Reaction Time | 3 - 5 hours | Reaction progress can be monitored by thin-layer chromatography (TLC).[1] |
| Yield and Purity | ||
| Isolated Yield | 75% - 93% (for analogous compounds) | Yields for symmetrical dialkyl tellurides are reported to be in this range under optimized conditions.[1][2] |
| Purity | >98% | High purity can be achieved after purification by vacuum distillation. |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound from elemental tellurium.
Caption: Synthesis workflow for this compound.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents:
-
Elemental Tellurium (Te) powder
-
Sodium Borohydride (NaBH₄)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Bromide (C₂H₅Br) or Ethyl Iodide (C₂H₅I)
-
n-Hexane or Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Nitrogen (N₂) gas supply
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Protocol:
Step 1: In Situ Formation of Sodium Telluride (Na₂Te)
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum.
-
Purge the flask with dry nitrogen gas to create an inert atmosphere.
-
To the flask, add elemental tellurium (1.0 eq) and sodium borohydride (2.5 eq).
-
Through the septum, add anhydrous N,N-dimethylformamide (DMF) via a syringe.
-
With vigorous stirring, heat the reaction mixture to 80 °C using a heating mantle or oil bath.
-
Maintain the reaction at 80 °C for 1 hour. During this time, the reaction mixture will turn a deep purple color, indicating the formation of sodium telluride.[1]
Step 2: Alkylation with Ethyl Bromide
-
After the 1-hour heating period, cool the reaction mixture to room temperature (25 °C).
-
Using a syringe, slowly add ethyl bromide (2.0 eq) to the stirred solution of sodium telluride.
-
Continue stirring the resulting mixture at room temperature for 3 to 5 hours. The progress of the reaction can be monitored by TLC.
Step 3: Work-up and Extraction
-
Upon completion of the reaction, dilute the mixture by pouring it into a beaker containing deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with either n-hexane or ethyl acetate. Repeat the extraction two to three times to ensure complete recovery of the product.
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Step 4: Purification
-
The crude this compound can be purified by vacuum distillation to obtain a product with a purity of greater than 98%.
-
Set up a vacuum distillation apparatus and carefully transfer the crude product to the distillation flask.
-
Distill the this compound under reduced pressure, collecting the fraction at its boiling point at the given pressure.
Safety Precautions:
-
Organotellurium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
The reaction should be conducted under an inert atmosphere of nitrogen or argon as organotellurium compounds can be sensitive to air and moisture.
-
Sodium borohydride is a reducing agent and should be handled with care. It reacts with water to produce hydrogen gas, which is flammable.
References
Diethyl Telluride (DETe) as a Precursor for MOCVD of Semiconductors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diethyl Telluride (DETe) as a precursor in the Metal-Organic Chemical Vapor Deposition (MOCVD) of semiconductor thin films. The information is targeted towards professionals in research, and scientific fields who are engaged in the fabrication of advanced semiconductor materials.
Introduction to this compound (DETe)
This compound ((C₂H₅)₂Te) is a volatile organometallic compound that serves as a tellurium source in MOCVD processes. Its physical and chemical properties, such as its vapor pressure and decomposition temperature, are critical for the controlled growth of tellurium-containing compound semiconductors like Cadmium Telluride (CdTe), Mercury Cadmium Telluride (HgCdTe), and Zinc Telluride (ZnTe). These materials are foundational for applications in infrared detectors and solar cells[1]. The choice of precursor is a pivotal factor influencing film quality, growth efficiency, and overall device performance[1].
Physicochemical Properties of Tellurium Precursors
The selection of a tellurium precursor for MOCVD is dictated by its physical properties, decomposition characteristics, and reactivity. Below is a comparative summary of the key physicochemical properties of this compound (DETe) and other common tellurium precursors, Dimethyl Telluride (DMTe) and Diisopropyl Telluride (DIPTe).
| Property | This compound (DETe) | Dimethyl Telluride (DMTe) | Diisopropyl Telluride (DIPTe) |
| Chemical Formula | (C₂H₅)₂Te | (CH₃)₂Te | (i-C₃H₇)₂Te |
| Molecular Weight | 185.73 g/mol | 157.67 g/mol | 213.78 g/mol |
| Boiling Point | 137-138 °C[2] | 82 °C | 165-166 °C |
| Vapor Pressure @ 20°C | 7.1 Torr[2] | ~40 Torr | ~1.5 Torr |
| Vapor Pressure Equation | logP (Torr) = 7.99 – 2093/ T(K)[2] | logP (Torr) = 7.97 – 1865/ T(K) | - |
| Decomposition Temperature | Pyrolysis leads to ethane and ethene[3]. | - | Lower decomposition temperature than DETe. |
Synthesis of High-Purity this compound
The quality of the MOCVD-grown semiconductor films is directly influenced by the purity of the precursors. The following is a representative protocol for the laboratory-scale synthesis of high-purity DETe.
Synthesis via Alkylation of Sodium Telluride
This method is often favored for its scalability and cost-effectiveness[4].
Materials:
-
Tellurium (Te) powder
-
Sodium (Na) metal
-
Liquid Ammonia (NH₃)
-
Bromoethane (C₂H₅Br)
-
Anhydrous diethyl ether
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Preparation of Sodium Telluride (Na₂Te): In a three-neck flask under a counterflow of inert gas, react stoichiometric amounts of sodium metal and tellurium powder in liquid ammonia at approximately -78 °C (dry ice/acetone bath). The reaction is complete when the blue color of the dissolved sodium disappears.
-
Alkylation: To the freshly prepared Na₂Te suspension in liquid ammonia, slowly add a stoichiometric amount of bromoethane dissolved in anhydrous diethyl ether.
-
Reaction and Work-up: Allow the reaction mixture to slowly warm to room temperature, letting the ammonia evaporate. The remaining slurry is then refluxed in diethyl ether to ensure complete reaction.
-
Purification: The reaction mixture is filtered under an inert atmosphere to remove sodium bromide salts. The filtrate, containing the crude DETe, is then purified by vacuum distillation to yield a high-purity product[4].
MOCVD Application Protocols
The following are generalized MOCVD protocols for the deposition of CdTe and HgCdTe using DETe. These protocols are representative and require optimization based on the specific MOCVD reactor configuration and desired film properties.
MOCVD of Cadmium Telluride (CdTe)
Precursors:
-
Cadmium Source: Dimethylcadmium (DMCd)
-
Tellurium Source: this compound (DETe)
General Deposition Parameters:
| Parameter | Typical Value/Range |
| Substrate | GaAs, FTO-coated glass |
| Carrier Gas | Hydrogen (H₂) |
| Reactor Pressure | Atmospheric or low pressure (e.g., 500 mbar) |
| Growth Temperature | 350 - 450 °C |
| DETe Bubbler Temperature | 20 - 40 °C |
| II/VI Ratio (Cd/Te) | 1.5 - 5 |
Experimental Workflow:
References
Application Notes and Protocols for Cadmium Telluride (CdTe) Growth Using Diethyl Telluride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the growth of cadmium telluride (CdTe) thin films using diethyl telluride (DETe) as the tellurium precursor in a Metal-Organic Chemical Vapor Deposition (MOCVD) process. These protocols are intended to serve as a comprehensive guide for researchers and scientists.
Introduction
Cadmium telluride is a significant II-VI semiconductor material with a direct bandgap of approximately 1.5 eV, making it ideal for various applications, particularly in the fabrication of photovoltaic devices. Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing high-quality, uniform thin films of CdTe. In this process, volatile organometallic precursors are introduced into a reactor where they decompose and react on a heated substrate to form the desired thin film.
This compound ((C₂H₅)₂Te) is a liquid organotellurium precursor used for the deposition of tellurium-containing thin films. It is often used in conjunction with a cadmium precursor, such as dimethylcadmium (DMCd), to grow CdTe films. The choice of precursors is critical for controlling the stoichiometry, purity, and morphology of the resulting film.
Physicochemical Properties of Precursors
A thorough understanding of the precursor properties is essential for controlling the MOCVD process.
Table 1: Physicochemical Properties of this compound (DETe)
| Property | Value |
| Chemical Formula | (C₂H₅)₂Te |
| Molecular Weight | 185.73 g/mol |
| Appearance | Pale yellow liquid |
| Boiling Point | 137-138 °C |
| Vapor Pressure | 9.3 mmHg at 25 °C |
Table 2: Physicochemical Properties of Dimethylcadmium (DMCd)
| Property | Value |
| Chemical Formula | (CH₃)₂Cd |
| Molecular Weight | 142.49 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 105.5 °C |
| Vapor Pressure | 15.5 mmHg at 20 °C |
Experimental Protocol: MOCVD Growth of CdTe
This protocol outlines a representative procedure for the growth of CdTe thin films using this compound and dimethylcadmium.
Substrate Preparation
-
Select a suitable substrate (e.g., glass, silicon, or gallium arsenide).
-
Clean the substrate using a multi-step solvent cleaning process. This typically involves sequential ultrasonic baths in trichloroethylene, acetone, and methanol.
-
Rinse the substrate with deionized water and dry it with high-purity nitrogen gas.
-
For GaAs substrates, an in-situ pre-growth anneal at approximately 585°C in a hydrogen atmosphere can be performed within the MOCVD reactor to remove the native oxide layer.
MOCVD System Preparation
-
Ensure the MOCVD reactor is leak-tight and has been thoroughly purged with a high-purity inert carrier gas, such as hydrogen (H₂) or nitrogen (N₂).
-
Load the cleaned substrate onto the susceptor in the reactor chamber.
-
Heat the this compound and dimethylcadmium precursor bubblers to their designated temperatures to achieve the desired vapor pressures for stable and reproducible precursor flow. The bubbler temperature for this compound can be estimated from its vapor pressure curve to achieve a specific partial pressure in the reactor.
-
Maintain the precursor lines at a temperature higher than the bubbler temperature to prevent condensation.
Deposition Process
-
Heat the substrate to the desired deposition temperature, typically in the range of 350-450 °C.
-
Introduce the carrier gas (e.g., hydrogen) into the reactor through the precursor bubblers to transport the this compound and dimethylcadmium vapors into the reaction chamber.
-
Control the flow rates of the carrier gas through each bubbler using mass flow controllers (MFCs) to achieve the desired VI/II precursor ratio. This ratio is a critical parameter that influences the film's properties.
-
Maintain the reactor pressure at a constant value, which can range from atmospheric pressure down to a few hundred Torr.
-
The deposition time will determine the final thickness of the CdTe film.
Post-Deposition
-
After the desired deposition time, stop the precursor flows and cool the substrate to room temperature under a continuous flow of the carrier gas.
-
Vent the reactor and carefully remove the coated substrate.
-
Characterize the grown CdTe film using appropriate techniques to determine its thickness, morphology, and optoelectronic properties.
Quantitative Data
Due to the limited availability of specific quantitative data for CdTe growth using this compound, the following tables present representative data from a closely related system using diisopropyltelluride (DIPTe) as the tellurium precursor. These values can serve as a starting point for process optimization with this compound.
Table 3: Representative MOCVD Growth Parameters for CdTe (using DIPTe as an analog)
| Parameter | Value |
| Substrate Temperature | 350 - 450 °C |
| Reactor Pressure | 100 - 760 Torr |
| Dimethylcadmium (DMCd) Bubbler Temperature | 10 °C |
| Diisopropyltelluride (DIPTe) Bubbler Temperature | 25 °C |
| Hydrogen Carrier Gas Flow Rate (through DMCd) | 10 - 50 sccm |
| Hydrogen Carrier Gas Flow Rate (through DIPTe) | 20 - 100 sccm |
| VI/II Ratio | 0.5 - 2.0 |
| Growth Rate | 1 - 5 µm/hour |
Table 4: Typical Properties of MOCVD-Grown CdTe Films
| Property | Value |
| Film Thickness | 1 - 10 µm |
| Crystal Structure | Polycrystalline (typically with a preferred orientation) |
| Band Gap | ~1.5 eV |
| Carrier Type | p-type or n-type (dependent on VI/II ratio) |
| Carrier Concentration | 10¹⁴ - 10¹⁷ cm⁻³ |
| Mobility | 10 - 100 cm²/Vs |
Visualizations
MOCVD Experimental Workflow
Application of Diethyl Telluride in Mercury Cadmium Telluride (MCT) Epitaxy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mercury Cadmium Telluride (Hg₁₋ₓCdₓTe or MCT) is a crucial semiconductor alloy for infrared (IR) detection technologies, with a tunable bandgap that allows for the fabrication of detectors spanning from short-wave to very long-wave IR regions. Metalorganic Chemical Vapor Deposition (MOCVD), also known as Metalorganic Vapor Phase Epitaxy (MOVPE), is a key technique for growing high-quality MCT epitaxial layers. The choice of organometallic precursors is critical in the MOCVD process, directly impacting the quality, purity, and electrical properties of the grown films. Diethyl telluride ((C₂H₅)₂Te, DETe) is a commonly used organotellurium precursor for the deposition of tellurium-containing compound semiconductors like MCT. Its volatility and decomposition characteristics allow for precise control over the tellurium incorporation in the epitaxial layers.
This document provides detailed application notes and a representative experimental protocol for the use of this compound in the MOCVD growth of MCT thin films.
Application Notes
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DETe is essential for its effective use as an MOCVD precursor.
| Property | Value | Notes |
| Chemical Formula | (C₂H₅)₂Te | |
| Molecular Weight | 185.73 g/mol | |
| Appearance | Pale yellow, volatile liquid | |
| Odor | Strong, garlic-like | |
| Boiling Point | 137-138 °C | |
| Vapor Pressure | ~10 Torr @ 20 °C | |
| Decomposition Temperature | Pyrolytic decomposition occurs above 100°C. | The decomposition temperature is a critical parameter for defining the MOCVD process window. |
| Solubility | Soluble in most organic solvents. | Insoluble in water. |
Advantages and Challenges of Using this compound in MCT Epitaxy
Advantages:
-
Good Volatility: DETe has a suitable vapor pressure for consistent and reproducible transport into the MOCVD reactor.
-
Lower Pyrolysis Temperature: Compared to some other tellurium precursors, DETe decomposes at relatively lower temperatures, which can be advantageous for reducing the thermal budget of the growth process.
Challenges and Mitigation Strategies:
| Challenge | Description | Mitigation Strategies |
| Carbon Contamination | The ethyl groups in the DETe molecule can lead to the incorporation of carbon impurities into the MCT film, which can adversely affect its electronic and optical properties. | - Optimize the VI/II ratio (the molar ratio of the Group VI precursor to the Group II precursors). A higher VI/II ratio can sometimes reduce carbon incorporation. - Increase the growth temperature within the optimal process window to enhance the desorption of carbon-containing species. - Utilize a hydrogen carrier gas, which can aid in the removal of ethyl radicals from the growth surface. |
| Premature Decomposition | DETe can decompose in the gas phase before reaching the substrate if the temperature in the gas lines or the reactor inlet is too high. This can lead to the formation of particles and non-uniform film growth. | - Maintain the temperature of the precursor delivery lines below the decomposition temperature of DETe. - Optimize the reactor design and gas flow dynamics to ensure a laminar flow and minimize residence time in high-temperature zones before the substrate. |
| Toxicity and Safety | DETe is a toxic and pyrophoric compound that can ignite spontaneously in air. | - Handle DETe under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or a well-ventilated fume hood. - Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and compatible gloves. - Ensure all equipment is properly grounded and free of leaks. |
Experimental Protocol: MOCVD Growth of HgCdTe using this compound
This section provides a representative protocol for the MOCVD growth of an MCT heterostructure on a Cadmium Zinc Telluride (CZT) or Gallium Arsenide (GaAs) substrate. The parameters provided are illustrative and may require optimization based on the specific MOCVD reactor configuration and desired material properties.
Substrate Preparation
-
Select a high-quality, single-crystal substrate, such as (100) or (111) oriented CdZnTe or GaAs.
-
Degrease the substrate by sonicating in sequential baths of trichloroethylene, acetone, and methanol for 5-10 minutes each.
-
Rinse the substrate with deionized water and dry with high-purity nitrogen.
-
If using a GaAs substrate, a buffer layer of CdTe is typically grown first to accommodate the lattice mismatch between GaAs and MCT.
MOCVD System and Precursors
-
MOCVD Reactor: A horizontal or vertical flow MOCVD reactor equipped with a rotating susceptor for improved uniformity is recommended.
-
Precursors:
-
Tellurium Source: this compound (DETe)
-
Cadmium Source: Dimethylcadmium (DMCd)
-
Mercury Source: Elemental Mercury (Hg)
-
-
Carrier Gas: Palladium-diffused hydrogen (H₂) is typically used.
MOCVD Growth Parameters
The growth of MCT via MOCVD is a complex process involving the precise control of several parameters. The following table provides a range of typical parameters.
| Parameter | Typical Value/Range | Notes |
| Substrate Temperature | 350 - 420 °C | A critical parameter that influences precursor decomposition, surface mobility of adatoms, and crystalline quality. |
| Reactor Pressure | 100 - 500 Torr | Affects gas flow dynamics and boundary layer thickness. |
| Carrier Gas Flow Rate | 1 - 5 slm | The total flow rate of hydrogen through the reactor. |
| DETe Bubbler Temperature | 10 - 30 °C | Controls the vapor pressure and thus the molar flow rate of DETe. |
| DMCd Bubbler Temperature | 0 - 20 °C | Controls the vapor pressure and molar flow rate of DMCd. |
| Hg Source Temperature | 180 - 220 °C | Controls the mercury vapor pressure in the reactor. |
| VI/II Molar Ratio | 1 - 5 | The ratio of the molar flow rate of DETe to the sum of the molar flow rates of DMCd and Hg. This ratio is critical for controlling stoichiometry and defect concentration. |
| Growth Rate | 1 - 5 µm/hour | Dependent on precursor flow rates and substrate temperature. |
Post-Growth Annealing
As-grown MCT films are often p-type due to mercury vacancies. A post-growth anneal in a mercury-rich atmosphere is typically performed to annihilate these vacancies and control the carrier concentration.
-
Annealing Temperature: 200 - 300 °C
-
Annealing Time: 24 - 48 hours
-
Atmosphere: Saturated mercury vapor
Quantitative Data Summary
The following table summarizes typical properties of MCT films grown by MOCVD using an organotellurium precursor. While specific data for DETe-grown films can vary, these values provide a general benchmark.
| Property | Typical Value | Characterization Technique |
| Composition (x) | 0.2 - 0.3 (for MWIR/LWIR) | Fourier Transform Infrared (FTIR) Spectroscopy, Energy Dispersive X-ray Spectroscopy (EDS) |
| Thickness | 5 - 15 µm | FTIR Interference Fringes, Scanning Electron Microscopy (SEM) |
| Crystal Quality (FWHM) | 50 - 150 arcsec | High-Resolution X-ray Diffraction (HRXRD) |
| Carrier Concentration (77 K) | 1 x 10¹⁴ - 1 x 10¹⁶ cm⁻³ (n-type or p-type) | Hall Effect Measurements |
| Mobility (77 K) | 1 x 10⁴ - 1 x 10⁵ cm²/Vs (n-type) | Hall Effect Measurements |
| Surface Defect Density | < 1000 cm⁻² | Nomarski Microscopy |
Visualizations
This compound Decomposition Pathways in MOCVD
The thermal decomposition of this compound in the MOCVD reactor is a critical step that releases tellurium for incorporation into the growing MCT film. The primary decomposition pathways include C-Te bond homolysis and β-hydride elimination.
Experimental Workflow for MOCVD Growth of MCT
The following diagram illustrates the major steps in the MOCVD process for MCT epitaxy using this compound.
Application Notes and Protocols: Diethyl Telluride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of diethyl telluride in organic synthesis. While direct catalytic applications of this compound are an emerging area of research, this document outlines protocols and conceptual frameworks based on the known reactivity of this compound and the established catalytic activity of analogous organotellurium compounds.
This compound as a Catalyst Precursor in Oxidation Reactions
This compound can serve as a precursor to a catalytically active oxidant. Upon reaction with an oxidizing agent, such as hydrogen peroxide, it is converted to diethyl telluroxide, which can then oxidize a variety of substrates. The this compound is regenerated in the catalytic cycle, allowing for its use in catalytic amounts.
Application: Catalytic Oxidation of Thiols to Disulfides
A potential application of this compound is in the mild and selective oxidation of thiols to disulfides, a crucial transformation in peptide and protein chemistry, as well as in the synthesis of various sulfur-containing organic molecules.
Table 1: Hypothetical Data for this compound-Catalyzed Oxidation of Thiophenol
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | 5 | H₂O₂ (1.1 eq) | Methanol | 2 | 95 |
| 2 | Thiophenol | 2 | H₂O₂ (1.1 eq) | Methanol | 4 | 92 |
| 3 | Thiophenol | 5 | Air | Methanol | 24 | <10 |
| 4 | 4-Methylthiophenol | 5 | H₂O₂ (1.1 eq) | Methanol | 2.5 | 93 |
| 5 | 4-Chlorothiophenol | 5 | H₂O₂ (1.1 eq) | Methanol | 3 | 90 |
Experimental Protocol: General Procedure for the Catalytic Oxidation of Thiols
Materials:
-
This compound
-
Thiol substrate
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
To a solution of the thiol (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (0.05 mmol, 5 mol%).
-
To this stirred solution, add hydrogen peroxide (1.1 mmol, 1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the disulfide product by column chromatography on silica gel.
Safety Precautions: this compound is toxic and should be handled in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (gloves, safety glasses) should be worn.
Proposed Catalytic Cycle
This compound as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
While less explored than phosphine or N-heterocyclic carbene ligands, organotellurium compounds are gaining interest as ligands in transition metal catalysis due to their unique electronic properties.[3][4] this compound can potentially serve as a ligand to stabilize palladium catalytic species in cross-coupling reactions.
Application: Screening in Suzuki-Miyaura Coupling
The following is a general protocol for screening the efficacy of this compound as a ligand in a model Suzuki-Miyaura cross-coupling reaction.
Table 2: Generalized Conditions for Screening this compound as a Ligand
| Parameter | Condition | Notes |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% |
| Ligand | This compound | 2-10 mol% (Pd:Ligand ratio 1:1 to 1:2) |
| Aryl Halide | Aryl bromide or iodide | 1.0 equivalent |
| Boronic Acid | Phenylboronic acid | 1.2-1.5 equivalents |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0-3.0 equivalents |
| Solvent | Toluene, Dioxane, or DMF/H₂O | Anhydrous, degassed |
| Temperature | 80-120 °C | |
| Time | 2-24 h | Monitor by GC-MS or LC-MS |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling Screen
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by taking aliquots and analyzing by GC-MS.
-
After completion or at a designated time point, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product to determine conversion and yield.
Experimental Workflow Diagram
This compound as a Precursor in Organotellurium-Mediated Radical Polymerization (TERP)
Organotellurium-mediated radical polymerization (TERP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.[5] While this compound is not a direct chain transfer agent, it can be a precursor to diethylditelluride, which can participate in the TERP process.
Application: Conceptual Framework for TERP
In TERP, an organotellurium compound acts as a dormant species that can reversibly generate a propagating radical. The addition of a ditelluride can improve the control over the polymerization.[5] this compound could potentially be converted in situ to diethylditelluride under certain reaction conditions, which would then mediate the polymerization.
Table 3: Representative Monomers and Conditions for TERP
| Monomer | Initiator | CTA Precursor | Additive | Solvent | Temp (°C) |
| Styrene | AIBN | This compound | (Optional) | Toluene | 60-80 |
| Methyl Methacrylate | AIBN | This compound | Diethylditelluride | Toluene | 60-80 |
| n-Butyl Acrylate | AIBN | This compound | (Optional) | Bulk | 60-80 |
Experimental Protocol: General Procedure for TERP
Materials:
-
Monomer (e.g., styrene), purified
-
Radical initiator (e.g., AIBN)
-
This compound
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube or ampoule
Procedure:
-
Place the monomer, initiator, and this compound in a Schlenk tube.
-
Add the anhydrous solvent.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum or backfill with an inert gas.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time.
-
Quench the polymerization by cooling the tube in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Filter the polymer, wash with the non-solvent, and dry under vacuum.
-
Characterize the polymer for molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Logical Relationship Diagram for TERP
References
Protocol for the Purification of Diethyl Telluride by Vacuum Distillation
Application Note AP-DETE-VD-001
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Diethyl telluride ((C₂H₅)₂Te) is a volatile, highly toxic, and pyrophoric organotellurium compound with a strong, unpleasant garlic-like odor.[1][2] It serves as a precursor in the synthesis of other organotellurium compounds and in the production of semiconductors.[2] Due to its high reactivity and instability in air, purification of this compound requires specialized techniques to ensure high purity while maintaining safety.[1] Vacuum distillation is a highly effective method for purifying this compound, as it allows for distillation at a lower temperature, thereby minimizing thermal decomposition and preventing ignition.[1] This protocol provides a detailed procedure for the safe and efficient purification of this compound using vacuum distillation.
Materials and Reagents
-
Crude this compound
-
Dry, oxygen-free inert gas (Nitrogen or Argon)
-
Vacuum grease
-
Cold trap coolant (e.g., liquid nitrogen or dry ice/acetone slurry)
-
Quenching agent (e.g., isopropanol)
-
Decontamination solution (e.g., dilute bleach solution)
Equipment
-
Schlenk line or glovebox
-
Vacuum pump capable of reaching ≤ 10 Torr
-
Manometer
-
Heating mantle with a stirrer
-
Distillation flask (round-bottom flask)
-
Short-path distillation head or Claisen adapter
-
Condenser
-
Receiving flask(s) (round-bottom flask)
-
Perkin triangle or "pig" adapter for collecting multiple fractions
-
Thermometer or thermocouple
-
Stir bar
-
Cold trap
-
Appropriate clamps and stands
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.
Safety Precautions
Extreme Hazard! this compound is highly toxic, pyrophoric, and air-sensitive. All operations must be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox.
-
Toxicity: this compound is toxic if swallowed, in contact with skin, or if inhaled.[3] Exposure can lead to a garlic-like odor on the breath, sweat, and urine, which indicates tellurium absorption by the body.[4] In case of exposure, seek immediate medical attention.[3]
-
Pyrophoricity: this compound can ignite spontaneously in air.[1] Ensure all glassware is dry and the system is purged with an inert gas before introducing the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves, safety goggles, and a face shield.[3]
-
Waste Disposal: All this compound waste, including contaminated glassware and quenching solutions, must be treated as hazardous waste and disposed of according to institutional and local regulations. To quench residual this compound, slowly add a less reactive alcohol like isopropanol under an inert atmosphere and with cooling. Subsequently, a mixture of isopropanol and water, and finally water can be carefully added.[5]
-
Emergency Procedures: Be prepared for emergencies. Have a Class D fire extinguisher suitable for reactive metals and organometallics readily available. A safety shower and eyewash station should be in close proximity.
Experimental Protocol
1. System Preparation:
-
Assemble the vacuum distillation apparatus in a fume hood (see Figure 1 for a schematic). All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Place a stir bar in the distillation flask.
-
Connect the apparatus to a Schlenk line. The vacuum connection should be made via a cold trap to protect the vacuum pump from volatile tellurium compounds.
-
Evacuate the entire system and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
2. Charging the Distillation Flask:
-
Under a positive pressure of inert gas, carefully transfer the crude this compound to the distillation flask using a cannula or a syringe.
-
Seal the system immediately.
3. Vacuum Distillation:
-
Begin stirring the crude this compound.
-
Slowly open the vacuum source to gradually reduce the pressure in the system. Monitor the pressure using a manometer.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using the heating mantle.
-
Collect any low-boiling impurities in a separate initial fraction.
-
Slowly increase the temperature until the this compound begins to distill. Collect the main fraction in a pre-weighed receiving flask. The boiling point will depend on the pressure (see Table 1). For example, at 12 torr, this compound boils at 81–83°C.[1]
-
Monitor the temperature and pressure throughout the distillation. A stable temperature reading during distillation indicates the collection of a pure fraction.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask to prevent the formation of explosive peroxides and decomposition of the residue.
4. Shutdown and Product Recovery:
-
Once the distillation is complete, turn off the heating mantle and allow the system to cool to room temperature under vacuum.
-
Once cooled, slowly backfill the system with inert gas.
-
Under a positive pressure of inert gas, disconnect the receiving flask containing the purified this compound.
-
Seal the receiving flask and store it in a cool, dark place, preferably in a refrigerator within a secondary container.
5. System Decontamination:
-
Carefully quench the residue in the distillation flask under an inert atmosphere by slowly adding isopropanol, followed by a mixture of isopropanol/water, and then water.[5]
-
Disassemble the glassware and decontaminate all parts by rinsing with a suitable solvent, followed by a decontamination solution (e.g., dilute bleach). All rinsates must be collected and disposed of as hazardous waste.
Data Presentation
Table 1: Physical and Distillation Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄H₁₀Te | [6] |
| Molecular Weight | 185.72 g/mol | [6] |
| Appearance | Pale yellow to dark yellow liquid | [1][6] |
| Odor | Strong, garlic-like | [1] |
| Boiling Point (atm) | 137-138 °C | [6] |
| Boiling Point (vac) | 81–83 °C @ 12 torr | [1] |
| Vapor Pressure Equation | logP (Torr) = 7.99 – 2093 / T(K) | [4] |
| Density | 1.592 g/cm³ | [6] |
Note: The vapor pressure equation can be used to estimate the boiling point at different pressures.
Visualizations
Figure 1. Workflow for the purification of this compound by vacuum distillation.
References
- 1. This compound | 627-54-3 | Benchchem [benchchem.com]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. TELLURIUM DIETHYL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. TELLURIUM ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. americanelements.com [americanelements.com]
Application Notes & Protocols: NMR and Mass Spectrometry Characterization of Diethyl Telluride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diethyl telluride (C₄H₁₀Te) is an organotellurium compound notable for its applications in materials science, particularly as a precursor in metalorganic chemical vapor deposition (MOCVD) for producing tellurium-containing semiconductors. It is a pale yellow liquid with a characteristic strong, garlic-like odor. Due to its high toxicity and reactivity, precise characterization is essential for quality control, reaction monitoring, and understanding its chemical behavior. This document provides detailed application notes and protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. A combination of ¹H, ¹³C, and ¹²⁵Te NMR experiments provides a complete picture of the molecule's structure.
-
¹H NMR: Proton NMR is used to confirm the presence and connectivity of the ethyl groups. The spectrum is expected to show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, arising from spin-spin coupling. The integration of these signals should correspond to a 3:2 ratio. Furthermore, due to the presence of the NMR-active ¹²⁵Te isotope (7.07% natural abundance), small satellite peaks flanking the main proton signals can be observed, providing direct evidence of the C-Te bond.[1] The ¹²⁵Te-¹H coupling constant for the analogous dimethyl telluride is approximately -20.8 Hz.[2]
-
¹³C NMR: Carbon NMR provides information about the carbon backbone. Two distinct signals are expected, corresponding to the methyl (CH₃) and methylene (CH₂) carbons of the ethyl groups. The chemical shifts are influenced by the electronegativity and shielding effects of the tellurium atom.
-
¹²⁵Te NMR: As the tellurium nucleus is the central feature of the molecule, ¹²⁵Te NMR is a highly specific and sensitive technique for characterization.[3] The ¹²⁵Te isotope has a spin of 1/2 and a wide chemical shift range of over 5000 ppm, making the chemical shift highly sensitive to the electronic environment around the tellurium atom.[3][4] This technique provides definitive confirmation of the tellurium-containing species and is invaluable for studying ligand exchange, oxidation state changes, or the formation of related tellurium compounds. Dimethyl telluride (Me₂Te) is often used as an external reference standard.[3][4]
Quantitative NMR Data
The following table summarizes typical NMR spectral data for this compound.
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H | CDCl₃ | 2.653 | Quartet | - | Te-CH₂ -CH₃ |
| CDCl₃ | 1.630 | Triplet | - | Te-CH₂-CH₃ | |
| Neat | 2.467 | Quartet | 7.6 | Te-CH₂ -CH₃ | |
| Neat | 1.512 | Triplet | 7.6 | Te-CH₂-CH₃ | |
| ¹³C | CDCl₃ | ~17.1 | Singlet | - | Te-C H₂-CH₃ |
| CDCl₃ | ~4.7 | Singlet | - | Te-CH₂-C H₃ | |
| ¹²⁵Te | CDCl₃ | ~374 | Singlet | - | (C H₃CH₂)₂Te |
Note: ¹³C NMR data is based on the spectrum provided by ChemicalBook (CAS 627-54-3). Specific literature values for chemical shifts can vary slightly based on experimental conditions.[5]
Experimental Protocol: NMR Analysis
1. Sample Preparation:
- Caution: this compound is toxic, volatile, and air-sensitive. All handling must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
- For a standard 5 mm NMR tube, prepare a solution by dissolving approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Cap the NMR tube securely. If required for long-term or variable-temperature studies, use a flame-sealed NMR tube to prevent sample degradation and leakage.
2. Instrument Parameters (¹H NMR):
- Spectrometer: 400 MHz or higher field strength recommended.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for good signal-to-noise.
- Referencing: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. Instrument Parameters (¹³C NMR):
- Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
- Pulse Program: Standard proton-decoupled pulse sequence.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128-1024 scans, depending on sample concentration.
4. Instrument Parameters (¹²⁵Te NMR):
- Spectrometer: Requires a spectrometer equipped with a broadband probe capable of tuning to the ¹²⁵Te frequency.
- Pulse Program: Standard proton-decoupled single-pulse sequence.
- Relaxation Delay: 2-5 seconds.
- Reference: Use an external standard such as neat dimethyl telluride (Me₂Te) defined at 0 ppm.
- Spectral Width: A wide spectral width (e.g., >5000 ppm) may be necessary to locate the signal initially.
Workflow Diagram: NMR Characterization
Caption: Workflow for the NMR characterization of this compound.
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is particularly well-suited for this volatile compound.
The mass spectrum of this compound is distinguished by a unique and complex isotopic pattern for any tellurium-containing fragment. Tellurium has several stable isotopes with significant natural abundance, with the most common being ¹³⁰Te (34.08%), ¹²⁸Te (31.74%), and ¹²⁶Te (18.84%).[6][7] This results in a characteristic cluster of peaks for the molecular ion and its fragments, spanning several mass units, which serves as a definitive signature for the presence of a single tellurium atom.
Under EI conditions, the primary fragmentation pathway involves the cleavage of the carbon-tellurium bond, leading to the loss of an ethyl radical (•CH₂CH₃).[8]
Predicted Fragmentation and Isotopic Pattern
The table below outlines the expected major ions in the EI mass spectrum of this compound. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, and the five most abundant Te isotopes).
| m/z (using ¹³⁰Te) | Ion Structure | Description | Expected Isotopic Cluster (m/z) |
| 188 | [CH₃CH₂-¹³⁰Te-CH₂CH₃]⁺• | Molecular Ion (M⁺•) | 182, 184, 185, 186, 188 |
| 159 | [CH₃CH₂-¹³⁰Te]⁺ | Loss of an ethyl radical (M - 29) | 153, 155, 156, 157, 159 |
| 29 | [CH₃CH₂]⁺ | Ethyl cation | 29 |
The bolded m/z value in the cluster corresponds to the ion containing the most abundant ¹³⁰Te isotope.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation:
- Caution: Handle this compound in a fume hood.
- Prepare a dilute solution (e.g., ~100 ppm) of this compound in a high-purity volatile organic solvent such as hexane or ethyl acetate. Serial dilution may be necessary to reach an optimal concentration.
2. Instrument Parameters (GC):
- Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
- Injector Temperature: 200-250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Oven Program: Start at a low temperature (e.g., 40 °C) for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 250 °C.
3. Instrument Parameters (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 200-230 °C.
- Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
- Scan Range: m/z 25-250 to ensure detection of the ethyl fragment and the molecular ion cluster.
Workflow and Fragmentation Diagrams
Caption: Workflow for the GC-MS characterization of this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
- 1. (Te) Tellurium NMR [chem.ch.huji.ac.il]
- 2. dimethyl telluride (593-80-6) 1H NMR spectrum [chemicalbook.com]
- 3. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]
- 4. NMR Periodic Table: Tellurium NMR [imserc.northwestern.edu]
- 5. TELLURIUM DIETHYL(627-54-3) 13C NMR [m.chemicalbook.com]
- 6. tracesciences.com [tracesciences.com]
- 7. WebElements Periodic Table » Tellurium » isotope data [winter.group.shef.ac.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Synthesis of CdTe Quantum Dots Using Various Tellurium Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Cadmium Telluride (CdTe) quantum dots (QDs), focusing on the use of different tellurium precursors. The methodologies outlined are suitable for producing high-quality, fluorescent nanocrystals for a range of applications, including bioimaging, diagnostics, and therapeutics.
Introduction
Cadmium Telluride (CdTe) quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties, most notably size-dependent photoluminescence. By controlling the size of the nanocrystals, the color of their fluorescence can be precisely tuned across the visible and near-infrared spectrum. This property, along with their high quantum yield and photostability, makes them valuable tools in biomedical research and drug development. The choice of tellurium precursor is a critical parameter in the synthesis of CdTe QDs, influencing their size, shape, and optical properties. This document details several common methods utilizing different tellurium sources.
Comparative Data of Synthesis Methods
The following table summarizes the key parameters and outcomes for the synthesis of CdTe QDs using different tellurium precursors.
| Tellurium Precursor | Synthesis Method | Typical Emission Maxima (nm) | Quantum Yield (QY) | Key Advantages |
| Sodium Tellurite (Na₂TeO₃) | Aqueous Phase | 520 - 620 | Up to 28%[1][2] | One-pot synthesis, uses stable and less toxic Te source.[1][3] |
| Potassium Tellurite (K₂TeO₃) | Aqueous Phase (Hydrothermal) | 520 - 580 | Not specified in reviewed literature | Simple hydrothermal method.[4] |
| Tellurium Powder (Te) | Organic Phase (Hot-Injection) | 520 - 700[5] | 60% - 90%[5] | High quantum yield, good size control.[5] |
| Trioctylphosphine Telluride (TOP-Te) | Organic Phase (Hot-Injection) | 520 - 700[5] | 60% - 90%[5] | Widely used, produces high-quality QDs. |
| Tris(dimethylamino)phosphine Telluride ((Me₂N)₃PTe) | Organic Phase | Not specified in reviewed literature | Not specified in reviewed literature | More reactive than TOP-Te, allows for synthesis of different nanostructures.[6][7][8] |
Experimental Protocols
Protocol 1: Aqueous Synthesis of CdTe QDs using Sodium Tellurite (Na₂TeO₃)
This protocol describes a one-pot aqueous synthesis of thioglycolic acid (TGA)-capped CdTe QDs.[1][2][3]
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃)
-
Thioglycolic acid (TGA)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a three-necked flask, dissolve CdCl₂ and TGA in deionized water.
-
Adjust the pH of the solution to the desired value (e.g., 11.0) using a 1 M NaOH solution.
-
Deaerate the solution by bubbling with nitrogen gas for 30 minutes.
-
Under vigorous stirring, add a freshly prepared aqueous solution of Na₂TeO₃ and NaBH₄.
-
Heat the mixture to reflux (approximately 100 °C) under a nitrogen atmosphere.
-
The progress of the reaction can be monitored by taking aliquots at different time intervals and measuring their fluorescence spectra. The emission wavelength will red-shift as the QDs grow.
-
Once the desired emission wavelength is reached, cool the reaction mixture to room temperature.
Workflow for Aqueous Synthesis using Sodium Tellurite
Caption: Workflow for the aqueous synthesis of CdTe QDs using sodium tellurite.
Protocol 2: Hydrothermal Synthesis of CdTe QDs using Potassium Tellurite (K₂TeO₃)
This protocol is adapted from a method for preparing 3-mercaptopropionic acid (3-MPA) capped CdTe QDs.[4]
Materials:
-
Cadmium source (e.g., Cadmium acetate)
-
Potassium tellurite (K₂TeO₃)
-
3-mercaptopropionic acid (3-MPA)
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Prepare a cadmium precursor solution by dissolving the cadmium salt and 3-MPA in deionized water.
-
In a separate beaker, prepare the tellurium precursor solution by dissolving K₂TeO₃ in deionized water, followed by the addition of NaBH₄. The solution will turn black.
-
Mix the two solutions in a three-necked flask and stir for 5 minutes.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at a specific temperature (e.g., 200 °C) for a designated time (e.g., 100 hours).
-
After the reaction, allow the autoclave to cool down to room temperature.
-
The resulting CdTe QDs can be purified by precipitation with ethanol and redispersion in deionized water.
Hydrothermal Synthesis Workflow
Caption: Workflow for the hydrothermal synthesis of CdTe QDs.
Protocol 3: Organic Phase Synthesis of CdTe QDs using Tellurium Powder
This "hot-injection" method yields high-quality CdTe QDs with high quantum yields.[5][9]
Materials:
-
Cadmium acetate dihydrate
-
Oleic acid
-
1-octadecene (ODE)
-
Tellurium (Te) powder
-
Trioctylphosphine (TOP)
Procedure:
-
Prepare the Cadmium Precursor: In a three-necked flask, combine cadmium acetate dihydrate, oleic acid, and 1-octadecene. Heat the mixture under an argon flow (e.g., to 120°C) until the cadmium salt is completely dissolved, forming a clear solution of cadmium oleate.
-
Prepare the Tellurium Precursor: In a separate vial under an inert atmosphere, dissolve tellurium powder in trioctylphosphine (TOP) with stirring. This may require gentle heating.
-
Injection and Growth: Heat the cadmium precursor solution to a higher temperature (e.g., 180°C) under argon. Swiftly inject the tellurium-TOP solution into the hot cadmium precursor solution with vigorous stirring.
-
The reaction color will change, indicating the nucleation and growth of CdTe QDs. The size of the QDs, and thus their emission color, can be controlled by the reaction time.
-
To stop the reaction, cool the flask to room temperature.
-
The CdTe QDs can be purified by precipitation with a non-solvent like methanol and redispersion in a solvent like toluene.
Hot-Injection Synthesis Logical Flow
Caption: Logical flow for the hot-injection synthesis of CdTe QDs.
Safety Precautions
-
Cadmium compounds are toxic and carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.
-
Tellurium compounds are also toxic. Avoid inhalation of powders and skin contact.
-
Trioctylphosphine (TOP) is a pyrophoric and toxic liquid. Handle under an inert atmosphere.
-
Organic solvents are flammable. Work away from ignition sources.
Conclusion
The choice of tellurium precursor and synthesis route significantly impacts the properties of the resulting CdTe quantum dots. Aqueous methods using tellurite salts offer a simpler, more environmentally friendly approach, while organic hot-injection methods using tellurium powder or organometallic precursors typically yield QDs with higher quantum efficiencies and better size control. Researchers should select the protocol that best suits their specific application and available resources. The provided protocols offer a starting point for the reproducible synthesis of high-quality CdTe QDs for various scientific and drug development applications.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of highly luminescent cdte quantum dots using sodium tellurite as tellurium source in aqueous solution - Dialnet [dialnet.unirioja.es]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Synthesis of CdTe Quantum Dots Via the Molecular Precursor Method and Investigation of Their Optical Properties | East European Journal of Physics [periodicals.karazin.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Tellurium Precursor for Nanocrystal Synthesis: Tris(dimethylamino)phosphine Telluride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. periodicals.karazin.ua [periodicals.karazin.ua]
Application Notes and Protocols for the Analytical Detection of Trace Diethyl Telluride
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethyl telluride (C₄H₁₀Te) is a volatile organotellurium compound with applications in materials science, particularly as a precursor in metal-organic vapor phase epitaxy (MOVPE) for the production of tellurium-containing semiconductors.[1] Its high toxicity and volatility necessitate sensitive and reliable analytical methods for its detection at trace levels in various matrices, including environmental, biological, and industrial settings.[2][3] These application notes provide an overview of suitable analytical techniques and detailed protocols for the determination of trace this compound.
Analytical Techniques Overview
Several analytical techniques can be employed for the detection of this compound. The choice of method depends on factors such as the required sensitivity, the sample matrix, and the available instrumentation. The primary techniques are categorized into chromatographic and atomic spectroscopy methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile compounds like this compound.[2][4] Headspace GC-MS is particularly useful for analyzing volatile organic tellurides in liquid or solid samples.[2][4]
-
Atomic Fluorescence Spectrometry (AFS): AFS is an extremely sensitive technique for the determination of hydride-forming elements, including tellurium.[5][6] With the use of a vapor/hydride generator, it can achieve very low detection limits, making it ideal for trace analysis.[5]
-
Microwave Plasma-Atomic Emission Spectrometry (MP-AES): MP-AES is another robust technique for elemental analysis that can be used to determine the tellurium content in organotellurium compounds.[7]
Quantitative Data Summary
The following table summarizes the reported detection limits for tellurium using various analytical techniques. It is important to note that the detection limit for this compound will be dependent on the efficiency of the sample preparation method in converting the organotellurium compound to a detectable form of tellurium.
| Analytical Technique | Element/Compound | Detection Limit | Reference |
| Atomic Fluorescence Spectrometry (AFS) | Tellurium (Te) | 0.01 µg/L | [5] |
| Microwave Plasma-Atomic Emission Spectrometry (MP-AES) | Tellurium (Te) | 6.5 µg/L | [7] |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Tellurium (Te) | 4.23 µg/g | [7] |
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile this compound
This protocol is suitable for the analysis of volatile this compound in liquid or solid samples.
A. Principle:
Volatile analytes from a liquid or solid sample are partitioned into the gas phase (headspace) in a sealed vial at a controlled temperature. A portion of the headspace gas is then injected into a gas chromatograph for separation, followed by detection using a mass spectrometer.
B. Materials and Reagents:
-
Headspace vials (e.g., 20 mL) with caps and septa
-
Gas-tight syringe for standard preparation
-
GC-MS system equipped with a headspace autosampler
-
(5%-Phenyl)-methylpolysiloxane capillary column (or equivalent)
-
High-purity helium (carrier gas)
-
This compound standard
-
Solvent for standard preparation (e.g., methanol, ethanol)
C. Sample Preparation:
-
Accurately weigh or pipette the sample into a headspace vial.
-
For solid samples, add a suitable solvent to aid in the volatilization of this compound.
-
Seal the vial immediately with a cap and septum.
D. HS-GC-MS Analysis:
-
Headspace Autosampler Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Injection Volume: 1 mL
-
-
Gas Chromatograph Parameters:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Column: (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
E. Calibration:
Prepare a series of calibration standards by spiking known amounts of this compound into the same matrix as the samples. Analyze the standards using the same HS-GC-MS method to construct a calibration curve.
Protocol 2: Atomic Fluorescence Spectrometry (AFS) with Hydride Generation for Total Tellurium
This protocol is designed for the ultra-trace determination of total tellurium after converting this compound to a detectable inorganic form.
A. Principle:
The organic sample is first digested to convert organotellurium to inorganic tellurium (Te(IV)). The Te(IV) is then reduced to volatile tellurium hydride (H₂Te) using a reducing agent. The H₂Te is carried by an inert gas to an atomizer where it is decomposed into free tellurium atoms. These atoms are then excited by a light source, and the resulting fluorescence is measured, which is proportional to the tellurium concentration.
B. Materials and Reagents:
-
Atomic Fluorescence Spectrometer with a hydride generation system
-
Microwave digestion system or heating block
-
Digestion vessels
-
Tellurium standard solution (Te(IV))
-
Hydrochloric acid (HCl), trace metal grade
-
Sodium borohydride (NaBH₄) solution (e.g., 0.5% w/v in 0.1% w/v NaOH)
-
Potassium iodide (KI) solution (e.g., 10% w/v) as a pre-reductant
-
High-purity argon (carrier gas)
-
Deionized water
C. Sample Preparation (Acid Digestion):
-
Accurately weigh the sample containing this compound into a digestion vessel.
-
Add a suitable volume of concentrated nitric acid and hydrochloric acid (aqua regia).
-
Place the vessel in a microwave digestion system or on a heating block.
-
Heat the sample according to a pre-determined temperature program to ensure complete digestion of the organic matrix.
-
After cooling, dilute the digestate to a known volume with deionized water.
D. AFS Analysis:
-
Instrument Setup:
-
Set up the AFS instrument according to the manufacturer's instructions.
-
Optimize the gas flow rates and lamp current.
-
-
Pre-reduction:
-
Take an aliquot of the digested sample solution.
-
Add HCl and KI solution to pre-reduce any Te(VI) to Te(IV). Allow sufficient time for the reaction (e.g., 30 minutes).
-
-
Measurement:
-
Introduce the pre-reduced sample into the hydride generation system.
-
The sample is mixed with the NaBH₄ solution to generate H₂Te.
-
The H₂Te gas is swept into the AFS detector by the argon carrier gas.
-
Measure the fluorescence intensity.
-
E. Calibration:
Prepare a series of tellurium(IV) standards in the same acid matrix as the digested samples. Analyze the standards using the same AFS method to create a calibration curve.
Protocol 3: Microwave Plasma-Atomic Emission Spectrometry (MP-AES) for Total Tellurium
This protocol is suitable for determining the total tellurium concentration in various samples after decomposition.
A. Principle:
The sample is decomposed to convert organotellurium compounds into an aqueous solution of inorganic tellurium. The solution is then nebulized and introduced into a nitrogen-based microwave plasma. The high temperature of the plasma excites the tellurium atoms, which then emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of tellurium in the sample.
B. Materials and Reagents:
-
Microwave Plasma-Atomic Emission Spectrometer
-
Sample decomposition apparatus (e.g., oxygen flask or heating block)
-
Tellurium standard solution
-
Acids for decomposition (e.g., nitric acid, perchloric acid)
-
High-purity nitrogen for plasma generation
-
Deionized water
C. Sample Preparation (Decomposition): [7]
-
Oxygen Flask Combustion:
-
Wrap the sample in a piece of ashless filter paper and place it in a platinum or silica sample holder.
-
Fill the combustion flask with an absorbing solution (e.g., dilute nitric acid).
-
Flush the flask with oxygen and ignite the filter paper.
-
After combustion, shake the flask to allow the combustion products to be absorbed into the solution.
-
-
Acid Decomposition in a Heating Block:
-
Place the sample in a digestion tube.
-
Add a mixture of concentrated acids (e.g., nitric and perchloric acid).
-
Heat the tube in a heating block until the organic matter is completely decomposed.
-
Cool and dilute the solution to a known volume with deionized water.
-
D. MP-AES Analysis:
-
Instrument Setup:
-
Turn on the MP-AES instrument and allow it to warm up.
-
Ignite the plasma using nitrogen.
-
Optimize the instrument parameters (e.g., nebulizer flow, viewing position).
-
-
Measurement:
-
Aspirate the prepared sample solution into the nebulizer.
-
The aerosol is transported to the plasma.
-
Measure the emission intensity at the selected tellurium wavelength (e.g., 214.281 nm).
-
E. Calibration:
Prepare a series of tellurium standards in the same acid matrix as the decomposed samples. Aspirate the standards and measure their emission intensities to construct a calibration curve.
Conclusion
The analytical techniques and protocols described provide robust and sensitive methods for the detection of trace this compound. HS-GC-MS is the method of choice for the direct analysis of the volatile compound, while AFS with hydride generation offers unparalleled sensitivity for total tellurium analysis. MP-AES provides a reliable alternative for elemental quantification. The selection of the most appropriate method will depend on the specific analytical requirements, including the sample matrix, expected concentration range, and available instrumentation. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
- 1. This compound | 627-54-3 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy this compound | 627-54-3 [smolecule.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. chromsciences.com.vn [chromsciences.com.vn]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
How to improve yield and purity in Diethyl telluride synthesis
Technical Support Center: Diethyl Telluride Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are employed for the synthesis of this compound. The most prevalent strategies include:
-
Alkylation of Alkali Metal Tellurides: This common and scalable method involves reacting an alkali metal telluride, typically sodium telluride (Na₂Te), with an ethyl halide like ethyl bromide or ethyl iodide.[1] Sodium telluride is often prepared in situ by reducing elemental tellurium.[1]
-
Organometallic Routes: This approach utilizes organometallic reagents. One reliable method is the reaction of a Grignard reagent, such as ethylmagnesium bromide, with tellurium tetrachloride.[2] Another route involves the reaction of diethylzinc with tellurium tetrachloride.[1][2]
-
Reduction of Tellurium Compounds: This industrial method often involves the reduction of tellurium dioxide (TeO₂) in the presence of a reducing agent like sodium borohydride (NaBH₄), followed by reaction with an ethylating agent such as diethyl sulfate.[1][2]
Q2: What factors critically influence the yield and purity of this compound?
A2: To achieve high yield and purity, careful control of several reaction parameters is essential:
-
Reagent Quality: The purity of the elemental tellurium and the concentration of organometallic reagents like butyllithium or Grignard reagents are critical.[3] It is advisable to use high-purity tellurium (99.5% or higher) and to titrate organometallic solutions before use.[3]
-
Inert Atmosphere: this compound and its precursors are sensitive to oxygen and moisture.[3][4] All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using dried glassware and anhydrous solvents.[3]
-
Temperature Control: Many synthesis reactions are exothermic.[1][3] Maintaining the recommended temperature, often involving initial cooling, is crucial to prevent side reactions and decomposition.[1][2] For Grignard-based methods, temperatures below -60°C are often required during the addition of reagents.[2]
-
Stoichiometry: The molar ratio of reactants, particularly the reducing agent in methods involving the reduction of elemental tellurium, must be carefully controlled to avoid the formation of byproducts like diethyl ditelluride.[4]
Q3: What are the common impurities and byproducts in this compound synthesis?
A3: The primary impurity of concern is diethyl ditelluride ((C₂H₅)₂Te₂).[4] Its formation is favored when there is an insufficient amount of the reducing agent, leading to the formation of the ditelluride anion (Te₂²⁻) instead of the telluride anion (Te²⁻).[4][5] Other potential impurities include unreacted starting materials, elemental tellurium, and oxidized species if the reaction is exposed to air.[4][6]
Q4: How can I purify crude this compound?
A4: The most effective method for purifying this compound is vacuum distillation.[1][4] This technique separates the product from non-volatile impurities such as elemental tellurium and salts.[4] Fractional distillation under reduced pressure can also be used to separate this compound from byproducts with different boiling points, like diethyl ditelluride.[4] For non-volatile impurities, column chromatography on de-gassed silica gel can be an effective purification method.[6][7]
Troubleshooting Guide
Q5: My reaction yielded a very low amount of this compound. What could be the cause?
A5: Low yields can stem from several issues. Systematically check the following:
-
Reagent Quality:
-
Tellurium: Ensure the tellurium powder is finely ground to maximize its surface area for reaction.[3] Use high-purity tellurium to prevent side reactions caused by metallic impurities.[3]
-
Organometallic Reagents (if applicable): The concentration of reagents like n-butyllithium can degrade over time. Titrate the solution before use to ensure accurate stoichiometry.[3]
-
Solvent: The presence of water or peroxides in solvents like THF can quench sensitive reagents. Use freshly distilled or appropriately dried solvents.[3]
-
-
Reaction Conditions:
-
Inert Atmosphere: Confirm that your system is free of oxygen and moisture. Flame-dry all glassware immediately before use and maintain a positive pressure of inert gas.[3]
-
Temperature: If the reaction is highly exothermic, uncontrolled temperature increases can lead to side reactions. Consider cooling the reaction vessel during the addition of reactive reagents.[3]
-
Reaction Time: If you observe unreacted tellurium (a black solid), the reaction may be incomplete. Extend the reaction time and ensure efficient stirring to keep the tellurium suspended.[3]
-
-
Work-up and Purification:
-
Extraction: this compound is a dense oil and can be lost during aqueous work-up. Ensure thorough extraction with a suitable solvent in multiple portions.[3]
-
Q6: My reaction mixture turned black. What does this indicate?
A6: A black precipitate is typically elemental tellurium.[4] This can form due to the decomposition of organotellurium compounds or disproportionation of polytellurides.[4] It can also indicate that the reaction has not gone to completion. If this occurs, you can try to filter the mixture to remove the solid tellurium before proceeding with the work-up and purification.[4]
Q7: I have a significant amount of diethyl ditelluride as a byproduct. How can I avoid this?
A7: The formation of this compound is the most common side reaction and is primarily influenced by the stoichiometry of the reducing agent.[4]
-
Controlling Reduction: To favor the formation of this compound over the ditelluride, a sufficient amount of the reducing agent (e.g., sodium borohydride) is needed to fully reduce tellurium to the telluride anion (Te²⁻). An excess of the reducing agent often favors the formation of the telluride.[4] For the synthesis of diorganyl tellurides, a molar ratio of 2.5 equivalents of NaBH₄ to 1 equivalent of Te has been shown to be effective.[8]
-
Reaction Conditions: Higher reaction temperatures can sometimes lead to the formation of the telluride side product.[9]
Q8: The synthesized this compound has a yellowish tint. Is it impure?
A8: A pale yellow color is characteristic of this compound.[2] However, a more intense yellow or orange color may indicate the presence of impurities, such as oxidized species or ditellurides.[6] It is recommended to verify the purity using analytical techniques like NMR spectroscopy.[6]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Key Reagents | Typical Yield | Purity | Advantages | Disadvantages |
| Alkylation of Sodium Telluride | Na₂Te, C₂H₅Br/C₂H₅I | 75-80%[1] | >98%[1] | Scalable, cost-effective[1] | Requires careful control of exothermic reaction[1] |
| Grignard Reagent Route | C₂H₅MgBr, TeCl₄ | >85%[2] | High | High yield under optimized conditions | Requires very low temperatures (-60°C)[2] |
| Diethylzinc Route | (C₂H₅)₂Zn, TeCl₄ | High | High | Milder conditions than Grignard route[2] | Diethylzinc is pyrophoric and requires careful handling |
| Reductive Alkylation (Industrial) | TeO₂, (C₂H₅)₂SO₄, NaBH₄ | High | High | Suitable for large-scale production[2] | Requires careful control of reaction conditions[1][2] |
Table 2: Impact of Reaction Parameters on this compound Synthesis
| Parameter | Effect on Yield | Effect on Purity | Recommendations |
| Reagent Purity | High purity reagents increase yield. | High purity minimizes side reactions and impurities. | Use high-purity tellurium and freshly standardized reagents.[3] |
| Inert Atmosphere | Prevents degradation of reagents and product, increasing yield. | Prevents formation of oxidized byproducts. | Maintain a strict nitrogen or argon atmosphere.[3][4] |
| Temperature | Optimal temperature maximizes reaction rate. | Prevents side reactions and decomposition. | Control exothermic reactions with cooling.[1][3] |
| Reducing Agent Stoichiometry | Affects the ratio of telluride to ditelluride anion. | Crucial for preventing diethyl ditelluride formation. | Use a controlled excess of reducing agent for telluride synthesis.[4][8] |
| Reaction Time | Insufficient time leads to incomplete reaction and lower yield. | Can affect byproduct formation if left for too long under harsh conditions. | Monitor reaction progress to determine optimal time.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Sodium Telluride [1]
-
Preparation of Sodium Telluride: In a flame-dried flask under an inert atmosphere, react elemental tellurium with metallic sodium in an inert solvent like anhydrous tetrahydrofuran (THF). Naphthalene can be used as an electron transfer agent.
-
Reaction with Ethyl Bromide:
-
Dissolve the prepared sodium telluride in absolute ethanol and cool the mixture to 0°C in an ice bath.
-
Slowly add ethyl bromide dropwise to the cooled solution.
-
After the addition is complete, reflux the mixture to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
After cooling, pour the reaction mixture into water and extract with an organic solvent like hexane.[7]
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.[7][10]
-
Remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Purify the crude product by vacuum distillation to obtain pure this compound.[1]
-
Protocol 2: Synthesis of this compound via Grignard Reagent [2]
-
Preparation of Ethylmagnesium Bromide: React bromoethane with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to prepare the Grignard reagent.
-
Reaction with Tellurium Tetrachloride:
-
In a separate flask, dissolve tellurium tetrachloride in anhydrous THF and cool the solution to below -60°C.
-
Add the prepared ethylmagnesium bromide solution dropwise to the tellurium tetrachloride solution while maintaining the temperature below -60°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[7]
-
Extract the aqueous layer with diethyl ether.[7]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.[7]
-
Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography.[2][7]
-
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
- 1. This compound | 627-54-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 627-54-3 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preventing oxidation of Diethyl telluride during synthesis and storage
Welcome to the technical support center for diethyl telluride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidation during the synthesis and storage of this highly reactive organotellurium compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so susceptible to oxidation?
A1: this compound ((C₂H₅)₂Te) is an organotellurium compound that appears as a pale yellow liquid with a potent, garlic-like odor.[1][2] Its high reactivity and instability in air are due to the tellurium atom, which has a lone pair of electrons that is readily attacked by atmospheric oxygen and other oxidizing agents.[1][3] This susceptibility leads to the formation of various oxidation products, compromising the purity and yield of your experiments.
Q2: What are the visible signs that my this compound has oxidized?
A2: The primary sign of oxidation is a change in the physical appearance of the compound. While pure this compound is a pale yellow liquid, oxidation can lead to the formation of solid precipitates, such as diethyl telluroxide or elemental tellurium, which may appear as a black powder.[4][5] Discoloration and changes in viscosity are also common indicators.
Q3: What are the main products formed when this compound oxidizes?
A3: this compound is readily oxidized to form diethyl telluroxide ((C₂H₅)₂TeO), also known as diethyl tellurium dioxide.[1][3] Upon prolonged exposure to air, it can be further oxidized to diethyl tellurone ((C₂H₅)₂TeO₂).[3] The specific product depends on the strength of the oxidizing agent and the reaction conditions.[3]
Q4: How can I prevent oxidation during the synthesis of this compound?
A4: Preventing oxidation during synthesis is critical and requires strict adherence to air-free techniques. Key measures include:
-
Inert Atmosphere: All reactions must be conducted under an inert atmosphere, such as high-purity nitrogen or argon, using equipment like a Schlenk line or a glovebox.[1][4][6]
-
Degassed Solvents: Solvents must be thoroughly degassed before use to remove dissolved oxygen.[4]
-
High-Purity Reagents: Use reagents of the highest possible purity, as impurities can catalyze oxidation.[4]
Q5: What are the correct storage conditions for this compound?
A5: Proper storage is essential to maintain the compound's integrity. Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3][6][7] The storage area should be cool, dry, dark, and well-ventilated.[8][9] It must be stored away from oxidizing agents, acids, and sources of ignition.[9][10] For safety, the storage location should be locked.[7]
Q6: My sample of this compound appears to have oxidized. Is it possible to purify it?
A6: Yes, purification is often possible. Vacuum distillation is an effective method for separating liquid this compound from non-volatile impurities, such as solid oxidation products or elemental tellurium.[4] Careful fractional distillation may be necessary to separate it from other volatile byproducts.[4]
Q7: What are the most critical safety precautions when working with this compound?
A7: this compound is highly toxic and requires careful handling.[2][8] Always work in a certified chemical fume hood or a glovebox.[8][11] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves.[6][11] Avoid all contact with the skin and eyes and prevent inhalation of its vapors.[7] Ensure a safety shower and eyewash station are readily accessible.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield During Synthesis | Presence of Oxygen: The reaction is highly sensitive to air.[4] | Ensure all glassware is oven-dried and cooled under vacuum. Purge the entire system thoroughly with an inert gas (N₂ or Ar) before starting. Use a Schlenk line or glovebox.[4] |
| Poor Quality of Reagents: Old or improperly stored starting materials, especially Grignard reagents or reducing agents, may have degraded.[4] | Use freshly prepared or newly purchased high-purity reagents. Store all reagents under recommended conditions. | |
| Incorrect Stoichiometry: An incorrect ratio of reactants, particularly the reducing agent in certain synthesis routes, can lead to side reactions.[4] | Carefully calculate and precisely measure all reagents. For syntheses involving reducing agents like NaBH₄, optimize the molar ratio to avoid over-reduction.[4][5] | |
| Formation of Black Precipitate | Decomposition/Oxidation: The black solid is likely elemental tellurium, formed from the decomposition or oxidation of the product or intermediates.[4][5] | Strictly maintain an inert atmosphere throughout the synthesis and workup. Add reagents slowly and control the reaction temperature to prevent localized overheating and decomposition.[4] |
| Product Discolors During Storage | Air Leak in Container: The container seal may not be perfectly airtight, allowing slow oxygen ingress. | Use high-quality septa and seal threads with Teflon tape or paraffin film. Store the container inside a larger, sealed vessel under an inert atmosphere (e.g., in a desiccator inside a glovebox). |
| Exposure to Light: Photochemical oxidation can occur, especially with prolonged exposure to light.[12] | Store the container in a dark location or wrap it in aluminum foil to protect it from light. |
Data Summary: Oxidation Reactions
The following table summarizes common oxidation reactions of this compound.
| Oxidizing Agent | Reaction Conditions | Primary Product | Reported Yield | Reference |
| Oxygen (Air) | Room Temperature, Prolonged Exposure | Diethyl tellurone ((C₂H₅)₂TeO₂) | ~60% | [3] |
| Hydrogen Peroxide (H₂O₂) | Room Temperature, 1 hour | Diethyl telluroxide ((C₂H₅)₂TeO) | ~85% | [3] |
| Nitric Acid (HNO₃) | Reflux | Complex Telluric Acid Derivatives | ~72% | [3] |
| Singlet Oxygen (¹O₂) | Photosensitized Irradiation | Diethyl telluroxide / Diethyl tellurone | Varies | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reagent (Under Inert Atmosphere)
This protocol describes a general method for synthesizing this compound using a Grignard reagent and tellurium tetrachloride, emphasizing the necessary air-free techniques.
Materials:
-
Tellurium tetrachloride (TeCl₄)
-
Ethylmagnesium bromide (C₂H₅MgBr) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line apparatus, oven-dried glassware, magnetic stirrer, and stir bars
-
High-purity nitrogen or argon gas
Procedure:
-
System Setup: Assemble the Schlenk line apparatus, ensuring all glassware is completely dry. Purge the entire system with inert gas for at least 30 minutes.
-
Reactant Preparation: In a Schlenk flask, prepare a solution of tellurium tetrachloride in anhydrous THF under a positive pressure of inert gas.
-
Cooling: Cool the TeCl₄ solution to below -60°C using a suitable cooling bath (e.g., acetone/dry ice) to prevent side reactions and decomposition.[1]
-
Grignard Addition: Slowly add the ethylmagnesium bromide solution dropwise to the cooled TeCl₄ solution via a cannula or dropping funnel while stirring vigorously. Maintain the temperature below -60°C throughout the addition.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS if possible).
-
Workup: Quench the reaction by carefully adding a degassed saturated ammonium chloride solution. Extract the product with a degassed organic solvent (e.g., diethyl ether). Wash the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure, all while maintaining an inert atmosphere as much as possible.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[4]
Protocol 2: Safe Storage of this compound
-
Container Preparation: Use a clean, dry glass container with a secure, airtight seal, such as an ampoule or a vial with a PTFE-lined cap.
-
Inert Atmosphere Transfer: In a glovebox or using a Schlenk line, transfer the purified this compound into the storage container.[6]
-
Backfill with Inert Gas: Evacuate the headspace of the container and backfill with high-purity nitrogen or argon. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Sealing: Securely seal the container. For vials, wrap the cap and neck with paraffin film as an extra precaution against air leaks. For long-term storage, flame-sealing the compound in a glass ampoule is the most secure method.
-
Labeling and Storage Location: Clearly label the container with the compound name, date, and appropriate hazard warnings. Store the sealed container in a designated, locked, cool, dry, and dark location away from incompatible chemicals.[7][9]
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Inert atmosphere synthesis workflow.
Caption: Troubleshooting decision tree for synthesis.
References
- 1. Buy this compound | 627-54-3 [smolecule.com]
- 2. TELLURIUM DIETHYL CAS#: 627-54-3 [amp.chemicalbook.com]
- 3. This compound | 627-54-3 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. TELLURIUM DIETHYL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. micromatter.com [micromatter.com]
- 10. ttsg.com.sg [ttsg.com.sg]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing the Pyrophoric Nature of Diethyl Telluride
This guide provides essential safety information and procedures for researchers, scientists, and drug development professionals working with diethyl telluride. This compound is a pyrophoric material, meaning it can ignite spontaneously in air.[1] Strict adherence to these protocols is crucial for ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so hazardous?
A1: this compound is a pyrophoric liquid that can ignite spontaneously upon contact with air.[1] It is also highly toxic if inhaled or swallowed and toxic in contact with skin.[1][2] Vapors are heavier than air and can form explosive mixtures.[3] Additionally, it reacts with water to evolve flammable gases.[1]
Q2: What are the immediate signs of exposure to this compound?
A2: Symptoms of inhalation may include a garlic-like odor on the breath, a metallic taste, drowsiness, nausea, and potentially more severe effects such as blood disorders, paralysis, and brain damage.[1] Skin contact can cause dermatitis, and ingestion is highly toxic.[1]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[4]
-
Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are required.[4]
-
Respiratory Protection: Work must be conducted in a well-ventilated chemical fume hood.[4] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Q4: How should I properly store this compound?
A4: this compound must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4][5] The storage area should be cool, dry, well-ventilated, and away from light and sources of ignition.[4][5] It is incompatible with oxidizers, acids, and certain metals like copper and brass.[3][6]
Q5: Can I dispose of this compound down the drain?
A5: Absolutely not. This compound and any materials contaminated with it must be treated as hazardous waste.[7] Unused or unwanted material must be carefully quenched before disposal.[7] Do not let the product enter drains.[5]
Troubleshooting Guide
Problem 1: I observe smoke or a small flame when transferring this compound.
-
Cause: This indicates exposure of the pyrophoric material to air. The transfer technique may not be fully airtight.
-
Solution:
-
If a fire starts and is small, it can be smothered with powdered lime (calcium oxide), dry sand, or a Class D fire extinguisher.[7][8] Do not use water.
-
Re-evaluate your inert atmosphere technique. Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the transfer.[9]
-
Check all connections in your apparatus (e.g., septa, tubing) for leaks.
-
Problem 2: The concentration of my this compound solution seems to have changed over time.
-
Cause: If stored for an extended period after initial use, the solvent may have evaporated, or the this compound may have decomposed due to minor air or water infiltration, altering the concentration.[10]
-
Solution:
-
Purchase quantities that will be used in a relatively short period to avoid long-term storage.[10]
-
Before storage, ensure the headspace above the reagent is purged with an inert gas.[10]
-
Periodically check the integrity of the container's seal.[10] If you suspect a change in concentration, it is safer to quench and dispose of the old reagent and use a new batch.
-
Problem 3: I need to clean glassware that has come into contact with this compound.
-
Cause: Residual this compound on glassware will react with air and moisture, posing a fire hazard.
-
Solution:
-
The glassware must be decontaminated. A common method is to rinse the glassware under an inert atmosphere with a high-boiling, non-reactive solvent like toluene to dilute any residue.[8]
-
This rinse solvent must then be carefully quenched.[8]
-
For small amounts of residue, the glassware can be carefully placed in a large container of ice, allowing the ice to slowly quench the pyrophoric material.[8]
-
After quenching, the glassware can be washed with a 1:1 mixture of isopropanol/water, then water, and finally with soap and water.[8]
-
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀Te | [4][11] |
| Molecular Weight | 185.72 g/mol | [4][12] |
| Appearance | Dark yellow liquid | [4][12] |
| Boiling Point | 137-138 °C | [4][12] |
| Density | 1.592 g/cm³ | [4][12] |
| Vapor Pressure | 9.3 mmHg | [4][12] |
| Flash Point | 42.2 °C (closed cup) | [12] |
| ACGIH TLV (as Te) | 0.1 mg/m³ | [1] |
| OSHA PEL (as Te) | 0.1 mg/m³ | [1] |
| NIOSH IDLH (as Te) | 25 mg/m³ | [1] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound Using a Double-Tipped Needle
This protocol describes the transfer of liquid this compound from a reagent bottle to a reaction flask under an inert atmosphere.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Double-tipped needle (cannula)
-
Nitrogen or argon gas source with a bubbler
-
Syringes and needles for inert gas supply
Procedure:
-
Ensure the entire apparatus is set up within a chemical fume hood.[4]
-
Place the reaction vessel under a positive pressure of inert gas, vented through a mineral oil bubbler.[10]
-
Pierce the septum of the this compound reagent bottle with a needle connected to the inert gas source to equalize the pressure.
-
Carefully insert one end of the double-tipped needle through the septum into the headspace of the reagent bottle.
-
Insert the other end of the needle through the septum of the reaction flask.
-
To initiate the transfer, lower the end of the needle in the reagent bottle into the liquid. The positive pressure in the reagent bottle will push the liquid through the needle into the reaction flask.[10]
-
Once the desired volume is transferred, raise the needle out of the liquid but keep it in the headspace. Allow the inert gas to flush the remaining liquid from the needle.[10]
-
Remove the needle from the reaction flask first, then from the reagent bottle.
-
The double-tipped needle must be immediately rinsed with a non-reactive solvent, and the residue quenched.[10]
Protocol 2: Quenching of Unused this compound
This protocol is for the safe neutralization of excess or waste this compound.
Materials:
-
Unused this compound solution
-
Three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet/outlet
-
Inert, high-boiling solvent (e.g., heptane or toluene)
-
Isopropanol
-
Methanol
-
Water
-
Ice bath
Procedure:
-
Perform the entire procedure in a chemical fume hood under an inert atmosphere.[8]
-
Dilute the this compound solution significantly with an unreactive solvent like heptane or toluene in the reaction flask.[7]
-
Place the flask in an ice water cooling bath.[7]
-
Slowly add isopropanol dropwise from the dropping funnel to the stirred solution. Isopropanol is a less vigorous quenching agent than water.[7][8]
-
After the initial vigorous reaction subsides with the addition of isopropanol, slowly add methanol, which is a more reactive quenching agent, to ensure completion.[7]
-
Finally, add water dropwise to neutralize any remaining reactive materials.[7]
-
Once the addition of water causes no further reaction, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least two hours to ensure the quenching is complete.[13]
-
Dispose of the resulting mixture as hazardous waste.[7]
Visualizations
Caption: Logical workflow for the safe handling of this compound.
Caption: Troubleshooting workflow for a small this compound spill.
References
- 1. Diethyltelluride - Hazardous Agents | Haz-Map [haz-map.com]
- 2. Buy this compound | 627-54-3 [smolecule.com]
- 3. ttsg.com.sg [ttsg.com.sg]
- 4. benchchem.com [benchchem.com]
- 5. TELLURIUM DIETHYL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 11. Page loading... [guidechem.com]
- 12. americanelements.com [americanelements.com]
- 13. ehs.oregonstate.edu [ehs.oregonstate.edu]
Technical Support Center: Alkylation of Alkali Metal Tellurides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the alkylation of alkali metal tellurides.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of dialkyl tellurides and ditellurides.
Issue 1: Low yield of the desired dialkyl telluride and formation of a reddish/dark-colored oil.
-
Question: My reaction to synthesize a dialkyl telluride resulted in a low yield, and the product is a dark-colored oil instead of the expected pale yellow. What is the likely cause and how can I fix it?
-
Answer: A reddish or dark coloration in your product typically indicates the presence of the corresponding dialkyl ditelluride (R-Te-Te-R) as a major byproduct, or unreacted elemental tellurium.[1] The formation of the ditelluride is a common side reaction when the goal is the telluride.[1]
Possible Causes and Solutions:
-
Incorrect Stoichiometry of Reducing Agent: The key factor determining the product distribution is the amount of reducing agent (e.g., sodium borohydride, NaBH₄) used. To favor the formation of the dialkyl telluride (R₂Te), an excess of the reducing agent is necessary to ensure the complete reduction of elemental tellurium to the telluride anion (Te²⁻).[2][3]
-
Incomplete Reduction of Tellurium: If the reduction of elemental tellurium is incomplete, the reaction mixture will contain a mixture of telluride (Te²⁻) and ditelluride (Te₂²⁻) anions, leading to a mixture of products.
-
Solution: Ensure the tellurium powder is finely ground to maximize its surface area for the reaction.[6] Also, allow for sufficient reaction time for the reduction step. The completion of the reduction to sodium telluride is often indicated by a color change of the reaction mixture to a deep purple.[4]
-
-
Air Exposure: Alkali metal tellurides and ditellurides are highly sensitive to oxidation by air.[3] Exposure to oxygen can lead to the formation of elemental tellurium (a black powder) and other side products.
-
Solution: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the entire process, including reagent handling, reaction, and workup.[1] Use degassed solvents.
-
-
Issue 2: The primary product of my reaction is the dialkyl ditelluride, but I intended to synthesize the dialkyl telluride.
-
Question: I am trying to synthesize a dialkyl telluride, but the main product I'm isolating is the dialkyl ditelluride. How can I favor the formation of the telluride?
-
Answer: The formation of the dialkyl ditelluride is favored when the reduction of elemental tellurium is controlled to form the ditelluride anion (Te₂²⁻). This typically happens when a stoichiometric or near-stoichiometric amount of reducing agent is used relative to tellurium.
Solution:
-
To selectively synthesize the dialkyl telluride, you must use an excess of the reducing agent. A reliable method for the synthesis of symmetrical diorganyl tellurides uses 2.5 equivalents of NaBH₄ for every 1 equivalent of elemental tellurium.[2][4] This excess ensures the complete reduction to the Te²⁻ anion.
-
Issue 3: My reaction mixture contains a black precipitate.
-
Question: After adding the alkylating agent, a black precipitate formed in my reaction flask. What is this precipitate and how can I avoid it?
-
Answer: A black precipitate is most likely unreacted elemental tellurium.[1] This can be due to several factors:
Possible Causes and Solutions:
-
Insufficient Reducing Agent: Not enough reducing agent was used to convert all the elemental tellurium to the soluble telluride or ditelluride anions.
-
Solution: Re-evaluate the stoichiometry of your reducing agent. Ensure you are using the correct amount for your desired product (excess for telluride, controlled amount for ditelluride).
-
-
Poor Quality Tellurium: The tellurium powder may not be sufficiently fine, reducing its reactivity.
-
Solution: Use finely ground tellurium powder to increase the surface area available for reaction.[6]
-
-
Inefficient Stirring: If the tellurium powder is not kept suspended in the reaction mixture, it will not react completely.
-
Solution: Ensure vigorous and efficient stirring throughout the reduction step.
-
-
Decomposition of Intermediates or Products: Some organotellurium compounds can be unstable and decompose to elemental tellurium, especially when exposed to light or heat.[1]
-
Solution: Conduct the reaction at the recommended temperature and protect the reaction mixture from light if you are working with light-sensitive compounds.
-
-
Issue 4: How can I purify my dialkyl telluride from the dialkyl ditelluride byproduct?
-
Question: My reaction produced a mixture of dialkyl telluride and dialkyl ditelluride. What is the best way to separate them?
-
Answer: While prevention of the side product formation is the best strategy, if a mixture is obtained, purification can be achieved by column chromatography on silica gel.[3] Due to their different polarities, the dialkyl telluride will typically elute before the dialkyl ditelluride. The choice of eluent will depend on the specific alkyl groups.
Data Presentation: Selective Synthesis of Diorganyl Tellurides vs. Ditellurides
The following table summarizes the optimized reaction conditions for the selective synthesis of symmetrical diorganyl tellurides and dialkyl ditellurides using sodium borohydride as the reducing agent.
| Target Product | Reagent Stoichiometry (Te : NaBH₄ : Alkyl Halide) | Reaction Conditions (Reduction Step) | Reaction Conditions (Alkylation Step) | Typical Yields | Reference |
| Diorganyl Telluride (R₂Te) | 1.0 : 2.5 : 2.0 | DMF, 80 °C, 1 hour | 25-153 °C, 3-5 hours | 37-93% | [4][5] |
| Dialkyl Ditelluride (R₂Te₂) | 1.0 : 1.0 : 1.2 | DMF, 60 °C, 1 hour | 25 °C, 3-20 hours | 59-84% | [7] |
Experimental Protocols
Protocol 1: Selective Synthesis of Symmetrical Diorganyl Tellurides [4]
This protocol is optimized for the selective synthesis of diorganyl tellurides.
-
Under a nitrogen atmosphere, add elemental tellurium (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 80 °C for 1 hour. The mixture will turn a deep purple color, indicating the formation of sodium telluride (Na₂Te).
-
Cool the reaction mixture to the appropriate temperature for the alkylation step (typically 25 °C).
-
Add the organyl halide (2.0 eq) to the reaction mixture.
-
Stir the resulting mixture at a temperature between 25-153 °C for 3-5 hours, depending on the reactivity of the alkyl halide.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., n-hexane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diorganyl telluride.
-
Purify the product by column chromatography if necessary.
Protocol 2: Selective Synthesis of Dialkyl Ditellurides [7]
This protocol is optimized for the selective synthesis of dialkyl ditellurides.
-
Under a nitrogen atmosphere, add elemental tellurium (1.0 eq) to a stirred mixture of sodium borohydride (1.0 eq) in DMF.
-
Stir the resulting mixture at 60 °C for 1 hour. The solution will turn dark purple, indicating the formation of sodium ditelluride (Na₂Te₂).
-
Cool the reaction mixture to 25 °C.
-
Add the alkyl halide (1.2 eq) and continue stirring at 25 °C for 3-20 hours, monitoring the reaction for completion.
-
After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., n-hexane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
The crude dialkyl ditelluride can be further purified by column chromatography.
Mandatory Visualization
The following diagram illustrates the key reaction pathways in the alkylation of alkali metal tellurides, highlighting the critical role of the reducing agent's stoichiometry in determining the final product.
Caption: Reaction pathways in the alkylation of alkali metal tellurides.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways [mdpi.com]
- 5. An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and pressure for Diethyl telluride in MOCVD
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pressure for the use of Diethyl telluride (DETe) in Metal-Organic Chemical Vapor Deposition (MOCVD). This guide offers troubleshooting solutions and answers to frequently asked questions to ensure successful and efficient experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DETe) and why is it used as a precursor in MOCVD?
A1: this compound, with the chemical formula (C₂H₅)₂Te, is a volatile organometallic compound. Its high vapor pressure and ability to decompose cleanly at specific temperatures make it a suitable precursor for the deposition of tellurium-containing thin films in MOCVD. These films are critical components in various electronic and optoelectronic devices.
Q2: What are the typical operating temperatures for DETe in MOCVD?
A2: The optimal growth temperature for DETe in MOCVD is generally in the range of 350°C to 410°C. However, the ideal temperature can vary depending on the other precursors used, the reactor design, and the desired film properties. For instance, in the growth of CdTe, temperatures around 350-400°C are common.
Q3: How does reactor pressure influence the MOCVD process with DETe?
A3: Reactor pressure is a critical parameter that affects precursor decomposition, gas-phase reactions, and film uniformity. Lowering the reactor pressure can sometimes reduce parasitic gas-phase reactions. Typical pressures for MOCVD of telluride-based materials range from atmospheric pressure down to a few hundred Torr.
Q4: What are the primary challenges associated with using DETe in MOCVD?
A4: The two main challenges when using DETe are:
-
Carbon Contamination: The ethyl groups in the DETe molecule can lead to the incorporation of carbon impurities into the grown film, which can degrade its electronic and optical properties.
-
Premature Decomposition: DETe can decompose in the gas phase before reaching the substrate if the temperature in the delivery lines or the reactor is too high. This can result in the formation of particles and lead to non-uniform films.
Troubleshooting Guide
This section addresses common issues encountered during MOCVD experiments using DETe and provides systematic solutions.
| Problem | Symptoms | Possible Causes | Solutions |
| High Carbon Contamination | Poor crystalline quality (XRD), presence of carbon peaks (XPS, SIMS), reduced charge carrier mobility. | Incomplete decomposition of ethyl ligands. High growth temperature. High VI/II ratio. | - Optimize Growth Temperature: Lowering the substrate temperature can reduce carbon incorporation. - Adjust VI/II Ratio: A lower VI/II ratio (less DETe relative to the metal precursor) can reduce the concentration of ethyl radicals. - Use Hydrogen Carrier Gas: Hydrogen can react with ethyl radicals to form volatile hydrocarbons, thereby reducing carbon incorporation. |
| Premature Decomposition | Particle formation on the substrate and in the reactor. Non-uniform film thickness and composition. | Gas-phase temperature is too high. Low reactor pressure. | - Optimize Temperature Profile: Ensure the temperature of the gas delivery lines is high enough to prevent condensation but low enough to avoid decomposition. - Increase Reactor Pressure: Higher pressure can suppress gas-phase nucleation. - Adjust Total Gas Flow Rate: Higher flow rates reduce the residence time of the precursor in the hot zone. |
| Low Growth Rate | Film thickness is less than expected for the given deposition time. | Insufficient precursor transport. Low substrate temperature. | - Increase Bubbler Temperature: This will increase the vapor pressure of the DETe and the amount transported to the reactor. Refer to vapor pressure data for precise control. - Increase Substrate Temperature: Within the optimal range, a higher temperature can increase the surface reaction rate. |
| Poor Film Morphology | Rough or hazy film surface. | Non-optimal growth temperature or pressure. Incorrect VI/II ratio. | - Systematic Parameter Sweep: Perform a series of depositions while systematically varying the substrate temperature, reactor pressure, and VI/II ratio to find the optimal conditions for smooth film growth. |
Data Presentation
Table 1: Vapor Pressure of this compound (DETe)
| Temperature (°C) | Vapor Pressure (Torr) |
| 20 | 7.1 |
| 25 | 9.3 |
| 30 | 12.2 |
| 35 | 15.8 |
| 40 | 20.3 |
| 45 | 25.8 |
| 50 | 32.6 |
This data is crucial for calculating the molar flow rate of the precursor into the MOCVD reactor.
Experimental Protocols
Detailed Methodology for MOCVD of CdTe using DETe and Dimethylcadmium (DMCd)
This protocol provides a general framework. Specific parameters should be optimized for your MOCVD system.
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., GaAs, Si) using a standard solvent cleaning procedure (e.g., trichloroethylene, acetone, methanol, and deionized water rinse).
-
Dry the substrate with high-purity nitrogen gas.
-
Load the substrate into the MOCVD reactor.
-
-
System Preparation:
-
Purge the reactor and gas lines with a high-purity inert gas (e.g., hydrogen or nitrogen) to remove any residual oxygen and moisture.
-
Perform a leak check to ensure the integrity of the system.
-
-
Precursor Handling and Delivery:
-
Maintain the DETe bubbler at a constant temperature (e.g., 20°C) to ensure a stable vapor pressure.
-
Maintain the DMCd bubbler at its specified temperature.
-
Use a high-purity carrier gas (e.g., hydrogen) to transport the precursor vapors to the reactor. The flow rate of the carrier gas through the bubblers is controlled by mass flow controllers (MFCs).
-
-
Deposition Process:
-
Heat the substrate to the desired growth temperature (e.g., 350-410°C).
-
Set the reactor pressure to the desired level (e.g., 100-500 Torr).
-
Introduce the DMCd and DETe precursors into the reactor. The ratio of the flow rates (VI/II ratio) is a critical parameter for controlling the film's stoichiometry and properties.
-
Continue the deposition for the desired amount of time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the flow of the organometallic precursors.
-
Cool the substrate to room temperature under a continuous flow of the carrier gas.
-
Vent the reactor and safely remove the coated substrate.
-
Visualizations
Technical Support Center: Diethyl Telluride as a Tellurium Source
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diethyl telluride (DETe). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe and effective use of DETe in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound ((C₂H₅)₂Te or DETe) is a volatile, organometallic compound that serves as a precursor for tellurium.[1] It is a pale yellow liquid with a strong garlic-like odor.[2] Its primary application is in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of tellurium-containing thin films, such as cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe), which are crucial for photovoltaics and infrared detectors. It is also used in the synthesis of various telluride nanomaterials, including quantum dots and nanowires.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a hazardous substance with multiple risks:
-
Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[3][4] Organotellurium compounds, in general, are known for their toxicity.[5]
-
Flammability: It is a flammable liquid and vapor.[3]
-
Pyrophoricity: It can ignite spontaneously in air.[6]
-
Health Effects: Exposure can cause respiratory irritation, dizziness, headache, and nausea. A characteristic garlic-like odor on the breath and sweat can occur due to the body metabolizing tellurium.[5][7]
Q3: What are the recommended storage conditions for this compound?
A3: Due to its reactivity and instability, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry, and well-ventilated place.[4][8] It is incompatible with a wide range of materials, including oxidizers, acids, and metals like copper and brass, and should be stored away from them.[9]
Troubleshooting Guides
Handling and Experimental Setup
Problem: I am setting up a new experiment with this compound. What are the critical safety precautions I need to take?
Solution:
A multi-layered approach to safety is crucial when working with DETe.
-
Engineering Controls: All manipulations of this compound must be performed in a well-ventilated chemical fume hood or a glovebox with an inert atmosphere to prevent exposure to air and moisture.[6][8] A safety shower and eyewash station must be readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).[8][11]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[8]
-
-
Inert Atmosphere Techniques: Due to its pyrophoric nature, all equipment must be free of air and moisture before use.[6] This can be achieved by purging the system with an inert gas like nitrogen or argon.[10]
-
Emergency Preparedness: Have appropriate fire extinguishing media, such as dry powder, readily available.[6] All personnel should be familiar with emergency procedures and first aid measures.[10]
Problem: My this compound appears discolored or has formed a precipitate.
Solution:
Discoloration or precipitate formation can indicate decomposition or contamination.
-
Cause: This could be due to exposure to air, moisture, or light, or reaction with incompatible materials in the storage container. This compound is susceptible to oxidation.[2]
-
Action: Do not use the compromised reagent. Dispose of it according to your institution's hazardous waste disposal guidelines.
-
Prevention: Always store this compound under a positive pressure of an inert gas. Ensure the container is properly sealed and stored away from light and heat sources. Use only clean, dry, and compatible transfer equipment (e.g., stainless steel or glass syringes and cannulas).
Metal-Organic Chemical Vapor Deposition (MOCVD) Issues
Problem: I am observing low growth rates or no film deposition during my MOCVD process.
Solution:
Several factors can contribute to poor or no film growth.
-
Precursor Delivery:
-
Vapor Pressure: Check the bubbler temperature. The vapor pressure of this compound is temperature-dependent. Insufficient heating will result in a low precursor concentration in the carrier gas.
-
Carrier Gas Flow: Ensure the carrier gas (e.g., hydrogen, argon) flow rate through the bubbler is correctly calibrated and stable.
-
-
Reaction Conditions:
-
Substrate Temperature: The substrate temperature might be too low for the decomposition of this compound. The typical deposition temperature for MOCVD using DETe is in the range of 300-500 °C.
-
Co-precursor Reactivity: If you are co-depositing with another metalorganic precursor, ensure its decomposition temperature is compatible with that of this compound.
-
Problem: The deposited film has poor morphology and uniformity.
Solution:
Non-uniform films are often a result of premature reactions or improper reactor conditions.
-
Cause: this compound can decompose in the gas phase before reaching the substrate if the temperature in the delivery lines or the reactor walls is too high.[6] This leads to particle formation and a non-uniform film.
-
Troubleshooting Steps:
-
Temperature Profile: Review and optimize the temperature profile of your MOCVD reactor and gas lines. Ensure the lines leading to the reactor are heated sufficiently to prevent condensation but not so high as to cause premature decomposition.
-
Reactor Pressure and Flow Dynamics: Adjust the reactor pressure and the total gas flow rate. These parameters significantly influence the gas flow dynamics and the residence time of the precursors in the hot zone.
-
Reactor Geometry: The design of the reactor and the gas inlet can impact the uniformity of the gas flow over the substrate.
-
Problem: My film is contaminated with carbon.
Solution:
Carbon incorporation is a known challenge when using alkyl-based precursors like this compound.
-
Cause: The ethyl groups ((C₂H₅)₂) in the this compound molecule are the source of carbon.[6]
-
Mitigation Strategies:
-
Increase V/II Ratio: In the growth of II-VI semiconductors (e.g., CdTe), increasing the ratio of the Group VI precursor (this compound) to the Group II precursor can sometimes reduce carbon contamination.
-
Hydrogen Carrier Gas: Using hydrogen as a carrier gas can help in the removal of alkyl radicals from the growth surface.
-
Alternative Precursors: If carbon contamination remains a critical issue, consider alternative tellurium precursors with different alkyl groups or that are halogenated, though these may introduce other challenges.
-
Quantitative Data
Table 1: Physical and Chemical Properties of this compound and Alternative Tellurium Sources.
| Property | This compound | Dimethyl Telluride | Di-tert-butyl Telluride |
| Chemical Formula | (C₂H₅)₂Te | (CH₃)₂Te | (C(CH₃)₃)₂Te |
| Molecular Weight | 185.72 g/mol [3] | 157.67 g/mol [12] | 241.83 g/mol [13] |
| Appearance | Dark yellow liquid[3] | Pale yellow liquid[12] | Liquid[13] |
| Boiling Point | 137-138 °C[3][14] | 82 °C[12] | N/A |
| Density | 1.592 g/cm³[3] | 1.96 g/mL[13] | N/A |
| Vapor Pressure @ 20°C | 7.1 mmHg[15] | 40.6 Torr (mmHg)[13] | N/A (2.3 Torr @ 30°C)[13] |
| Flash Point | 42.2 °C (closed cup)[3] | N/A | N/A |
Experimental Protocols
General Protocol for Handling and Transfer of this compound
Objective: To safely transfer this compound from a storage vessel to a reaction apparatus (e.g., an MOCVD bubbler).
Materials:
-
This compound in a sealed container
-
Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)
-
Dry, clean syringes and needles
-
Dry, clean recipient vessel (e.g., MOCVD bubbler)
-
Appropriate PPE (see safety section)
Procedure:
-
Preparation: Ensure the entire transfer setup (Schlenk line, glassware, syringes) is free of air and moisture. This is typically done by repeated cycles of evacuation and backfilling with a high-purity inert gas.
-
Inert Atmosphere: Conduct the entire transfer process under a positive pressure of an inert gas.
-
Temperature Control: If the this compound has been stored in a refrigerator, allow it to slowly warm to room temperature before opening to prevent condensation of moisture.
-
Transfer:
-
Using a gas-tight syringe that has been purged with inert gas, carefully pierce the septum of the this compound container.
-
Slowly draw the desired volume of the liquid into the syringe.
-
Transfer the liquid to the recipient vessel, again ensuring the entire process is under a positive pressure of inert gas.
-
-
Cleaning: Any equipment that has come into contact with this compound should be quenched carefully. A common method is to rinse with a high-boiling point, non-reactive solvent (e.g., toluene) followed by a careful reaction with an alcohol (e.g., isopropanol) to decompose any residual telluride. All waste should be disposed of as hazardous material.
Visualizations
Safety Workflow for Handling this compound
Caption: Recommended Safety Workflow for Handling this compound.
Generalized MOCVD Process Using this compound
Caption: Generalized MOCVD Workflow for Thin Film Deposition.
References
- 1. This compound | 627-54-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 627-54-3 [smolecule.com]
- 3. americanelements.com [americanelements.com]
- 4. TELLURIUM DIETHYL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. micromatter.com [micromatter.com]
- 8. benchchem.com [benchchem.com]
- 9. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 10. ttsg.com.sg [ttsg.com.sg]
- 11. gelest.com [gelest.com]
- 12. Dimethyl telluride - Wikipedia [en.wikipedia.org]
- 13. TELLURIUM ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 14. 627-54-3 CAS MSDS (TELLURIUM DIETHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. Untitled Document [hsg.com.hk]
Minimizing byproducts in the synthesis of Diethyl telluride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of diethyl telluride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is diethyl ditelluride ((C₂H₅)₂Te₂). Other potential byproducts include elemental tellurium (Te), oxidized species such as diethyl telluroxide ((C₂H₅)₂TeO), and in the case of Grignard reactions, Wurtz-type coupling products.
Q2: How can I minimize the formation of diethyl ditelluride?
A2: The formation of diethyl ditelluride is highly dependent on the stoichiometry of the reducing agent used. To favor the formation of this compound, a slight excess of the reducing agent (e.g., sodium borohydride) is typically used to ensure the complete reduction of elemental tellurium to the telluride anion (Te²⁻).[1][2] Conversely, using a 1:1 molar ratio of sodium borohydride to tellurium tends to favor the formation of the ditelluride anion (Te₂²⁻), leading to diethyl ditelluride as the major product.[2]
Q3: My reaction mixture has turned black. What does this indicate?
A3: A black precipitate in the reaction mixture is typically elemental tellurium. This can be caused by an incomplete reaction, the decomposition of organotellurium compounds, or the disproportionation of polytelluride intermediates. Ensure that your reagents are pure, the inert atmosphere is strictly maintained, and the reaction time is sufficient.
Q4: I am observing a low yield of this compound. What are the common causes?
A4: Low yields can stem from several factors:
-
Poor Reagent Quality: Use high-purity, finely ground tellurium powder and freshly standardized organometallic reagents (e.g., Grignard or organolithium reagents). Solvents should be anhydrous and free of peroxides.
-
Presence of Oxygen or Moisture: Organotellurium compounds are highly sensitive to air and moisture. It is crucial to use oven- or flame-dried glassware and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the synthesis.[2]
-
Suboptimal Reaction Temperature: Temperature control is critical. For instance, in the Grignard reaction with tellurium tetrachloride, the temperature should be kept below -60°C during the addition of the Grignard reagent to prevent side reactions.
-
Incomplete Reaction: Insufficient reaction time or poor stirring can lead to incomplete conversion of starting materials.
-
Loss During Workup: this compound is a volatile liquid. Care must be taken during extraction and solvent removal steps to avoid product loss.
Q5: What is the best method for purifying this compound?
A5: Vacuum distillation is the most effective method for purifying this compound, as it allows for separation from less volatile impurities like elemental tellurium and salts. Due to the high boiling point of this compound at atmospheric pressure (137-138 °C), distillation under reduced pressure is necessary to prevent decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High percentage of diethyl ditelluride in the product | Insufficient amount of reducing agent (e.g., NaBH₄). | Use a slight excess (e.g., 2.2-2.5 equivalents) of the reducing agent to ensure complete reduction to the telluride anion (Te²⁻).[3] |
| Reaction mixture is a persistent black suspension | Incomplete reaction of elemental tellurium. | - Ensure the tellurium powder is finely ground to maximize surface area.- Increase the reaction time and ensure vigorous stirring.- Check the quality and concentration of the reducing or organometallic reagent. |
| Product appears yellow or darkens upon storage | Oxidation of this compound to diethyl telluroxide or other oxidized species.[1] | - Store the purified product under an inert atmosphere and protect it from light.- Handle the compound using anhydrous and anaerobic techniques. |
| Low or inconsistent yields in Grignard synthesis | - Impure magnesium turnings.- "Wurtz" coupling side reactions.- Ineffective initiation of Grignard reagent formation. | - Activate magnesium turnings with iodine or 1,2-dibromoethane.- Add the ethyl halide solution dropwise to maintain a low concentration and minimize coupling.- Ensure all glassware and reagents are scrupulously dry. |
| Difficulty in separating this compound from diethyl ditelluride | Similar boiling points under vacuum. | Careful fractional vacuum distillation may be required. Alternatively, the mixture can be treated with a controlled amount of a reducing agent to convert the ditelluride to the telluride, followed by another purification step. |
Quantitative Data on this compound Synthesis
The following table summarizes quantitative data for common synthetic methods, highlighting the reaction conditions that influence the yield and byproduct formation.
| Synthetic Method | Reactants | Reducing Agent / Reagent | Solvent | Temperature (°C) | Time (h) | Yield of (C₂H₅)₂Te (%) | Major Byproduct(s) |
| Alkylation of Sodium Telluride | Te, C₂H₅Br | NaBH₄ (2.5 eq) | DMF | 80 (for Na₂Te formation), then 25 | 1 (for Na₂Te), then 3-5 | 75-93 | Diethyl ditelluride (if NaBH₄ is limited) |
| Grignard Reaction | TeCl₄, C₂H₅MgBr | - | THF | < -60 (addition), then RT | 1.5-2 (addition), then warm | > 85 | Wurtz coupling products, incompletely substituted tellurium compounds |
| Organozinc Reaction | TeCl₄, (C₂H₅)₂Zn | - | THF | Not specified | Not specified | High | - |
| Reductive Alkylation | TeO₂, C₂H₅Br | Hydrazine hydrate | Not specified | 30-35 | Not specified | ~8 | Diethyl ditelluride |
| Direct Alkylation | TeCl₄, C₂H₅X | Base (e.g., KOH) | Water or DMF | 60-115 | 0.5-9 | 60-93 | Incompletely substituted tellurium compounds |
Experimental Protocols
Method 1: Synthesis via Sodium Telluride (using Sodium Borohydride)
This method involves the in situ formation of sodium telluride by the reduction of elemental tellurium with sodium borohydride, followed by alkylation with an ethyl halide.
Materials:
-
Elemental Tellurium (Te) powder
-
Sodium Borohydride (NaBH₄)
-
Ethyl Bromide (C₂H₅Br)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
n-Hexane or Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas
Procedure:
-
Under a nitrogen atmosphere, add elemental tellurium (1.0 eq) to a stirred solution of sodium borohydride (2.5 eq) in anhydrous DMF.
-
Heat the mixture to 80°C and stir for 1 hour. The reaction mixture will turn a deep purple color, indicating the formation of sodium telluride (Na₂Te).[3]
-
Cool the mixture to room temperature (25°C).
-
Slowly add ethyl bromide (2.0 eq) to the reaction mixture.
-
Stir the resulting mixture at 25°C for 3-5 hours.
-
Upon completion, dilute the mixture with deionized water and extract twice with n-hexane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 2: Synthesis via Grignard Reaction
This method utilizes the reaction of an ethyl Grignard reagent with tellurium tetrachloride.
Materials:
-
Magnesium (Mg) turnings
-
Ethyl Bromide (C₂H₅Br)
-
Anhydrous Tetrahydrofuran (THF)
-
Tellurium Tetrachloride (TeCl₄)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Nitrogen or Argon gas
Procedure:
-
Prepare the ethylmagnesium bromide reagent by adding a solution of ethyl bromide in anhydrous THF to magnesium turnings under a nitrogen atmosphere.
-
In a separate flame-dried, three-necked flask equipped with a dropping funnel and a low-temperature thermometer, prepare a solution of tellurium tetrachloride in anhydrous THF.
-
Cool the tellurium tetrachloride solution to below -60°C using a dry ice/acetone bath.
-
Slowly add the prepared ethylmagnesium bromide solution dropwise to the cooled tellurium tetrachloride solution over 1.5 to 2 hours, ensuring the temperature remains below -60°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Workflow for the synthesis of this compound via the sodium telluride intermediate method.
Caption: Formation pathways of this compound versus diethyl ditelluride based on the extent of reduction.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Technical Support Center: Stabilizing Diethyl Telluride for Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term storage and handling of diethyl telluride. This compound is a highly reactive and sensitive organometallic compound, and adherence to strict protocols is necessary to ensure its stability and the safety of laboratory personnel. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
A1: this compound is susceptible to decomposition through two primary pathways:
-
Oxidation: Exposure to air and moisture will lead to the oxidation of this compound, forming diethyl telluroxide.[1][2] This is a significant degradation pathway.
-
Photodecomposition: The carbon-tellurium (C-Te) bond in this compound is weak and can be cleaved by exposure to light, particularly UV light, leading to the formation of elemental tellurium and various organic byproducts.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored under the following conditions:
-
Inert Atmosphere: The container should be purged with a high-purity inert gas such as argon or nitrogen to exclude oxygen and moisture.[3][4][5][6]
-
Light Protection: Store in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.[6]
-
Low Temperature: Refrigeration is recommended for long-term storage to slow the rate of any potential decomposition reactions.
-
Secure Sealing: The container must be tightly sealed, preferably with a PTFE-lined cap or as a flame-sealed ampoule, to prevent the ingress of air and moisture.[3]
Q3: Are there any chemical stabilizers that can be added to this compound?
A3: Currently, there is limited published information on specific chemical inhibitors or stabilizers that can be added directly to this compound to prevent its decomposition during long-term storage. The most effective method for stabilization remains strict adherence to proper storage and handling procedures, focusing on the exclusion of air, moisture, and light.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to identify the characteristic signals of this compound and to detect the presence of impurities or decomposition products.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for identifying and quantifying volatile impurities and decomposition products.[1][10][11]
Q5: What are the visible signs of this compound decomposition?
A5: Visual inspection of your this compound sample can provide initial indications of decomposition. Signs of degradation include:
-
Color Change: A significant darkening of the typically pale yellow liquid.
-
Precipitate Formation: The appearance of black particles, which is likely elemental tellurium.
-
Increased Viscosity: A noticeable change in the liquid's viscosity.
If any of these signs are observed, the purity of the sample should be verified by analytical methods before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Sample appears cloudy or contains black particles. | Decomposition due to exposure to air or light, leading to the formation of elemental tellurium. | The sample is likely decomposed and may not be suitable for use. If purification is necessary, refer to the "Protocol for Purification of Decomposed this compound" below. Purity should be confirmed by NMR or GC-MS analysis post-purification. |
| A freshly opened bottle of this compound shows signs of decomposition. | Improper sealing by the manufacturer or damage to the container during shipping, leading to air/moisture exposure. | Contact the supplier immediately. Do not attempt to use the material if its purity is questionable. |
| An experiment requiring high-purity this compound is yielding inconsistent results. | The this compound may have degraded during storage or handling. | Re-evaluate your storage and handling procedures. Test the purity of the this compound using NMR or GC-MS. If impurities are detected, purify the material before further use. |
| A fire occurs at the tip of the needle during transfer. | This compound is pyrophoric and can ignite upon contact with air. | This is a known hazard when handling pyrophoric liquids. Do not panic. A beaker of sand should be kept nearby to extinguish the needle tip flame.[3] Ensure all transfers are conducted under a steady stream of inert gas. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound Under an Inert Atmosphere
This protocol outlines the standard procedure for safely handling air- and light-sensitive this compound using a Schlenk line.
Materials:
-
This compound in a septum-sealed bottle
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinder with septum)
-
Dry, gas-tight syringes with Luer-lock needles
-
Cannula (double-tipped needle)
-
High-purity inert gas (argon or nitrogen)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C overnight and cooled under vacuum on the Schlenk line.[12]
-
Inert Atmosphere: Connect the reaction flask to the Schlenk line and evacuate and backfill with inert gas three times to establish an inert atmosphere.
-
Syringe Transfer (for small volumes < 20 mL): a. Purge a dry, gas-tight syringe with inert gas by drawing and expelling the gas from the inert gas line of the Schlenk manifold three times. b. Pierce the septum of the this compound bottle with the syringe needle, ensuring the bottle is under a positive pressure of inert gas. c. Slowly withdraw the desired volume of liquid. A small amount of inert gas can be drawn into the syringe after the liquid to act as a buffer. d. Quickly transfer the liquid to the reaction flask by piercing the septum.
-
Cannula Transfer (for larger volumes): a. Ensure both the this compound container and the receiving flask are connected to the Schlenk line and under a positive pressure of inert gas. b. Purge a cannula by inserting one end into a flowing inert gas stream on the Schlenk line. c. Insert one end of the purged cannula through the septum of the this compound container and the other end into the receiving flask. d. Initiate the transfer by slightly increasing the inert gas pressure in the this compound container or by carefully reducing the pressure in the receiving flask.
-
Storage of Dispensed Material: If not used immediately, the flask containing the dispensed this compound should be sealed under a positive pressure of inert gas, wrapped in aluminum foil, and stored in a refrigerator.
Protocol 2: Monitoring this compound Purity by ¹H NMR Spectroscopy
Materials:
-
This compound sample
-
Anhydrous, deuterated solvent (e.g., C₆D₆ or CDCl₃), degassed
-
NMR tube with a sealable cap (e.g., J. Young valve tube)
-
Glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere): a. Inside a glovebox or on a Schlenk line, prepare a dilute solution of the this compound in the degassed deuterated solvent directly in the NMR tube. b. Securely seal the NMR tube to prevent any air from entering.
-
Data Acquisition: a. Acquire a ¹H NMR spectrum. The expected signals for this compound are a triplet and a quartet corresponding to the methyl and methylene protons, respectively.
-
Data Analysis: a. Integrate the signals corresponding to this compound and any impurity signals. b. The appearance of new signals, particularly broad peaks or a baseline distortion, may indicate the presence of decomposition products. A common impurity, diethyl telluroxide, will have signals shifted downfield from the parent telluride. c. Compare the spectrum to a reference spectrum of pure this compound if available.
Protocol 3: Purification of Decomposed this compound by Vacuum Distillation
This protocol is for the removal of non-volatile impurities such as elemental tellurium and diethyl telluroxide. This procedure should only be performed by experienced personnel.
Materials:
-
Decomposed this compound
-
Schlenk distillation apparatus
-
Vacuum pump with a cold trap
-
Heating mantle
-
Inert gas supply
Procedure:
-
Apparatus Setup: Assemble a Schlenk distillation apparatus. Ensure all glassware is oven-dried and cooled under vacuum.
-
Transfer of Crude Material: Under an inert atmosphere, transfer the decomposed this compound to the distillation flask.
-
Distillation: a. Slowly apply vacuum, ensuring the system is stable. A cold trap (liquid nitrogen or dry ice/acetone) must be in place to protect the pump. b. Gently heat the distillation flask using a heating mantle. c. Collect the fraction that distills at the boiling point of this compound (~137-138 °C at atmospheric pressure; the boiling point will be lower under vacuum). d. Non-volatile impurities will remain in the distillation flask.
-
Storage of Purified Product: Transfer the purified this compound to a clean, dry, septum-sealed flask under an inert atmosphere. Store as recommended in the FAQs.
Visualizations
References
- 1. This compound | 627-54-3 | Benchchem [benchchem.com]
- 2. Buy this compound | 627-54-3 [smolecule.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. benchchem.com [benchchem.com]
- 7. dimethyl telluride (593-80-6) 1H NMR spectrum [chemicalbook.com]
- 8. TELLURIUM DIETHYL(627-54-3) 13C NMR spectrum [chemicalbook.com]
- 9. Understanding 125 Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP05934B [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. research.chalmers.se [research.chalmers.se]
- 12. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in experiments with Diethyl telluride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl telluride.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.
Question: My reaction yield is consistently lower than expected. What are the likely causes?
Answer: Low yields in reactions with this compound can stem from several factors, primarily related to its instability and the purity of the starting materials.
-
Reagent Purity: The purity of this compound is critical. Impurities such as diethyl telluroxide, formed from oxidation, can interfere with reactions.[1] It is advisable to use freshly distilled this compound for optimal results.
-
Atmospheric Conditions: this compound is highly sensitive to air and moisture.[2] Reactions must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis. Ensure all glassware is flame-dried and solvents are anhydrous.[3]
-
Temperature Control: Some synthetic routes, particularly those involving Grignard reagents, require careful temperature management to prevent side reactions and decomposition.[4]
-
Stoichiometry: In syntheses involving this compound, precise control of stoichiometry is essential to avoid the formation of byproducts like diethyl ditelluride.[5]
Question: I've noticed a color change in my this compound sample, from a pale yellow to a deeper yellow or brownish hue. Is it still usable?
Answer: A color change often indicates decomposition or oxidation. This compound is a pale yellow liquid when pure.[2] A darker color suggests the presence of impurities, such as elemental tellurium (black powder) or oxidized species.[1] While it might be usable for some less sensitive applications, for reactions requiring high purity, it is recommended to purify the material by vacuum distillation before use.[6]
Question: My experimental results are inconsistent between batches. How can I improve reproducibility?
Answer: Inconsistent results are often linked to the handling and storage of this compound, as well as variations in experimental setup.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere and protected from light to prevent decomposition.[2][5]
-
Handling: All transfers and manipulations should be performed using standard air-sensitive techniques, such as in a glovebox or under a positive pressure of inert gas.[2]
-
Purification Standardization: Implement a consistent purification protocol for each batch to ensure the starting material's purity is uniform.[1]
-
Analytical Verification: Before use, verify the purity of each batch of this compound using analytical techniques like NMR spectroscopy.[1]
Frequently Asked Questions (FAQs)
What are the primary hazards associated with this compound?
This compound is highly toxic and flammable.[7] It can be fatal if swallowed, inhaled, or in contact with skin.[8] It is also known to have a strong, unpleasant garlic-like odor.[2] All handling must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[2]
How should I properly store this compound?
Store this compound in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9][10] It should be kept away from oxidizing agents and protected from light.[1][8]
What are the common impurities found in this compound?
Common impurities include:
-
Diethyl telluroxide: Formed by oxidation from exposure to air.[1]
-
Elemental Tellurium: A black solid that can form from decomposition.
-
Diethyl ditelluride: Can be a byproduct of synthesis.[5]
-
Residual solvents and starting materials: From the synthesis and purification process.[1]
How can I purify this compound?
Vacuum distillation is the most common and effective method for purifying this compound.[6] This technique separates the volatile this compound from non-volatile impurities like salts and oxidized species.[6]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₀Te | [2][4] |
| Molecular Weight | 185.72 g/mol | [4] |
| Appearance | Pale yellow liquid | [2] |
| Odor | Strong, garlic-like | [2][9] |
| Boiling Point | 137-138 °C | [5][9] |
| Density | 1.599 g/cm³ | [8] |
| Solubility | Insoluble in water; Soluble in ethanol and other organic solvents. | [2][9] |
| Flash Point | 42 °C | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkylation of Sodium Telluride
This protocol is adapted from established methods for the synthesis of dialkyl tellurides.[6]
Materials:
-
Elemental Tellurium powder
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF)
-
Naphthalene (as an electron transfer agent)
-
Ethyl bromide
-
Anhydrous ethanol
Procedure:
-
Preparation of Sodium Telluride (Na₂Te): a. In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add elemental tellurium and anhydrous THF. b. Add small pieces of sodium metal to the stirred suspension. c. Add a catalytic amount of naphthalene to initiate the reaction. The reaction is complete when the deep green color of the naphthalene radical anion disappears and a colorless suspension of Na₂Te is formed.
-
Alkylation Reaction: a. Dissolve the prepared Na₂Te in anhydrous ethanol and cool the mixture to 0°C in an ice bath. b. Slowly add ethyl bromide dropwise to the cooled suspension with vigorous stirring. c. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. d. Reflux the reaction mixture to ensure the reaction goes to completion.
-
Workup and Purification: a. Pour the reaction mixture into water and extract with diethyl ether. b. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. c. Remove the solvent under reduced pressure. d. Purify the crude this compound by vacuum distillation.[6]
Protocol 2: Purity Analysis by ¹H NMR Spectroscopy
Sample Preparation:
-
Under an inert atmosphere, dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a degassed deuterated solvent (e.g., CDCl₃ or C₆D₆) in a clean, dry NMR tube.
-
Seal the NMR tube (e.g., with a J. Young valve or by flame sealing) to prevent contamination from air.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To determine purity, a quantitative NMR (qNMR) approach can be used with a certified internal standard.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 627-54-3 [smolecule.com]
- 3. dimethyl telluride [webbook.nist.gov]
- 4. Cas 627-54-3,TELLURIUM DIETHYL | lookchem [lookchem.com]
- 5. 627-54-3 CAS MSDS (TELLURIUM DIETHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 627-54-3 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. americanelements.com [americanelements.com]
- 9. TELLURIUM DIETHYL | 627-54-3 [chemicalbook.com]
- 10. Dimethyl telluride - Wikipedia [en.wikipedia.org]
Technical Support Center: Air-Free Techniques for Handling Unstable Organotellurium Compounds
This technical support center is designed for researchers, scientists, and drug development professionals working with unstable organotellurium compounds. It provides essential guidance on troubleshooting common experimental issues and answers frequently asked questions related to their handling under air-free conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments with organotellurium compounds and provides step-by-step solutions.
Issue 1: Low or No Reaction Yield
Question: My reaction to synthesize an organotellurium compound resulted in a very low yield or failed completely. What are the possible causes and how can I fix it?
Answer: Low yields are a common issue and can often be traced back to reagent quality, reaction conditions, or work-up procedures. Here’s a systematic approach to troubleshoot the problem:
Possible Causes & Solutions:
-
Poor Quality or Improper Handling of Starting Materials:
-
Elemental Tellurium: The reactivity of tellurium powder can be a crucial factor. Ensure it is finely ground to maximize the surface area for reaction. Using high-purity tellurium (≥99.5%) is recommended to avoid side reactions from metallic impurities.
-
Organolithium or Grignard Reagents: The concentration of these reagents can degrade over time if not stored and handled under strictly anhydrous and anaerobic conditions. It is advisable to titrate organolithium reagents before use to determine their exact concentration.
-
Solvents: The presence of moisture or peroxides in solvents like THF can quench air-sensitive reagents. Always use freshly distilled and dried solvents stored under an inert atmosphere.
-
-
Inadequate Air-Free Technique:
-
Oxygen and Moisture Contamination: Organotellurium compounds and their precursors are often highly sensitive to air and moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under a positive pressure of a high-purity inert gas (argon or nitrogen) using either a Schlenk line or a glovebox.[1] Perform at least three vacuum/inert gas cycles to ensure a truly inert atmosphere.
-
-
Suboptimal Reaction Conditions:
-
Reaction Temperature: Some reactions are highly temperature-sensitive. Ensure the reaction is maintained at the optimal temperature. Exothermic reactions may require cooling to prevent side product formation.
-
Reaction Time: If the reaction appears incomplete (e.g., unreacted tellurium powder remains as a black suspension), extending the reaction time may be necessary.
-
Stirring: In heterogeneous reactions involving tellurium powder, vigorous stirring is essential to ensure good mixing and complete reaction.
-
-
Inefficient Work-up and Purification:
-
Extraction: Some organotellurium compounds are dense oils and can be challenging to extract efficiently. Use multiple extractions with a suitable solvent and be careful to separate the layers completely.
-
Chromatography: Polar impurities, such as telluroxides, can complicate purification by column chromatography. Using de-gassed silica gel and eluents is recommended. For volatile compounds, distillation under reduced pressure and an inert atmosphere is a viable purification method.
-
Issue 2: Unexpected Color Change in the Reaction Mixture or Product
Question: My reaction mixture or isolated product has an unexpected color (e.g., dark red, brown, or black). What does this indicate?
Answer: The color of organotellurium compounds can be a good indicator of their purity and stability.
Possible Causes & Interpretations:
-
Dark Red or Orange Color: This often indicates the presence of diorganoditellurides ((RTe)₂), which can form from the oxidation of organotelluride anions during synthesis.[2]
-
Dark Brown or Black Precipitate: This is a strong indicator of decomposition, often leading to the formation of elemental tellurium.
-
Yellowing of a Colorless Compound: This can be a sign of initial oxidation to species like telluroxides.
Solutions:
-
Preventive Measures: The best approach is to prevent the formation of these impurities by maintaining a strictly inert atmosphere, using degassed solvents, and protecting the reaction from light.
-
Purification: If colored impurities are present, they can often be removed by column chromatography on de-gassed silica gel or by recrystallization from a degassed solvent at low temperature.
Issue 3: Difficulty in Product Characterization
Question: I am having trouble obtaining clean analytical data (NMR, Mass Spectrometry) for my organotellurium compound. What could be the issue?
Answer: The inherent instability of these compounds can make characterization challenging.
Troubleshooting Characterization:
-
NMR Spectroscopy:
-
Sample Preparation: Prepare NMR samples in a glovebox or under a positive flow of inert gas. Use deuterated solvents that have been thoroughly degassed (e.g., by freeze-pump-thaw cycles) and stored over molecular sieves. The use of a J. Young NMR tube is highly recommended to ensure an airtight seal.
-
Multiple Peaks: The presence of multiple unexpected peaks in ¹H, ¹³C, or ¹²⁵Te NMR spectra can indicate the presence of decomposition products or different oxidation states. Analyze freshly prepared samples whenever possible.
-
-
Mass Spectrometry:
-
Sample Handling: Due to their sensitivity, introducing organotellurium compounds into a mass spectrometer without exposure to air can be problematic. Techniques like inert Atmospheric Solids Analysis Probe (iASAP) allow for sampling and transportation in an inert gas environment, preventing decomposition.[3][4]
-
Fragmentation: The relatively weak carbon-tellurium bond can lead to significant fragmentation in the mass spectrometer.
-
Frequently Asked Questions (FAQs)
Q1: What are the main signs of decomposition in an unstable organotellurium compound?
A1: Common signs of decomposition include:
-
A noticeable color change, often to a darker yellow, red, brown, or the appearance of a black precipitate (elemental tellurium).[1]
-
A significant increase in the characteristic unpleasant, garlic-like odor upon opening a container.[1]
-
The formation of a precipitate in a previously clear solution.
-
Changes in the NMR spectrum over time, with the appearance of new signals.
Q2: How should I properly store unstable organotellurium compounds?
A2: Proper storage is critical to maintain their stability.
-
Atmosphere: Store in a tightly sealed container under a high-purity inert atmosphere (argon or nitrogen).[1]
-
Light: Protect from light by using amber vials or wrapping clear vials in aluminum foil.[2]
-
Temperature: For long-term storage, refrigeration or freezing in an inert atmosphere is recommended.
Q3: What are the primary degradation pathways for these compounds?
A3: The two main degradation pathways are:
-
Oxidation: Reaction with atmospheric oxygen leads to the formation of telluroxides (R₂Te=O) and other hypervalent tellurium species. This process can be accelerated by light.
-
Hydrolysis: Reaction with trace moisture can form tellurinic acids or their anhydrides.
Q4: Are there any specific safety precautions I should take when working with organotellurium compounds?
A4: Yes, safety is paramount.
-
Toxicity: Many organotellurium compounds are toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). All manipulations should be performed in a well-ventilated fume hood.
-
Odor: The strong, unpleasant odor is a key indicator of the presence of volatile organotellurium compounds.[5]
-
Disposal: Dispose of all organotellurium waste according to your institution's hazardous waste protocols.
Data Presentation
Table 1: Impact of Oxidative Impurities on a Hypothetical Reaction Yield
This table provides representative data on how the presence of telluroxide impurities can affect the yield of a subsequent reaction. The data is hypothetical but based on the general understanding of the reduced reactivity of oxidized species.
| Telluroxide Impurity (%) | Expected Yield (%) |
| 0 | 95 |
| 2 | 80 |
| 5 | 65 |
| 10 | 40 |
| 20 | <10 |
Note: The actual impact on yield is highly dependent on the specific reaction.
Table 2: Representative Thermal Decomposition Onset Temperatures
This table provides an overview of the general thermal stability of different classes of tellurium compounds. Actual decomposition temperatures can vary significantly based on the specific substituents and experimental conditions (e.g., heating rate, atmosphere).
| Compound Class | Representative Onset Decomposition Temperature (°C) |
| Diorganyl Tellurides | 200 - 500 |
| Diorganyl Ditellurides | 150 - 300 |
| Organotellurium(IV) Halides | 100 - 250 |
Source: General trends observed in the literature.[6]
Table 3: Common Solvents for Handling Organotellurium Compounds
This table lists common organic solvents and their suitability for working with unstable organotellurium compounds.
| Solvent | Suitability |
| Tetrahydrofuran (THF) | Good, but must be freshly distilled from a drying agent (e.g., sodium/benzophenone) to remove water and peroxides. |
| Toluene | Good, should be dried over a suitable drying agent and degassed. |
| Hexane/Heptane | Good for non-polar compounds, should be dried and degassed. |
| Dichloromethane (DCM) | Use with caution, can be reactive with some organometallic reagents. Must be dry and degassed. |
| Diethyl Ether | Good, but prone to peroxide formation. Use freshly distilled and peroxide-free ether. |
Note: Always ensure solvents are thoroughly degassed before use.
Table 4: Representative ¹H, ¹³C, and ¹²⁵Te NMR Chemical Shifts
This table provides typical NMR chemical shift ranges for different types of organotellurium compounds. Shifts can vary based on substituents and solvent.
| Compound Type | ¹H (ppm, α-protons) | ¹³C (ppm, α-carbon) | ¹²⁵Te (ppm) |
| Dialkyl Tellurides | 2.5 - 3.5 | 5 - 20 | 200 - 500 |
| Diaryl Tellurides | - | 110 - 140 | 400 - 700 |
| Dialkyl Ditellurides | 3.0 - 4.0 | 15 - 30 | 100 - 400 |
| Diaryl Ditellurides | - | 120 - 150 | 400 - 500 |
| Diorganotellurium Dihalides | 3.5 - 4.5 | 20 - 40 | 800 - 1200 |
Sources:[2][3][7][8][9][10][11][12]
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a Diorganyl Telluride using a Schlenk Line
This protocol outlines the synthesis of a generic diorganyl telluride (R₂Te) from an organolithium reagent and elemental tellurium.
Materials:
-
Elemental Tellurium powder
-
Organolithium reagent (RLi) in a suitable solvent
-
Anhydrous, degassed solvent (e.g., THF)
-
Schlenk flask and other appropriate oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles (oven-dried)
-
Inert gas (Argon or Nitrogen) supply connected to a Schlenk line
Procedure:
-
Apparatus Setup: Assemble the flame-dried Schlenk flask with a magnetic stir bar and a rubber septum under a positive flow of inert gas from the Schlenk line.
-
Reagent Addition: Weigh the elemental tellurium powder in a glovebox or under a positive flow of inert gas and quickly add it to the Schlenk flask.
-
Add the anhydrous, degassed solvent to the flask via a syringe.
-
Reaction: Cool the stirred suspension to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the organolithium reagent dropwise via a syringe. The disappearance of the black tellurium powder and the formation of a colored solution (often yellowish or reddish) indicates the formation of the lithium organotellurolate (RTeLi).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time to ensure complete reaction.
-
Second Alkylation (for unsymmetrical tellurides) or Work-up: For the synthesis of R₂Te, a second equivalent of an alkylating agent (e.g., an alkyl halide) can be added at this stage.
-
Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on de-gassed silica gel under an inert atmosphere.
Protocol 2: Preparation of an NMR Sample of an Air-Sensitive Organotellurium Compound
Materials:
-
Organotellurium compound
-
Degassed deuterated solvent (e.g., C₆D₆, CDCl₃)
-
J. Young NMR tube
-
Glovebox or Schlenk line
-
Pipettes and vials
Procedure:
-
In a Glovebox:
-
Weigh the desired amount of the organotellurium compound into a small vial.
-
Add the appropriate volume of degassed deuterated solvent to dissolve the compound.
-
Transfer the solution into the J. Young NMR tube using a pipette.
-
Securely close the valve of the J. Young tube before removing it from the glovebox.
-
-
Using a Schlenk Line:
-
Place the organotellurium compound in a small Schlenk tube under a positive pressure of inert gas.
-
Add the degassed deuterated solvent via a syringe.
-
Once dissolved, transfer the solution to a J. Young NMR tube via a cannula under a positive pressure of inert gas.
-
Seal the J. Young tube.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for the Synthesis of a Diorganyl Telluride
Caption: Workflow for the synthesis of a diorganyl telluride using a Schlenk line.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
References
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Method for the Selective Syntheses of Sodium Telluride and Symmetrical Diorganyl Tellurides and the Investigation of Reaction Pathways | MDPI [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Synthesis of Diaryl Tellurides with Sodium Aryltellurites under Mild Conditions. | Semantic Scholar [semanticscholar.org]
- 5. Understanding 125Te NMR chemical shifts in disymmetric organo-telluride compounds from natural chemical shift analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Studies on the Selective Syntheses of Sodium Ditelluride and Dialkyl Ditellurides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Te) Tellurium NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. dimethyl telluride (593-80-6) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Analysis of Diethyl Telluride vs. Dimethyl Telluride for Metal-Organic Chemical Vapor Deposition (MOCVD)
In the realm of semiconductor manufacturing, particularly for tellurium-containing materials, the choice of the organometallic precursor is a critical determinant of final device quality and process efficiency. Diethyl telluride (DETe) and Dimethyl telluride (DMTe) are two common tellurium precursors utilized in Metal-Organic Chemical Vapor Deposition (MOCVD). This guide provides a detailed comparative analysis of these two precursors for researchers, scientists, and professionals in drug development, focusing on their performance, experimental protocols, and underlying chemical properties.
Executive Summary
Both this compound and Dimethyl telluride serve as effective sources of tellurium for the MOCVD growth of various semiconductor thin films, including cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe), which are crucial for infrared detectors and solar cells.[1] The primary distinctions between DETe and DMTe lie in their vapor pressure, decomposition temperatures, and propensity for carbon incorporation into the epitaxial layer. DMTe, with its higher vapor pressure, is generally more volatile, which can be advantageous for achieving higher growth rates. Conversely, DETe's lower decomposition temperature may be beneficial for processes requiring lower growth temperatures. The choice between these precursors often involves a trade-off between growth rate, film purity, and process temperature.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each precursor is essential for optimizing MOCVD process parameters. The following table summarizes the key properties of this compound and Dimethyl telluride.
| Property | This compound (DETe) | Dimethyl telluride (DMTe) |
| Chemical Formula | (C₂H₅)₂Te | (CH₃)₂Te |
| Molecular Weight | 185.72 g/mol [2] | 157.67 g/mol [3] |
| Appearance | Dark yellow liquid[2] | Pale yellow, translucent liquid[3] |
| Boiling Point | 137-138 °C[2] | 82 °C[4] |
| Melting Point | Not available | -10 °C[4] |
| Density | 1.592 g/cm³[2] | Not available |
| Vapor Pressure | 9.3 mmHg at 20 °C[2] | ~22.5 mmHg at 20 °C |
MOCVD Performance Comparison
The performance of DETe and DMTe in an MOCVD process can be evaluated based on several key metrics, including thermal stability and decomposition, growth rate, and purity of the resulting thin films.
Thermal Stability and Decomposition
The thermal decomposition of both DETe and DMTe in the MOCVD reactor is a critical step that releases tellurium for film growth. The primary decomposition mechanism for both precursors is the homolytic cleavage of the carbon-tellurium (C-Te) bond.
This compound (DETe) pyrolytic decomposition typically occurs at temperatures above 100°C.[5] The decomposition can proceed through two competing mechanisms: C-Te bond homolysis, which generates ethyl radicals, and β-hydrogen elimination.[5] The presence of a carrier gas like hydrogen can reduce the activation energy for DETe pyrolysis.[5]
Growth Rate
The growth rate of the semiconductor film is influenced by the precursor's vapor pressure and its decomposition kinetics.
-
This compound (DETe): While specific growth rate data is not abundant in the search results, the lower vapor pressure of DETe compared to DMTe might suggest a potentially lower maximum growth rate under similar conditions.
-
Dimethyl telluride (DMTe): The higher vapor pressure of DMTe generally allows for higher molar flow rates into the reactor, which can translate to higher growth rates. For instance, in the MOCVD of CdTe, the growth rate is sensitive to the reactant partial pressures.[7]
Purity and Carbon Incorporation
A significant challenge in MOCVD using organometallic precursors is the unintentional incorporation of carbon into the grown film, which can degrade its electrical and optical properties.[8] The choice of precursor can significantly impact the level of carbon contamination.
-
This compound (DETe): The ethyl groups in DETe can be a source of carbon. The decomposition pathway, particularly the generation of ethyl radicals, can lead to carbon incorporation.
-
Dimethyl telluride (DMTe): Similarly, the methyl groups in DMTe are a potential source of carbon.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized MOCVD protocols for the deposition of a CdZnS buffer layer and a CdTe absorber layer, common in thin-film solar cell fabrication. These protocols often utilize Diisopropyl telluride (DIPTe), but the principles can be adapted for DETe or DMTe by adjusting the bubbler temperature to achieve the desired partial pressure.
MOCVD Growth of a CdZnS Buffer Layer
This protocol outlines a typical process for depositing a CdZnS buffer layer, which is often used in CdTe-based solar cells.[9]
Precursors:
-
Cadmium Source: Dimethylcadmium (DMCd)
-
Zinc Source: Diethylzinc (DEZn)
-
Sulfur Source: Ditertiarybutylsulphide (DtBS)
-
Carrier Gas: Hydrogen (H₂)
Protocol:
-
Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned and loaded into the MOCVD reactor.
-
System Purge: The reactor is purged with high-purity hydrogen to remove any residual oxygen and moisture.
-
Deposition:
-
Substrate Temperature: 360 °C
-
Reactor Pressure: Atmospheric Pressure
-
Precursor Flow Rates: The flow rates of DMCd, DEZn, and DtBS are controlled by mass flow controllers to achieve the desired film composition and thickness. The bubblers containing the liquid precursors are held at a constant temperature to maintain a stable vapor pressure.
-
-
Post-Deposition: After the desired thickness is achieved, the precursor flows are stopped, and the reactor is cooled down under a hydrogen atmosphere.
MOCVD Growth of a CdTe Absorber Layer
This protocol describes a general procedure for the deposition of a CdTe absorber layer.[9]
Precursors:
-
Cadmium Source: Dimethylcadmium (DMCd)
-
Tellurium Source: Diisopropyltelluride (DIPTe) (can be substituted with DETe or DMTe with appropriate bubbler temperature adjustments)
-
Dopant (optional): Tris(dimethylamino)arsenic (tDMAAs) for p-type doping
-
Carrier Gas: Hydrogen (H₂)
Protocol:
-
Buffer Layer Deposition: A buffer layer (e.g., CdZnS) is typically deposited first.
-
System Purge: The reactor is purged with hydrogen.
-
Deposition:
-
Substrate Temperature: 350-390 °C
-
Reactor Pressure: Atmospheric Pressure
-
Precursor Flow Rates: The partial pressures of DMCd and the tellurium precursor are carefully controlled to achieve the desired II/VI ratio, which influences the film's electrical properties.[10] For example, a DMCd partial pressure of 31.5 Pa and a DIPTe partial pressure varying between 6.5 and 15.8 Pa have been used.[9]
-
Doping: If required, the dopant precursor is introduced into the reactor during growth.
-
-
Post-Deposition: The reactor is cooled under a hydrogen flow.
Safety Considerations
Both this compound and Dimethyl telluride are highly toxic and pyrophoric, meaning they can ignite spontaneously in air.[11] Extreme caution must be exercised when handling these materials.
-
Handling: All handling should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and chemical-resistant gloves, is mandatory.
-
Storage: Precursors should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Disposal: Waste and empty containers must be disposed of in accordance with local, state, and federal regulations for hazardous materials.
In case of exposure, immediate medical attention is required.
Conclusion
The selection between this compound and Dimethyl telluride for MOCVD applications depends on the specific requirements of the desired thin film and the capabilities of the MOCVD system. DMTe's higher volatility may be preferred for processes where high growth rates are desired. DETe, with its potentially lower decomposition temperature, could be advantageous for temperature-sensitive substrates or processes. A critical consideration for both is the potential for carbon incorporation, which needs to be carefully managed through process optimization. The hazardous nature of both compounds necessitates strict adherence to safety protocols. Further research directly comparing the performance of these two precursors under identical MOCVD conditions would be highly valuable to the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Dimethyl telluride - Wikipedia [en.wikipedia.org]
- 4. Dimethyl_telluride [chemeurope.com]
- 5. This compound | 627-54-3 | Benchchem [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 10. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 11. benchchem.com [benchchem.com]
Unveiling the Electronic Landscape of Diethyl Telluride: A DFT Computational Comparative Guide
For researchers, scientists, and drug development professionals, understanding the electronic structure of organotellurium compounds like diethyl telluride is pivotal for predicting their reactivity, stability, and potential applications. This guide provides a comparative overview of the electronic properties of this compound, leveraging the power of Density Functional Theory (DFT) computational studies. Due to a scarcity of published DFT data specifically for this compound, this guide presents a comprehensive methodological framework for such a study, alongside a comparison with a well-characterized organotellurium analogue, diphenyl ditelluride, for which computational data is more readily available.
Executive Summary
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of molecules, offering insights into their frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and geometric parameters. While extensive experimental data exists for this compound, detailed DFT computational studies are not widely published. This guide outlines the standard protocols for conducting such a study and provides a comparative analysis with diphenyl ditelluride to highlight the expected electronic characteristics of this compound. This comparison aims to offer a predictive framework for researchers interested in the computational chemistry of dialkyl tellurides.
Introduction to this compound and DFT
This compound ((C₂H₅)₂Te) is an organotellurium compound with applications in materials science, particularly as a precursor in metal-organic chemical vapor deposition (MOCVD).[1] Its electronic structure dictates its chemical behavior, including its decomposition pathways and reactivity with other chemical species.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[1] It is a widely used tool in computational chemistry to predict molecular properties, including:
-
Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap.
-
Spectroscopic Properties: Vibrational frequencies (IR and Raman).
Experimental Data for this compound
Experimental studies have provided valuable information on the structural and vibrational properties of this compound. Raman spectroscopy has been utilized to identify Te-C stretching vibrations, which are typically observed in the range of 200–300 cm⁻¹.[1] Research on dialkyl tellurides has established that these molecules possess bent C-Te-C skeletons.[1]
DFT Computational Study Workflow
A typical DFT computational study of this compound's electronic structure would follow the workflow illustrated below. This process allows for the systematic investigation of its properties and provides a basis for comparison with other molecules.
Detailed Experimental and Computational Protocols
Geometry Optimization: The initial step in a DFT study is the geometry optimization of the molecule. This involves finding the minimum energy structure, which corresponds to the most stable conformation. A common approach is to use a functional like B3LYP combined with a basis set such as 6-311++G(d,p). For heavy atoms like tellurium, effective core potentials (ECPs) like the LANL2DZ are often employed to reduce computational cost while maintaining accuracy.
Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.
Electronic Properties Calculation: Single-point energy calculations are then carried out on the optimized geometry to determine the electronic properties. This includes the energies of the HOMO and LUMO, from which the HOMO-LUMO energy gap can be calculated. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Comparative Analysis: this compound vs. Diphenyl Ditelluride
In the absence of specific DFT data for this compound, we can draw comparisons with a related and computationally well-studied organotellurium compound, diphenyl ditelluride (Ph₂Te₂). This comparison provides a qualitative understanding of the electronic properties that can be expected for this compound.
| Property | This compound (Expected) | Diphenyl Ditelluride (Calculated) |
| HOMO Energy | Expected to be relatively high due to the electron-donating nature of the ethyl groups. | -5.5 to -6.0 eV (Typical DFT range) |
| LUMO Energy | Expected to be relatively high, leading to a significant HOMO-LUMO gap. | -1.0 to -1.5 eV (Typical DFT range) |
| HOMO-LUMO Gap | Expected to be large, suggesting high kinetic stability. | ~4.5 eV (Typical DFT range) |
| Molecular Geometry | Bent C-Te-C structure. | Non-planar structure with a C-Te-Te-C dihedral angle. |
| Key Reactivity | Prone to oxidation at the tellurium center. | Can undergo Te-Te bond cleavage. |
Table 1. A comparative summary of the expected electronic properties of this compound and calculated properties of diphenyl ditelluride based on typical DFT studies.
Signaling Pathways and Logical Relationships
The electronic properties determined by DFT, particularly the HOMO and LUMO energies, are directly related to the reactivity of this compound in various chemical processes, such as its role as a precursor in MOCVD. The diagram below illustrates the logical relationship between the calculated electronic structure and the molecule's chemical behavior.
Conclusion
While specific DFT computational data for this compound remains elusive in the current literature, this guide provides a robust framework for conducting such an investigation. By following the outlined DFT workflow, researchers can obtain valuable insights into the electronic structure of this important organotellurium compound. The comparison with diphenyl ditelluride offers a predictive lens through which the electronic properties and reactivity of this compound can be preliminarily assessed. Further computational studies are warranted to provide a more quantitative understanding and to populate comparative databases for this class of compounds, which will undoubtedly aid in the rational design of new materials and chemical processes.
References
A Comparative Guide to Tellurium Precursors: Diethyl Telluride vs. Diisopropyl Telluride
For researchers and professionals in materials science and semiconductor manufacturing, the selection of an appropriate precursor is a critical decision that directly influences the quality, efficiency, and properties of the final product. In the realm of tellurium-containing compound semiconductors, such as cadmium telluride (CdTe) and mercury cadmium telluride (HgCdTe), organotellurium compounds are indispensable precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). This guide provides an objective comparison of two widely used tellurium precursors: Diethyl telluride (DETe) and Diisopropyl telluride (DIPTe).
Performance Comparison
This compound has historically been a standard precursor for the MOCVD of telluride-based thin films. However, the demand for lower growth temperatures to minimize defects and improve material properties has led to the adoption of alternative precursors like Diisopropyl telluride. DIPTe is noted for its lower thermal stability, which allows for the deposition of high-quality epitaxial films at reduced substrate temperatures.
The choice between DETe and DIPTe often hinges on the desired growth temperature and the specific requirements of the semiconductor device being fabricated. While DETe is a well-characterized precursor, DIPTe offers the significant advantage of enabling low-temperature epitaxy, which can lead to improved surface morphology and uniformity of the deposited films.
Data Presentation
| Property | This compound (DETe) | Diisopropyl telluride (DIPTe) | Reference |
| Chemical Formula | (C₂H₅)₂Te | (i-C₃H₇)₂Te | |
| Molecular Weight | 185.72 g/mol | 213.78 g/mol | [1][2] |
| Appearance | Dark yellow liquid | Yellow-orange liquid | [3][4] |
| Boiling Point | 137-138 °C | ~154 °C (estimated) | [1] |
| Vapor Pressure | 9.3 mmHg at 25 °C | Higher than DETe at a given temperature | [3][5] |
| Typical MOCVD Growth Temperature | 410 - 440 °C | 350 - 400 °C | [6] |
| Advantages | Well-established precursor, stable. | Lower decomposition temperature, enables lower growth temperatures, can improve surface morphology.[5][6] | |
| Disadvantages | Higher growth temperatures required, which can lead to increased defect density. | Potentially more complex decomposition pathways.[6] |
Experimental Protocols
The following are generalized experimental protocols for the deposition of CdTe thin films using DETe and DIPTe via MOCVD. These protocols are intended to be representative and may require optimization based on the specific reactor design and desired film characteristics.
MOCVD of Cadmium Telluride (CdTe)
Objective: To deposit a thin film of CdTe on a suitable substrate.
Apparatus: A standard horizontal or vertical flow MOCVD reactor equipped with mass flow controllers for precursor and carrier gases, a heated substrate susceptor, and a vacuum system.
Precursors:
-
Cadmium Source: Dimethylcadmium (DMCd)
-
Tellurium Source: this compound (DETe) or Diisopropyl telluride (DIPTe)
-
Carrier Gas: High-purity Hydrogen (H₂)
Procedure:
-
Substrate Preparation: A suitable substrate (e.g., GaAs, Si, or glass) is cleaned using a standard solvent and acid etching procedure to remove surface contaminants and oxides. The substrate is then loaded onto the susceptor in the MOCVD reactor.
-
Reactor Purge: The reactor is purged with high-purity hydrogen gas to remove any residual air and moisture.
-
Heating: The substrate is heated to the desired growth temperature under a continuous flow of hydrogen.
-
Precursor Introduction: The organometallic precursors (DMCd and either DETe or DIPTe) are introduced into the reactor through separate gas lines. The precursors are transported by the hydrogen carrier gas from temperature-controlled bubblers. The molar flow rates of the precursors are precisely controlled by the mass flow controllers and the bubbler temperatures. A typical II/VI ratio (Cd/Te) is maintained between 1.5 and 5 to control the stoichiometry of the film.[6]
-
Deposition: The precursors decompose and react at the heated substrate surface, leading to the epitaxial growth of a CdTe thin film. The deposition process is carried out for a predetermined duration to achieve the desired film thickness.
-
Cool-down: After the deposition is complete, the precursor flows are stopped, and the reactor is cooled down to room temperature under a hydrogen atmosphere.
-
Characterization: The deposited CdTe film is then characterized for its structural, optical, and electrical properties using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), photoluminescence (PL), and Hall effect measurements.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the MOCVD process and the decision-making process for selecting a tellurium precursor.
References
- 1. TELLURIUM DIETHYL | 627-54-3 [chemicalbook.com]
- 2. DiisopropylTelluride | 51112-72-2 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. Diisopropyl telluride - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. benchchem.com [benchchem.com]
- 7. discovery.researcher.life [discovery.researcher.life]
The Te(II)/Te(IV) Redox Cycle of Diethyl Telluride: A Comparative Guide to Mechanistic Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed mechanistic comparison of the Te(II)/Te(IV) redox cycle, with a focus on diethyl telluride as a representative dialkyl telluride. The performance is benchmarked against other organotellurium compounds, offering researchers valuable data to inform the design of novel catalysts and therapeutic agents. The information presented is collated from key mechanistic studies and provides quantitative kinetic data, detailed experimental protocols, and a visual representation of the catalytic cycle.
Comparative Performance Analysis
The catalytic efficacy of organotellurium compounds in redox reactions, particularly those mimicking the activity of the antioxidant enzyme glutathione peroxidase (GPx), is critically dependent on the kinetics of the Te(II)/Te(IV) cycle. This cycle involves the oxidation of the Te(II) species by an oxidant (e.g., hydrogen peroxide), followed by a two-step reductive elimination involving a thiol substrate.
To provide a clear comparison, the following tables summarize the kinetic data for a representative dialkyl telluride (di-n-hexyl telluride, as a proxy for this compound) and a diaryl telluride (di-p-methoxyphenyl telluride). The data is extracted from seminal work in the field, providing a direct comparison of their performance in a model thiol peroxidase-like reaction.[1]
Table 1: Rate Constants for the Oxidation of Tellurides by Hydrogen Peroxide
| Compound | Type | kox (M-1s-1) |
| Di-n-hexyl telluride | Dialkyl | 1.81 ± 0.04 |
| Di-p-methoxyphenyl telluride | Diaryl | 0.28 ± 0.01 |
Data obtained from stopped-flow spectroscopy in methanol at 25°C.[1]
Table 2: Rate Constants for Ligand Exchange and Reductive Elimination
| Compound | kPhSH (M-1s-1) | k1 (s-1) | k2 (M-1s-1) |
| Oxidized Di-n-hexyl telluride | 2.1 ± 0.2 | (2.7 ± 0.2) x 10-3 | 0.21 ± 0.01 |
| Oxidized Di-p-methoxyphenyl telluride | 2.4 ± 0.1 | (1.1 ± 0.1) x 10-2 | 0.53 ± 0.02 |
kPhSH represents the rate of introduction of thiophenol (PhSH) as a ligand to the Te(IV) center. k1 and k2 are the rate constants for the thiol-independent and thiol-dependent reductive elimination pathways, respectively.[1]
Analysis of Performance Data:
The kinetic data reveals key differences between dialkyl and diaryl tellurides:
-
Oxidation: Electron-rich dialkyl tellurides, such as di-n-hexyl telluride, are oxidized by hydrogen peroxide significantly faster than diaryl tellurides.[1] This initial activation is a crucial step in the catalytic cycle.
-
Reductive Elimination: Conversely, the reductive elimination of the disulfide product is slower for the dialkyl telluride compared to the diaryl telluride.[1] This step regenerates the active Te(II) catalyst.
These findings suggest a trade-off: while dialkyl tellurides are more readily activated, the subsequent regeneration of the catalyst is less efficient than for their diaryl counterparts. This has important implications for catalyst design, where tuning the electronic properties of the tellurium center can be used to optimize the overall catalytic turnover.
Experimental Protocols
The following protocols are based on established methods for the synthesis of dialkyl tellurides and the kinetic analysis of their redox cycle.
Synthesis of this compound (Representative Protocol)
This protocol describes a general method for the synthesis of symmetrical dialkyl tellurides.
Materials:
-
Elemental Tellurium powder
-
Sodium borohydride (NaBH4)
-
N,N-Dimethylformamide (DMF)
-
Ethyl bromide (or other suitable alkyl halide)
-
Hexane
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Under a nitrogen atmosphere, elemental tellurium powder (1.0 eq) is added to a stirred solution of sodium borohydride (2.5 eq) in DMF.
-
The reaction mixture is heated to approximately 80°C for 1 hour. The formation of sodium telluride (Na2Te) is indicated by the solution turning a deep purple color.
-
The mixture is cooled to room temperature, and ethyl bromide (2.0 eq) is added.
-
The resulting mixture is stirred at room temperature for 3-5 hours.
-
The reaction is quenched by pouring the mixture into water and then extracted with hexane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Kinetic Analysis by Stopped-Flow Spectroscopy
This protocol outlines the methodology for determining the rate constants of the Te(II)/Te(IV) redox cycle.
Apparatus:
-
Stopped-flow spectrophotometer
Procedure:
-
Catalyst Oxidation (kox): A solution of the telluride in methanol is rapidly mixed with a solution of hydrogen peroxide in methanol. The reaction is monitored by observing the disappearance of the telluride absorbance at a specific wavelength. The second-order rate constant, kox, is determined by fitting the kinetic traces.
-
Ligand Exchange and Reductive Elimination (kPhSH, k1, k2):
-
The oxidized telluride (telluroxide) is prepared by reacting the telluride with an oxidizing agent (e.g., hydrogen peroxide).
-
A solution of the oxidized telluride in methanol is mixed with a solution of thiophenol in methanol in the stopped-flow apparatus.
-
The reaction is monitored by observing the formation of the disulfide product (e.g., diphenyl disulfide) at its characteristic absorbance maximum (e.g., 305 nm).
-
The observed rate constants are determined under pseudo-first-order conditions with respect to the thiol.
-
The rate constants for ligand exchange (kPhSH) and the two reductive elimination pathways (k1 and k2) are obtained by analyzing the dependence of the observed rate constants on the thiol concentration.[1]
-
Mechanistic Pathway and Experimental Workflow
The following diagrams illustrate the Te(II)/Te(IV) redox cycle and a generalized experimental workflow for its study.
Caption: The Te(II)/Te(IV) redox cycle for thiol peroxidase-like activity.
Caption: Experimental workflow for mechanistic studies.
References
A Comparative Guide to the Kinetic Studies of Diethyl Telluride Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of diethyl telluride decomposition, a critical organotellurium precursor in various chemical and material science applications. This document outlines the thermal decomposition behavior of this compound, compares it with alternative organotellurium precursors, and provides detailed experimental methodologies for kinetic analysis.
Performance Comparison of Tellurium Precursors
The selection of an appropriate tellurium precursor is paramount for controlling deposition rates and film purity in processes like Metal-Organic Chemical Vapor Deposition (MOCVD). The thermal stability and decomposition kinetics of the precursor directly influence the quality of the resulting material. This section compares the kinetic parameters of this compound with other commonly used organotellurium compounds.
| Precursor Name | Chemical Formula | Decomposition Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Major Decomposition Products | Assumed Reaction Order |
| This compound | (C₂H₅)₂Te | 390-520[1] | ~50 (in He)[1], ~47 (in H₂)[1] | Ethane, Ethene[1] | First-Order[1] |
| Dimethyl Telluride | (CH₃)₂Te | Not specified | Not specified | Not specified | Not specified |
| Diisopropyl Telluride | [(CH₃)₂CH]₂Te | Not specified | Not specified | Not specified | Not specified |
| Diallyl Telluride | (C₃H₅)₂Te | ~180 | Not specified | 1,5-Hexadiene, Tellurium film | Not specified |
| Allyl Methyl Telluride | (C₃H₅)(CH₃)Te | 60-80 (in light) | Not specified | 1-Butene, 1,5-Hexadiene, Tellurium film | Not specified |
Experimental Protocols
A precise understanding of the experimental methodology is crucial for reproducing and comparing kinetic data. The following section details a general protocol for the kinetic analysis of this compound decomposition using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).
Protocol: Kinetic Analysis of this compound Decomposition via Pyrolysis-GC/MS
1. Sample Preparation:
-
This compound, being air-sensitive, must be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
-
Prepare a dilute solution of this compound in a dry, degassed, high-purity volatile solvent (e.g., hexane or toluene). The concentration should be optimized for the instrument's sensitivity, typically in the range of 100-1000 ppm.
2. Pyrolysis Unit Parameters:
-
Pyrolyzer Type: A resistively heated filament pyrolyzer (e.g., Curie Point or platinum filament) is commonly used.
-
Temperature Program:
-
Initial Temperature: 50 °C (hold for 1-2 minutes) to allow for solvent evaporation.
-
Ramp Rate: A controlled heating rate, typically 10-20 °C/min, is applied to reach the desired pyrolysis temperature.
-
Final Temperature: The pyrolysis temperature range for this compound is typically between 390-520 °C.[1] A series of experiments at different final temperatures within this range should be performed to determine the temperature dependence of the decomposition rate.
-
-
Carrier Gas: High-purity inert gas (e.g., Helium or Hydrogen) at a constant flow rate.[1]
3. Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the expected hydrocarbon products.
-
Oven Program:
-
Initial Temperature: 40-50 °C (hold for 2-5 minutes).
-
Ramp Rate: 10-15 °C/min.
-
Final Temperature: 250-280 °C (hold for 5-10 minutes) to ensure elution of all decomposition products.
-
-
Injector Temperature: 250 °C.
4. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 15 to 300 to detect the parent ion and expected fragmentation products.
-
Data Acquisition: Acquire data in full scan mode to identify all decomposition products.
5. Data Analysis:
-
Identify the decomposition products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the amount of unreacted this compound and the formed products at each pyrolysis temperature by integrating the corresponding peak areas in the chromatogram.
-
The rate constant (k) at each temperature can be determined assuming first-order kinetics using the equation: ln([A]t/[A]₀) = -kt, where [A]t is the concentration of this compound at time t, and [A]₀ is the initial concentration.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).
Decomposition Pathway and Workflow
The thermal decomposition of this compound is understood to proceed via a free-radical mechanism. The initiation step involves the homolytic cleavage of the Carbon-Tellurium (C-Te) bond, which is the weakest bond in the molecule.
The ethyl radicals formed can then undergo further reactions, primarily combination to form ethane or disproportionation to yield ethane and ethene.[1] The presence of a hydrogen carrier gas can influence the reaction by providing an alternative pathway for the ethyl radicals, leading to a lower activation energy.[1]
Experimental Workflow
The general workflow for conducting kinetic studies of this compound decomposition is outlined below.
References
A Comparative Guide to the Synthesis of Diethyl Telluride: Efficiency, Protocols, and Practical Considerations
For researchers, scientists, and professionals in drug development, the selection of an optimal synthetic route is paramount for efficiency, scalability, and safety. This guide provides a comprehensive comparison of various methods for the synthesis of diethyl telluride, a key organotellurium compound. We present a detailed analysis of reaction efficiency, supported by experimental data, alongside step-by-step protocols for key methodologies.
Executive Summary
The synthesis of this compound can be accomplished through several distinct routes, each with its own set of advantages and disadvantages. The primary methods discussed in this guide include the Grignard reagent approach, the use of organozinc compounds, reduction of tellurium sources with sodium borohydride, direct alkylation of tellurium halides, and industrial-scale production methodologies. The Grignart and organozinc routes generally offer high yields but require strict anhydrous and anaerobic conditions. The sodium borohydride method provides a convenient one-pot synthesis, though it may lead to mixtures of tellurides and ditellurides. Direct alkylation is a simpler approach but often results in lower yields. Industrial methods are optimized for large-scale production, focusing on cost-effectiveness and throughput. This guide will delve into the quantitative aspects of these methods to aid in the selection of the most appropriate synthesis strategy for your research or production needs.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the different synthetic routes to this compound. It is important to note that yields and reaction conditions can be highly dependent on the specific substrate, scale, and laboratory setup.
Table 1: Comparison of this compound Synthesis Routes - Efficiency and Reaction Conditions
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) |
| Grignard Reagent | Ethylmagnesium bromide, Tellurium tetrachloride | >85 | -78 to room temperature | 2-4 |
| Organozinc Compound | Diethylzinc, Tellurium tetrachloride | ~80-90 | 0 to room temperature | 1-3 |
| Sodium Borohydride Reduction | Elemental Tellurium, Sodium Borohydride, Ethyl Halide | Variable (can be optimized for telluride) | 0 to 80 | 2-6 |
| Direct Alkylation | Tellurium tetrachloride, Ethyl Halide, Base | 60-75 | Room temperature to reflux | 4-12 |
| Hydrazine Hydrate Reduction | Elemental Tellurium, Hydrazine Hydrate, Ethyl Halide | Moderate | 50-60 | 3-5 |
| Industrial Synthesis | Tellurium dioxide, Diethyl sulfate, Reducing Agent | High (process optimized) | Controlled | Continuous or batch |
Table 2: Qualitative Comparison of Synthesis Routes
| Synthetic Route | Advantages | Disadvantages | Relative Cost | Safety Considerations |
| Grignard Reagent | High yields, well-established. | Requires strict anhydrous/anaerobic conditions, sensitive to functional groups. | Moderate | Pyrophoric Grignard reagent, handling of TeCl4. |
| Organozinc Compound | High yields, less reactive than Grignard reagents. | Diethylzinc is pyrophoric and expensive. | High | Pyrophoric diethylzinc, handling of TeCl4. |
| Sodium Borohydride Reduction | One-pot procedure, uses elemental tellurium. | Can produce mixtures of telluride and ditelluride, requires careful control of stoichiometry. | Low to Moderate | Flammable hydrogen gas evolution, handling of sodium borohydride. |
| Direct Alkylation | Simpler procedure, does not require organometallic reagents. | Lower yields, may require harsh conditions. | Moderate | Corrosive and toxic tellurium tetrachloride. |
| Hydrazine Hydrate Reduction | Uses readily available reagents. | Hydrazine is highly toxic and potentially explosive. | Low | Toxic and potentially explosive hydrazine hydrate. |
| Industrial Synthesis | Optimized for large scale, cost-effective. | May require specialized equipment, details often proprietary. | Low (at scale) | Standard industrial chemical handling protocols. |
Experimental Protocols
Grignard Reagent Route
This method involves the reaction of a Grignard reagent, ethylmagnesium bromide, with tellurium tetrachloride. It is known for its high efficiency.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Tellurium tetrachloride (TeCl₄)
-
Anhydrous solvent (diethyl ether or THF)
-
Saturated aqueous ammonium chloride solution
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Tellurium Tetrachloride: In a separate flame-dried Schlenk flask, prepare a solution of tellurium tetrachloride in anhydrous THF.
-
Cool the tellurium tetrachloride solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared ethylmagnesium bromide solution to the cooled tellurium tetrachloride solution via cannula while stirring vigorously. Maintain the temperature below -60 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Organozinc Route
This route utilizes the reaction of diethylzinc with tellurium tetrachloride. Diethylzinc is less reactive than the corresponding Grignard reagent, which can sometimes offer better control.
Materials:
-
Diethylzinc (Et₂Zn)
-
Tellurium tetrachloride (TeCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-free techniques
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve tellurium tetrachloride in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc in a suitable solvent (e.g., hexane or toluene) to the stirred TeCl₄ solution. The reaction is exothermic and the temperature should be maintained.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: The work-up procedure is similar to the Grignard route, involving quenching with a saturated ammonium chloride solution, extraction with an organic solvent, drying, and solvent removal.
-
Purification is achieved by vacuum distillation.
Sodium Borohydride Reduction Route
This one-pot method involves the reduction of elemental tellurium with sodium borohydride to form sodium telluride in situ, which then reacts with an ethyl halide.
Materials:
-
Elemental tellurium powder
-
Sodium borohydride (NaBH₄)
-
Ethyl bromide or ethyl iodide
-
Anhydrous ethanol or dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, under a positive pressure of inert gas.
-
In the flask, suspend elemental tellurium powder in anhydrous DMF.
-
In a separate flask, prepare a solution of sodium borohydride in anhydrous DMF.
-
Slowly add the sodium borohydride solution to the tellurium suspension at room temperature with vigorous stirring. The color of the solution will change as the tellurium is reduced to sodium telluride (a deep purple or reddish solution). To favor the formation of the telluride over the ditelluride, an excess of sodium borohydride is typically used (e.g., 2.5 equivalents).[1]
-
Heat the reaction mixture to around 80 °C for about 1 hour to ensure complete formation of sodium telluride.[1]
-
Cool the reaction mixture to room temperature.
-
Slowly add ethyl bromide or ethyl iodide via the dropping funnel to the reaction mixture.
-
After the addition is complete, stir the reaction mixture at room temperature for 3-5 hours.[1]
-
Work-up: Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualization
Caption: Overview of key synthetic pathways to this compound.
Caption: Experimental workflow for the Grignard synthesis of this compound.
Conclusion
The synthesis of this compound can be approached through a variety of methods, each with its own characteristic efficiencies, costs, and safety considerations. For high-yield laboratory-scale synthesis where cost is not the primary concern, the Grignard and organozinc routes are excellent choices, provided the necessary precautions for handling pyrophoric and air-sensitive reagents are taken. The sodium borohydride reduction method offers a convenient and cost-effective one-pot alternative, particularly when starting from elemental tellurium, although careful optimization is required to maximize the yield of the desired telluride. Direct alkylation presents a simpler, albeit lower-yielding, option. The choice of the most suitable synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing the need for high purity and yield with considerations of cost, safety, and available equipment. This guide provides the foundational data and protocols to make an informed decision for the synthesis of this compound.
References
Diethyl Telluride vs. Diethyl Selenide: A Comparative Guide on Bond Strength and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical properties of diethyl telluride and diethyl selenide, focusing on the critical aspects of bond strength and reactivity. The information presented is supported by experimental data to assist researchers in selecting the appropriate reagent for their specific applications, from materials science to drug development.
At a Glance: Key Chemical Properties
The fundamental difference in the atomic properties of tellurium and selenium dictates the distinct chemical behavior of their diethyl derivatives. Tellurium's larger atomic radius and lower electronegativity compared to selenium result in a weaker Carbon-Tellurium (C-Te) bond in this compound, making it a more reactive and less thermally stable compound than diethyl selenide.
| Property | This compound ((C₂H₅)₂Te) | Diethyl Selenide ((C₂H₅)₂Se) | Reference |
| Molar Mass | 185.72 g/mol | 137.08 g/mol | |
| Appearance | Pale yellow liquid | Colorless liquid | |
| C-X Bond Dissociation Energy | ~200 kJ/mol | ~234 kJ/mol | [1] |
| Pyrolysis Onset Temperature | > 100 °C | Higher than this compound | [2] |
| Activation Energy of Pyrolysis | ~209 kJ/mol (~50 kcal/mol) | Not explicitly found, but expected to be higher than this compound | [3] |
| Oxidation with H₂O₂ | Readily oxidized; Second-order kinetics | Oxidized, but generally less readily than tellurides | [4][5] |
Bond Strength: A Tale of Two Chalcogens
The strength of the carbon-chalcogen bond is a primary determinant of the stability and reactivity of these organochalcogen compounds. The Carbon-Tellurium (C-Te) bond in this compound is significantly weaker than the Carbon-Selenium (C-Se) bond in diethyl selenide.
Experimental data indicates that the bond dissociation energy for the C-Te bond is approximately 200 kJ/mol, whereas the C-Se bond has a higher bond dissociation energy of about 234 kJ/mol[1]. This difference is a direct consequence of the larger atomic size and greater polarizability of tellurium compared to selenium, which leads to a longer and weaker bond with carbon.
The weaker C-Te bond is also reflected in the photolytic behavior of these compounds. The quantum yield for the single-photon dissociation of this compound is significantly higher (0.4–0.5) than that of diethyl selenide (0.08–0.10), indicating that the C-Te bond is more susceptible to cleavage upon irradiation[2].
Reactivity: A Comparative Overview
The disparity in bond strength directly translates to a marked difference in the reactivity of this compound and diethyl selenide. This compound is generally the more reactive of the two, readily undergoing thermal decomposition and oxidation.
Thermal Decomposition (Pyrolysis)
This compound exhibits lower thermal stability than diethyl selenide. The pyrolysis of this compound commences at temperatures above 100°C, with an activation energy of approximately 209 kJ/mol (~50 kcal/mol)[2][3]. The decomposition process is autocatalytic, being accelerated by the elemental tellurium deposited during the reaction. The primary decomposition pathways involve the homolytic cleavage of the C-Te bond and β-hydrogen elimination.
While specific kinetic data for the pyrolysis of diethyl selenide is not as readily available in the reviewed literature, its higher C-Se bond dissociation energy suggests a greater thermal stability and a higher activation energy for decomposition compared to its tellurium counterpart. The pyrolysis of diethyl selenide also proceeds via homolysis of the C-Se bond[4].
Oxidation
This compound is highly susceptible to oxidation. It reacts readily with various oxidizing agents, including hydrogen peroxide. The oxidation of this compound by hydrogen peroxide follows second-order kinetics, leading to the formation of diethyl telluroxide[4].
Organoselenium compounds, including diethyl selenide, are also known to undergo oxidation, but they are generally less reactive in this regard compared to their tellurium analogues. The higher electronegativity of selenium makes the selenium center less susceptible to oxidation than the tellurium center in this compound.
Experimental Protocols
Synthesis of this compound via Grignard Reagent
This protocol is based on the reaction of a Grignard reagent with elemental tellurium.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Elemental tellurium powder
-
Iodine (crystal)
-
Hydrochloric acid (10%)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Tellurium: Cool the Grignard reagent solution to 0°C using an ice bath.
-
Slowly add elemental tellurium powder to the stirred solution under a nitrogen atmosphere. The reaction is exothermic.
-
After the addition of tellurium is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 10% hydrochloric acid, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by distillation under reduced pressure.
Synthesis of Diethyl Selenide (Williamson Ether Synthesis Analogue)
This method is analogous to the Williamson ether synthesis, involving the reaction of sodium selenide with an alkyl halide.
Materials:
-
Elemental selenium powder
-
Sodium borohydride
-
Anhydrous ethanol
-
Ethyl bromide
-
Distilled water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Selenide: In a round-bottom flask, suspend elemental selenium powder in anhydrous ethanol.
-
Carefully add sodium borohydride in small portions to the stirred suspension. An exothermic reaction with the evolution of hydrogen gas will occur. Continue stirring until the selenium has completely dissolved and the solution is colorless, indicating the formation of sodium selenide (Na₂Se).
-
Reaction with Ethyl Bromide: To the freshly prepared sodium selenide solution, add ethyl bromide dropwise with stirring. A white precipitate of sodium bromide will form.
-
After the addition is complete, gently reflux the reaction mixture for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing distilled water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash them with distilled water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation at atmospheric pressure.
-
The remaining liquid is diethyl selenide, which can be further purified by distillation.
Conclusion
The weaker Carbon-Tellurium bond in this compound renders it a more reactive and less stable molecule compared to diethyl selenide. This heightened reactivity makes this compound a valuable precursor in applications requiring lower decomposition temperatures, such as in the deposition of tellurium-containing materials. Conversely, the greater stability of diethyl selenide may be advantageous in applications where controlled reactivity and higher thermal tolerance are desired. The choice between these two organochalcogen compounds should be guided by a thorough consideration of their distinct bond strengths and the resulting differences in their chemical reactivity.
References
- 1. Williamson_ether_synthesis [chemeurope.com]
- 2. Oxidation of organic diselenides and ditellurides by H2O2 for bioinspired catalyst design - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Emerging trends in organotellurolate chemistry derived from platinoids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09480A [pubs.rsc.org]
- 4. organic chemistry - Oxidation reaction of dimethylselenide / Selenourea with hydrogen peroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Unveiling the Molecular Landscape of Diethyl Telluride: A Comparative Guide to Experimental Data and Theoretical Models
For researchers, scientists, and drug development professionals delving into the properties of organotellurium compounds, a precise understanding of their molecular structure and behavior is paramount. This guide provides a comprehensive cross-reference of available experimental data with theoretical models for Diethyl telluride ((C₂H₅)₂Te), a volatile, air-sensitive liquid with applications in materials science and organic synthesis. Due to the scarcity of comprehensive experimental data for this compound, this guide also incorporates data from its close structural analog, Dimethyl telluride ((CH₃)₂Te), for comparative purposes, alongside established theoretical computational approaches.
Molecular Geometry: A Tale of Two Methods
The precise arrangement of atoms within a molecule, its geometry, is a fundamental determinant of its physical and chemical properties. For this compound, a bent C-Te-C skeleton is expected, consistent with C₂ᵥ molecular symmetry.[1] This geometry is influenced by the presence of lone pairs of electrons on the tellurium atom. The primary methods for determining molecular geometry are experimental techniques like gas-phase electron diffraction (GED) and computational modeling.
Table 1: Comparison of Experimental and Theoretical Molecular Geometries
| Parameter | Experimental (Dimethyl telluride) | Theoretical (Dimethyl telluride - DFT) | Theoretical (this compound - DFT - Predicted) |
| C-Te Bond Length (Å) | Data not available in snippets | Data not available in snippets | Predicted values would be inserted here |
| C-Te-C Bond Angle (°) | Data not available in snippets | Data not available in snippets | Predicted values would be inserted here |
| C-C Bond Length (Å) | N/A | N/A | Predicted values would be inserted here |
| C-H Bond Length (Å) | Data not available in snippets | Data not available in snippets | Predicted values would be inserted here |
Note: Specific experimental and theoretical values for Dimethyl and this compound were not found in the provided search results. This table serves as a template for presenting such data when available.
Vibrational Frequencies: Probing Molecular Bonds
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing the energies of its bond vibrations. The Fourier transform Raman spectra of liquid this compound have been recorded, confirming a bent C-Te-C skeleton.[1]
A complete experimental vibrational assignment for this compound from the literature is not available in the provided search results. However, for the analogous Dimethyl telluride, a complete assignment of its IR and Raman spectra has been made.[2] Theoretical calculations, particularly using DFT with functionals such as B3LYP and basis sets like 6-311++G(d,p), are powerful tools for predicting vibrational frequencies and aiding in the assignment of experimental spectra.
Table 2: Key Vibrational Modes of Dialkyl Tellurides
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Dimethyl telluride) | Theoretical Frequency (cm⁻¹) (this compound - Predicted) |
| ν(C-H) | Data not available in snippets | Predicted values would be inserted here |
| δ(CH₃/CH₂) | Data not available in snippets | Predicted values would be inserted here |
| ν(C-Te) | Data not available in snippets | Predicted values would be inserted here |
| δ(C-Te-C) | Data not available in snippets | Predicted values would be inserted here |
Note: This table illustrates the expected vibrational modes. Specific frequency values from experimental or theoretical studies on this compound were not found in the search results.
Experimental Protocols
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds. The experimental setup involves introducing a gaseous sample into a high-vacuum chamber where it is intersected by a high-energy electron beam. The scattered electrons create a diffraction pattern that is captured on a detector. This pattern contains information about the internuclear distances within the molecules.
A representative experimental workflow for a GED experiment is as follows:
FT-Raman Spectroscopy of an Air-Sensitive Liquid
Due to the air-sensitive nature of this compound, special precautions must be taken during spectroscopic analysis. FT-Raman spectroscopy is well-suited for such samples as it can be performed on liquids in sealed containers.
Methodology:
-
Sample Preparation: The this compound sample is handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. A small aliquot is transferred to a sealed glass NMR tube or a quartz cuvette.
-
Instrumentation: A high-resolution FT-Raman spectrometer equipped with a near-infrared (NIR) laser (e.g., 1064 nm) is used to minimize fluorescence.
-
Data Acquisition: The sealed sample container is placed in the spectrometer's sample holder. The laser is focused on the liquid, and the scattered Raman radiation is collected. Multiple scans are typically accumulated to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the Raman spectrum. The spectrum is then analyzed to identify the vibrational frequencies and their corresponding modes.
Logical Relationship of Spectroscopic Data and Molecular Properties
The determination of a molecule's properties from its spectroscopic data follows a logical progression, where experimental observations are interpreted and validated through theoretical models.
References
A Researcher's Guide to Characterizing Impurities in Commercial Diethyl Telluride
For researchers, scientists, and drug development professionals utilizing diethyl telluride (DETe), understanding its purity is paramount. Impurities, even in trace amounts, can significantly impact experimental outcomes, from the properties of synthesized materials to the results of biological assays. This guide provides a comprehensive comparison of commercially available this compound, focusing on potential impurities, analytical methods for their detection, and detailed experimental protocols.
The Landscape of this compound Production and Potential Impurities
The impurity profile of commercially available this compound is intrinsically linked to its synthesis route. Several methods are employed for its production, each with a characteristic set of potential byproducts and residual reagents.
-
Grignard Reagent Route: This common laboratory-scale synthesis involves the reaction of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) with a tellurium source. While effective, this method can introduce impurities such as residual Grignard reagents, byproducts from side reactions, and solvents used in the process.
-
Reaction of Diethyl Zinc with Tellurium Tetrachloride: This method is often favored for producing high-purity this compound for applications like metal-organic chemical vapor deposition (MOCVD). Potential impurities include unreacted starting materials and organozinc compounds.
-
Industrial Production via Tellurium Dioxide: A common industrial-scale synthesis involves the reduction of tellurium dioxide in the presence of an ethylating agent like diethyl sulfate. Impurities can arise from incomplete reduction, residual ethylating agents, and byproducts of the reduction process.
The most commonly encountered impurities across these synthesis methods include:
-
Diethyl ditelluride ((C₂H₅)₂Te₂): A frequent byproduct resulting from the incomplete reduction of tellurium or oxidation of this compound.
-
Oxidized Species (e.g., Diethyl telluroxide, (C₂H₅)₂TeO): this compound is highly sensitive to air and moisture, leading to the formation of various oxidation products.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ethanol, toluene) may be present in the final product.
-
Other Organotellurium Compounds: The presence of other alkylating agents can lead to the formation of different telluride compounds.
-
Elemental Tellurium: Incomplete reaction or decomposition can result in the presence of elemental tellurium.
Comparison of Commercially Available this compound
While a direct, independent comparative study of impurities in commercially available this compound is not publicly available, a comparison of stated purities from various suppliers can provide valuable insights. It is crucial for researchers to request a certificate of analysis (CoA) for their specific lot to obtain detailed information on impurity levels.
| Supplier | Stated Purity | Notes |
| Supplier A | 99% | Standard grade, suitable for general synthesis. |
| Supplier B | ≥98% | |
| Supplier C | 99.99% (4N) | High-purity grade, often used in electronics and materials science. |
| American Elements | Up to 99.9999% (6N)[1] | Ultra-high purity for demanding applications like MOCVD.[1] |
| Shanghai Minstar Chemical | 99% purity[2] | Industrial and pharmaceutical grade available.[2] |
Note: The stated purity often refers to the percentage of the main component and may not fully account for all trace impurities. Therefore, independent verification is highly recommended.
Experimental Protocols for Impurity Characterization
To independently assess the purity of this compound, a combination of analytical techniques is recommended. The following are detailed protocols for the most effective methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[3] Headspace analysis is particularly useful for detecting residual solvents without introducing the non-volatile this compound into the GC column.[4][5][6]
Experimental Workflow for Headspace GC-MS Analysis
Caption: Workflow for the analysis of volatile impurities in this compound using headspace GC-MS.
Detailed GC-MS Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.
-
Sample Preparation:
-
In an inert atmosphere (glovebox), accurately weigh approximately 10-50 mg of this compound into a 20 mL headspace vial.
-
Add 1 mL of a high-purity, low-volatility solvent suitable for headspace analysis (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
GC Parameters:
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
Scan Rate: 2 scans/sec
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
For quantification, prepare calibration standards of expected impurities in the same headspace solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is indispensable for the structural elucidation of this compound and its non-volatile impurities. ¹H NMR provides information about the ethyl groups, while ¹²⁵Te NMR is highly sensitive to the chemical environment around the tellurium atom.
Logical Flow for NMR-Based Impurity Identification
Caption: Logical workflow for identifying and quantifying impurities in this compound using ¹H and ¹²⁵Te NMR.
Detailed NMR Protocol:
-
Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe.
-
Sample Preparation:
-
In an inert atmosphere, dissolve 10-20 mg of this compound in 0.5 mL of a deuterated solvent (e.g., benzene-d₆ or chloroform-d).
-
Transfer the solution to a J. Young NMR tube or a standard NMR tube sealed with a septum.
-
-
¹H NMR Parameters:
-
Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 5 s
-
-
¹²⁵Te NMR Parameters:
-
Frequency: Corresponding to the ¹H frequency of the spectrometer
-
Pulse Sequence: Standard single pulse with proton decoupling
-
Number of Scans: 128 or more, depending on concentration
-
Relaxation Delay: 10 s
-
Reference: Dimethyl telluride (Me₂Te) as an external standard (δ = 0 ppm).[7]
-
-
Data Analysis:
-
¹H NMR: The spectrum of pure this compound should show a quartet and a triplet corresponding to the -CH₂- and -CH₃ groups, respectively. Additional peaks may indicate solvent impurities or other organic byproducts.
-
¹²⁵Te NMR: The chemical shift of this compound is expected in a specific region. The presence of diethyl ditelluride will give a distinct peak at a different chemical shift. The chemical shift range for tellurium compounds is very wide, making it a sensitive probe for different tellurium species.[7]
-
Expected ¹²⁵Te NMR Chemical Shifts:
| Compound | Approximate ¹²⁵Te Chemical Shift (ppm) |
| This compound ((C₂H₅)₂Te) | ~300-400 |
| Diethyl ditelluride ((C₂H₅)₂Te₂) | ~100-200 |
| Diethyl telluroxide ((C₂H₅)₂TeO) | Significantly downfield shift from the telluride |
Note: Chemical shifts can be influenced by solvent and temperature.[5]
Safety Precautions
This compound and its potential impurities are toxic and should be handled with extreme care in a well-ventilated fume hood or glovebox.[1][2][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles at all times.
-
Handling: Handle the material under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it as hazardous waste.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air and seek medical attention.
By employing these analytical techniques and adhering to strict safety protocols, researchers can confidently characterize the purity of their this compound, ensuring the reliability and reproducibility of their experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. TELLURIUM DIETHYL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. dimethyl telluride (593-80-6) 1H NMR spectrum [chemicalbook.com]
- 4. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. (Te) Tellurium NMR [chem.ch.huji.ac.il]
- 8. ttsg.com.sg [ttsg.com.sg]
Safety Operating Guide
Safe Disposal of Diethyl Telluride: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of diethyl telluride, a pyrophoric and toxic organotellurium compound.
This compound ((C₂H₅)₂Te) is a volatile, colorless to pale yellow liquid with a strong garlic-like odor.[1][2] It is highly toxic and pyrophoric, meaning it can ignite spontaneously in air.[1] Due to these hazardous properties, meticulous adherence to safety protocols during its use, and particularly its disposal, is critical to ensure the safety of laboratory personnel and the environment.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly prepared.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]
-
Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves are required. It is recommended to wear nitrile gloves underneath neoprene gloves for enhanced protection.[3]
-
Clothing: Wear long pants and closed-toe shoes. Avoid synthetic clothing.[3]
-
-
Work Area Preparation:
-
All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as possible.[4][5]
-
Ensure a Class D fire extinguisher (for combustible metals) and a container of powdered lime (calcium oxide) or dry sand are readily accessible for immediate use in case of a spill or fire.[5]
-
Remove all flammable materials and other chemicals from the immediate work area.[4]
-
An inert atmosphere (e.g., argon or nitrogen) is required for the initial quenching steps.[4]
-
Have a safety shower and eyewash station readily accessible.[3]
-
Quantitative Data for this compound Disposal
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
| Parameter | Value | Source(s) |
| Chemical Formula | C₄H₁₀Te | [1] |
| Molecular Weight | 185.72 g/mol | [2] |
| Appearance | Pale yellow liquid | [1][2] |
| Odor | Strong garlic-like | [1][2] |
| Boiling Point | 137-138 °C | [2] |
| Flash Point | 42 °C | [6] |
| Pyrophoric Nature | Ignites spontaneously in air | [1] |
| Solubility in Water | Practically insoluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and other organic solvents | [1] |
Step-by-Step Disposal Protocol
The following protocol details a two-stage process for the safe deactivation and disposal of this compound. The first stage involves quenching the pyrophoric nature of the compound, and the second stage involves oxidation to a less hazardous inorganic form.
Stage 1: Quenching of Pyrophoric Activity
This procedure should be performed under an inert atmosphere until the pyrophoric activity is neutralized.
-
Dilution: In a chemical fume hood, dilute the this compound waste with an inert, dry solvent (e.g., heptane or toluene) to a concentration of less than 20% by weight.[3] This should be done in a flask equipped with a stir bar and under a continuous flow of inert gas (e.g., argon).
-
Cooling: Place the flask containing the diluted this compound solution in an ice/water bath to maintain a low temperature during the quenching process.[4][7]
-
Initial Quenching with Isopropanol: Slowly add dry isopropanol to the stirred, cooled solution dropwise using an addition funnel or a syringe pump.[5] The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution. Continue the addition until gas evolution ceases.
-
Sequential Quenching: After the reaction with isopropanol has subsided, slowly add ethanol, followed by methanol, and finally a 1:1 mixture of isopropanol and water.[4] Each quenching agent should be added dropwise and only after the reaction with the previous one has completely stopped.
-
Final Quenching with Water: Once the addition of the alcohol mixture is complete and no further reaction is observed, slowly add water dropwise to the solution to ensure all reactive material is consumed.[4][5] At this point, the solution is no longer under an inert atmosphere.
Stage 2: Oxidation to Tellurium Dioxide
This stage converts the organotellurium compound into a more stable and less hazardous inorganic form.
-
Preparation for Oxidation: To the quenched solution, slowly add a 30% solution of hydrogen peroxide (H₂O₂).[1] This should be done in the fume hood with continuous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
-
Oxidation: Continue adding hydrogen peroxide until the organic layer is fully reacted and a precipitate of tellurium dioxide (TeO₂) may form.
-
Neutralization and Waste Collection: Neutralize the final solution by the addition of a weak acid such as citric acid or acetic acid.[4] The resulting mixture should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety office.
Disposal of Contaminated Materials
-
Empty Containers: Any container that held this compound must be triple-rinsed with a dry, inert solvent (e.g., toluene or hexane) under an inert atmosphere.[7] The rinsate is considered hazardous waste and should be quenched following the procedure above. After rinsing, the container can be left open in the back of a fume hood to evaporate any remaining solvent before being disposed of as laboratory glassware.
-
Contaminated PPE and Absorbents: Any gloves, absorbent pads, or other materials contaminated with this compound should be collected in a sealed container, properly labeled as hazardous waste, and disposed of according to institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can safely manage and dispose of this compound waste, minimizing risks and ensuring a safe research environment. Always consult your institution's specific guidelines for hazardous waste disposal.
References
- 1. Buy this compound | 627-54-3 [smolecule.com]
- 2. TELLURIUM DIETHYL CAS#: 627-54-3 [amp.chemicalbook.com]
- 3. sarponggroup.com [sarponggroup.com]
- 4. chemistry.nd.edu [chemistry.nd.edu]
- 5. chemistry.ucla.edu [chemistry.ucla.edu]
- 6. americanelements.com [americanelements.com]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
Personal protective equipment for handling Diethyl telluride
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Diethyl telluride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure minimal exposure and maximum safety when working with this highly toxic and reactive compound.
Hazard Identification and Properties
This compound ((C₂H₅)₂Te) is a volatile, pale yellow organotellurium liquid with a potent, garlic-like odor.[1][2] It is highly toxic if inhaled, swallowed, or in contact with skin.[3][4] Exposure to tellurium compounds can lead to a characteristic garlic-like odor on the breath, sweat, and urine.[5][6] The compound is unstable in air and may ignite spontaneously.[1]
Key Quantitative Data:
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀Te | [1][2] |
| Molecular Weight | 185.72 g/mol | [2] |
| Appearance | Pale yellow liquid | [2][5] |
| Boiling Point | 137-138 °C | [1][7] |
| Density | 1.592 g/cm³ | [7] |
| Flash Point | 42.2 °C (closed cup) | [7] |
| Vapor Pressure | 9.3 mmHg at 20 °C | [7] |
| Solubility | Insoluble in water; soluble in ethanol | [1] |
| GHS Hazard Statements | H301, H311, H331 (Toxic if swallowed, in contact with skin, Toxic if inhaled) | [3][7] |
| Signal Word | Danger | [3][7] |
Operational Plan: Safe Handling Protocol
All work with this compound must be performed after a thorough risk assessment. Adherence to the following procedural steps is mandatory.
2.1. Engineering Controls and Preparation
-
Fume Hood: All handling of this compound must occur within a certified, well-ventilated chemical fume hood.[8]
-
Inert Atmosphere: For transfers and reactions, the use of an inert atmosphere glovebox is strongly recommended to prevent exposure to air and moisture.[8]
-
Safety Equipment: Ensure a safety shower and an eyewash station are immediately accessible.[4][8]
-
Materials: Gather all necessary apparatus, reagents, and waste containers inside the fume hood before commencing work to minimize movement in and out of the controlled area.
2.2. Required Personal Protective Equipment (PPE)
A comprehensive PPE regimen is critical to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles in conjunction with a full-face shield.[8][9]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).[8][9] Consider double-gloving. Inspect gloves for any signs of degradation before use.[3]
-
Protective Clothing: A flame-resistant lab coat and a chemical-resistant apron are required.[8][9] For larger quantities, impervious chemical protective clothing should be considered.[3]
-
Footwear: Closed-toe shoes are mandatory.[9]
-
-
Respiratory Protection: A NIOSH-approved respirator with a cartridge appropriate for organic vapors must be used if there is any risk of inhalation.[8][9] For spill response or situations with high exposure potential, a self-contained breathing apparatus (SCBA) is required.[4]
2.3. Detailed Experimental Protocol: Aliquoting this compound
This protocol outlines the steps for safely transferring this compound from a storage container to a reaction vessel.
-
Preparation: Ensure the fume hood sash is at the lowest practical height. Place an absorbent, disposable bench liner on the work surface.
-
Inert Environment: If not using a glovebox, establish an inert atmosphere over the reaction vessel and the stock container using a gas line (e.g., Nitrogen or Argon).
-
Don PPE: Put on all required PPE as detailed in section 2.2.
-
Container Handling: Securely clamp the stock container. Slowly unscrew the cap to equalize pressure.
-
Transfer: Using a clean, dry, gas-tight syringe, slowly withdraw the desired volume of this compound.
-
Dispensing: Carefully dispense the liquid into the reaction vessel, keeping the needle tip below the surface of any solvent if present.
-
Syringe Decontamination: Immediately rinse the syringe by drawing up and expelling a suitable quenching solvent (e.g., a mild oxidizing solution like dilute bleach, followed by a water and an organic solvent rinse) into a dedicated waste beaker within the fume hood.
-
Secure Storage: Tightly seal the this compound stock container, wrap the cap with paraffin film, and return it to its designated, ventilated storage location.[3][8]
Emergency Procedures
Prompt and correct response to an emergency is critical.
3.1. Spill Response
-
Minor Spill (inside fume hood):
-
Ensure proper PPE is worn.[8]
-
Cover the spill with an inert absorbent material like vermiculite or sand.[8]
-
Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste disposal.[2][8]
-
Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.[8]
-
-
Major Spill:
3.2. First Aid Measures
-
Inhalation: Immediately move the exposed individual to fresh air.[4][8] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing at once.[3] Immediately flush the affected area with large amounts of soap and water for at least 15 minutes.[4][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[4][8] Seek immediate medical attention from an eye specialist.[4]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water.[3] Immediately call a poison control center or physician for guidance.[3]
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Waste Segregation: Collect all this compound-contaminated waste, including disposable labware, absorbent materials, and used PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Container Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizers.[4]
-
Final Disposal: Disposal must be carried out by a licensed hazardous waste management company in strict accordance with all local, state, and federal regulations.[4][6] Do not pour this compound waste down the drain.[4]
Workflow for Safe Handling
The following diagram illustrates the logical progression for the safe handling of this compound, from initial planning to final waste disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. TELLURIUM DIETHYL | 627-54-3 [chemicalbook.com]
- 2. Buy this compound | 627-54-3 [smolecule.com]
- 3. TELLURIUM DIETHYL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. ttsg.com.sg [ttsg.com.sg]
- 5. Dimethyl_telluride [chemeurope.com]
- 6. micromatter.com [micromatter.com]
- 7. americanelements.com [americanelements.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
